Product packaging for Tiospirone(Cat. No.:CAS No. 87691-91-6)

Tiospirone

Cat. No.: B1683174
CAS No.: 87691-91-6
M. Wt: 440.6 g/mol
InChI Key: ZFZPJDFBJFHYIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source;  RN given refers to parent cpd

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H32N4O2S B1683174 Tiospirone CAS No. 87691-91-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

87691-91-6

Molecular Formula

C24H32N4O2S

Molecular Weight

440.6 g/mol

IUPAC Name

8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione

InChI

InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2

InChI Key

ZFZPJDFBJFHYIV-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54

Appearance

Solid powder

Other CAS No.

87691-91-6

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

87691-92-7 (hydrochloride)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

8-(4-(4-(1,2-benzisothiazol-3-yl)-1-piperazinyl)butyl)-8-azaspiro(4.5)decane-7,9-dione hydrochloride
BM-13859-1
BMY 13859-1
MJ 13859
MJ-13859-1
tiaspirone
tiospirone

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Pharmacodynamics and Binding Profile of Tiospirone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiospirone (BMY-13,859) is an atypical antipsychotic agent belonging to the azapirone chemical class. Investigated for the treatment of schizophrenia, it demonstrated clinical efficacy comparable to typical antipsychotics but with a more favorable side-effect profile, notably lacking extrapyramidal symptoms.[1] Despite its promising preclinical and early clinical results, development was ultimately halted, and it was never marketed.[1] This technical guide provides a comprehensive overview of the pharmacodynamics and receptor binding profile of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its signaling pathways to serve as a resource for researchers and drug development professionals.

Receptor Binding Profile

This compound exhibits a complex multi-receptor binding profile, with high affinity for several serotonin and dopamine receptor subtypes, as well as moderate to low affinity for adrenergic and muscarinic receptors. This profile is characteristic of atypical antipsychotics and is believed to underlie both its therapeutic efficacy and its side-effect profile.

Quantitative Binding Affinity Data

The equilibrium dissociation constants (Ki) of this compound for various neurotransmitter receptors have been determined through radioligand binding assays. The following tables summarize the available quantitative data.

ReceptorKi (nM)
Serotonin
5-HT1A6.0[2]
5-HT2A0.06[1]
5-HT2C9.73[1]
5-HT6950
5-HT70.64
Dopamine
D20.5
D413.6
Adrenergic
α1High Affinity (Specific Ki not available)
Muscarinic
M1630
M2180
M31290
M4480
M53900

Pharmacodynamics and Functional Activity

This compound's functional activity is as complex as its binding profile, acting as a partial agonist, inverse agonist, and antagonist at different receptors. This mixed functionality contributes to its atypical antipsychotic properties.

Summary of Functional Activity
ReceptorFunctional Activity
5-HT1APartial Agonist
5-HT2AInverse Agonist
5-HT2CInverse Agonist
5-HT7Inverse Agonist
D2Antagonist
D4Antagonist
α1-AdrenergicAntagonist
Quantitative Functional Activity Data

Quantitative measures of this compound's functional activity, such as EC50 (half-maximal effective concentration) for agonists and IC50 (half-maximal inhibitory concentration) for antagonists/inverse agonists, are crucial for understanding its potency.

ReceptorAssay TypeParameterValue
5-HT1AG-protein ActivationpKi8.22
Emax8.9% (relative to 5-HT)

Signaling Pathways

The functional activities of this compound at its target receptors initiate distinct intracellular signaling cascades. These pathways ultimately mediate the drug's therapeutic and adverse effects.

Dopamine D2 Receptor Signaling

As a D2 receptor antagonist, this compound blocks the canonical Gαi/o-coupled signaling pathway. This action is central to its antipsychotic effect.

D2_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound D2R D2 Receptor This compound->D2R Antagonism Dopamine Dopamine Dopamine->D2R G_protein Gαi/o-Gβγ D2R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene_expression Gene Expression (Altered) CREB->Gene_expression Regulation

D2 Receptor Antagonism by this compound
Serotonin 5-HT1A Receptor Signaling

This compound's partial agonism at 5-HT1A receptors, which are also coupled to Gαi/o, is thought to contribute to its anxiolytic and antidepressant effects and to mitigate the extrapyramidal side effects associated with D2 antagonism.

HT1A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Partial Agonist) HT1A_R 5-HT1A Receptor This compound->HT1A_R Partial Activation G_protein Gαi/o-Gβγ HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP (Reduced) AC->cAMP Downstream Downstream Effects cAMP->Downstream

5-HT1A Receptor Partial Agonism
Serotonin 5-HT2A Receptor Signaling

As an inverse agonist at 5-HT2A receptors, this compound reduces the constitutive activity of these Gαq/11-coupled receptors. This action is believed to contribute to its atypical antipsychotic properties, including efficacy against negative symptoms and a low propensity for extrapyramidal side effects.

HT2A_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Inverse Agonist) HT2A_R 5-HT2A Receptor This compound->HT2A_R Reduces Basal Activity G_protein Gαq/11-Gβγ HT2A_R->G_protein Constitutive Activity PLC Phospholipase C G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (Reduced) IP3->Ca_release PKC_activation PKC Activation (Reduced) DAG->PKC_activation

5-HT2A Receptor Inverse Agonism

Experimental Protocols

The following sections outline the general methodologies for the key assays used to characterize the pharmacodynamic profile of this compound.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are used to determine the affinity (Ki) of a drug for a specific receptor.

Radioligand_Binding_Workflow prep 1. Membrane Preparation (from cells or tissue expressing the receptor) incubation 2. Incubation - Radioligand (fixed concentration) - Unlabeled this compound (varying concentrations) - Membrane preparation prep->incubation separation 3. Separation (e.g., vacuum filtration to separate bound from free radioligand) incubation->separation counting 4. Quantification (scintillation counting of bound radioactivity) separation->counting analysis 5. Data Analysis - Determine IC50 - Calculate Ki using Cheng-Prusoff equation counting->analysis

Radioligand Binding Assay Workflow

Key Components:

  • Receptor Source: Homogenates from brain tissue or cultured cells expressing the receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and selectivity for the target receptor.

  • Competitor: Unlabeled this compound at a range of concentrations.

  • Separation Method: Rapid vacuum filtration is commonly used to separate receptor-bound radioligand from the unbound ligand.

  • Detection: Scintillation counting to measure the amount of radioactivity.

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Functional Assays

Functional assays measure the biological response elicited by a drug upon binding to its receptor.

This assay measures the activation of G-proteins, an early step in receptor signaling.

GTPgS_Binding_Workflow prep 1. Membrane Preparation (containing the GPCR of interest) incubation 2. Incubation - [³⁵S]GTPγS - this compound (varying concentrations) - GDP - Membrane preparation prep->incubation separation 3. Separation (filtration to capture membranes with bound [³⁵S]GTPγS) incubation->separation counting 4. Quantification (scintillation counting) separation->counting analysis 5. Data Analysis - Determine EC50 for agonists - Determine IC50 for antagonists/inverse agonists counting->analysis

GTPγS Binding Assay Workflow

Principle: In the presence of an agonist, the G-protein coupled receptor (GPCR) facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows for the accumulation of a measurable radioactive signal upon G-protein activation. Partial agonists will produce a submaximal stimulation, while antagonists will block agonist-stimulated binding, and inverse agonists will reduce basal [³⁵S]GTPγS binding.

This assay is used for receptors that signal through the adenylyl cyclase pathway (Gαs and Gαi/o).

Principle: For Gαi/o-coupled receptors like D2 and 5-HT1A, this compound's effect is measured by its ability to inhibit the forskolin-stimulated accumulation of cyclic AMP (cAMP). Forskolin directly activates adenylyl cyclase, and an inhibitory G-protein signal will reduce the amount of cAMP produced. The amount of cAMP can be quantified using various methods, including immunoassays or reporter gene assays.

This assay is suitable for Gαq/11-coupled receptors, such as the 5-HT2A receptor.

Principle: Activation of Gαq/11 leads to the activation of phospholipase C, which in turn generates inositol trisphosphate (IP3). IP3 triggers the release of calcium from intracellular stores. This change in intracellular calcium concentration can be measured using calcium-sensitive fluorescent dyes. Inverse agonists like this compound would be expected to decrease the basal level of intracellular calcium in systems with constitutive receptor activity.

Metabolism

This compound is extensively metabolized in humans. The primary metabolic pathways include:

  • N-dealkylation of the butyl side chain.

  • Hydroxylation of the azaspirodecanedione ring, with 6-hydroxythis compound being a significant metabolite.

  • Sulfoxide formation on the benzisothiazole moiety.

The metabolites of this compound may possess their own pharmacological activity. For instance, hydroxylation in the azaspirodecanedione region has been shown to decrease affinity for D2 receptors while not significantly altering affinity for serotonin receptors. The 6-hydroxythis compound metabolite has been suggested to have potent antipsychotic potential with a low liability for extrapyramidal side effects.

Conclusion

This compound is a multi-receptor atypical antipsychotic with a complex pharmacodynamic profile characterized by partial agonism at 5-HT1A receptors, inverse agonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and antagonism at D2, D4, and α1-adrenergic receptors. This combination of activities likely contributes to its antipsychotic efficacy and favorable side-effect profile. While development was halted, the detailed understanding of its receptor interactions and signaling pathways provides valuable insights for the design and development of novel antipsychotic agents with improved therapeutic properties. Further research to fully characterize the functional potencies at all target receptors and the pharmacological activity of its major metabolites would provide a more complete picture of this compound's mechanism of action.

References

A Comprehensive Technical Guide to the Chemical Structure and Properties of Tiospirone (BMY-13,859)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tiospirone, also known by its developmental code BMY-13,859, is an atypical antipsychotic agent belonging to the azapirone chemical class.[1][2] It was developed and investigated in the late 1980s for the treatment of schizophrenia. Clinical trials indicated that this compound possessed an efficacy comparable to typical antipsychotics but with a significantly reduced risk of extrapyramidal side effects.[2] Despite these promising findings, its development was ultimately halted, and it was never commercially marketed.[1][2] this compound's unique pharmacological profile, characterized by potent interactions with multiple serotonin and dopamine receptors, continues to make it a subject of interest in medicinal chemistry and neuropharmacology research.

This document provides an in-depth technical overview of the chemical structure, physicochemical properties, and key experimental data related to this compound. It is intended to serve as a comprehensive resource for professionals engaged in drug discovery and development.

Chemical Identity and Structure

This compound is a complex synthetic organic molecule featuring a multi-ring structure. Its core components include a 1,2-benzisothiazole moiety linked via a piperazine ring and a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione group.

Identifier Value
IUPAC Name 8-[4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione
CAS Number 87691-91-6
Synonyms BMY-13,859, Tiaspirone, Tiosperone
Molecular Formula C₂₄H₃₂N₄O₂S
Molar Mass 440.61 g/mol
Canonical SMILES C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCN3CCN(CC3)C4=NSC5=CC=CC=C54
InChI Key ZFZPJDFBJFHYIV-UHFFFAOYSA-N
InChI InChI=1S/C24H32N4O2S/c29-21-17-24(9-3-4-10-24)18-22(30)28(21)12-6-5-11-26-13-15-27(16-14-26)23-19-7-1-2-8-20(19)31-25-23/h1-2,7-8H,3-6,9-18H2

Physicochemical and Computed Properties

The physicochemical properties of a drug candidate are critical to its absorption, distribution, metabolism, and excretion (ADME) profile. Below is a summary of key properties for this compound.

Property Value Source
Elemental Analysis C: 65.42%, H: 7.32%, N: 12.72%, O: 7.26%, S: 7.28%Experimental
cLogP 3.91Calculated
Topological Polar Surface Area (TPSA) 56.75 ŲCalculated
Hydrogen Bond Acceptors 6Calculated
Hydrogen Bond Donors 0Calculated
Rotatable Bonds 6Calculated
Stereochemistry Achiral

Spectroscopic Analysis

Spectroscopic data is fundamental for the structural elucidation and confirmation of chemical compounds. While specific spectra for this compound are not widely published, its structural characteristics allow for the prediction of key spectroscopic features.

  • Mass Spectrometry (MS): Studies on this compound metabolism have utilized desorption chemical ionization (DCI) and gas chromatography/electron impact mass spectrometry (GC/EIMS). These studies indicate that the molecule is amenable to mass spectrometric analysis, with fragmentation patterns likely involving the cleavage of the butyl chain and modifications to the benzisothiazole and spiro-dione rings.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups. Key expected peaks include strong C=O stretching vibrations from the dione moiety (typically ~1700-1750 cm⁻¹), C-N stretching vibrations for the piperazine and imide groups, C-H stretching from the aromatic and aliphatic portions, and aromatic C=C bending vibrations.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: The proton NMR spectrum would display distinct signals corresponding to the aromatic protons of the benzisothiazole ring, multiple signals in the aliphatic region for the spiro-cyclohexane and butyl chain protons, and characteristic signals for the piperazine ring protons.

    • ¹³C-NMR: The carbon NMR spectrum would show signals for the carbonyl carbons of the dione, aromatic carbons, and a variety of aliphatic carbons corresponding to the different structural moieties.

Synthesis and Experimental Protocols

General Synthesis Workflow

The synthesis of this compound and related derivatives was first described by Yevich et al. in 1986. The core of the synthesis involves the coupling of the key piperazine intermediate with the azaspirodecanedione side chain.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Final Coupling A 3-Chloro-1,2-benzisothiazole C 3-(1-Piperazinyl)-1,2-benzisothiazole A->C + B (Ethanol, Heat) B Piperazine D N-(4-halobutyl)-8- azaspiro[4.5]decane-7,9-dione E This compound C_ref Intermediate from Step 1 C_ref->E + D (Alkylation)

Caption: General synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound Intermediate

This generalized protocol is based on methodologies for analogous compounds.

  • Reaction Setup: A solution of 3-chloro-1,2-benzisothiazole is prepared in a suitable solvent such as ethanol.

  • Nucleophilic Substitution: An excess of piperazine is added to the solution. The reaction mixture is heated in a sealed vessel to facilitate the nucleophilic substitution of the chlorine atom.

  • Workup and Purification: Upon reaction completion, the mixture is cooled, and the solvent is removed under reduced pressure. The residue is then subjected to an aqueous workup to remove excess piperazine and other water-soluble impurities.

  • Isolation: The resulting crude product, 3-(1-piperazinyl)-1,2-benzisothiazole, is purified using standard techniques such as column chromatography or recrystallization to yield the pure intermediate.

Experimental Protocol: In Vitro Metabolism Study

This protocol describes the methodology used to identify this compound metabolites.

  • Incubation: this compound is incubated with phenobarbital-induced rat liver microsomes in a buffered solution containing an NADPH-generating system to initiate metabolic reactions.

  • Metabolite Extraction: Following incubation, the reaction is quenched, and the metabolites are extracted from the aqueous matrix using an organic solvent.

  • Isolation and Purification: The extracted metabolites are concentrated and then isolated to homogeneity using high-performance liquid chromatography (HPLC).

  • Structural Characterization: The purified metabolites are characterized using mass spectrometry (DCI/MS) to determine their molecular weight and fragmentation patterns, allowing for structural elucidation. For certain metabolites, derivatization (e.g., with trimethylsilyl) may be performed prior to GC/EIMS analysis.

Pharmacodynamics and Mechanism of Action

Receptor Binding Profile

This compound exhibits a complex binding profile, acting on a range of neurotransmitter receptors. This multi-target engagement is believed to be the basis for its atypical antipsychotic effects.

Receptor Affinity (Kᵢ, nM) Action
5-HT₂A 0.06Inverse Agonist
Dopamine D₂ 0.5Antagonist
5-HT₇ 0.64Inverse Agonist
5-HT₂C 9.73Inverse Agonist
Dopamine D₄ 13.6Antagonist
5-HT₁A -Partial Agonist
α₁-Adrenergic -Antagonist
Muscarinic M₁ 630Antagonist
Muscarinic M₂ 180Antagonist
Mechanism of Action Visualization

This compound's therapeutic potential is rooted in its simultaneous modulation of dopamine and serotonin pathways. Its high affinity for 5-HT₂A and D₂ receptors is particularly significant.

G cluster_da Dopamine Receptors cluster_ht Serotonin Receptors cluster_other Other Receptors This compound This compound (BMY-13,859) D2 D₂ (Ki=0.5 nM) This compound->D2 Antagonist D4 D₄ (Ki=13.6 nM) This compound->D4 Antagonist HT2A 5-HT₂A (Ki=0.06 nM) This compound->HT2A Inverse Agonist HT7 5-HT₇ (Ki=0.64 nM) This compound->HT7 Inverse Agonist HT2C 5-HT₂C (Ki=9.73 nM) This compound->HT2C Inverse Agonist HT1A 5-HT₁A This compound->HT1A Partial Agonist A1 α₁-Adrenergic This compound->A1 Antagonist

Caption: Receptor interaction profile of this compound.
Proposed Signaling Pathway for Antipsychotic Action

The "serotonin-dopamine hypothesis" of atypical antipsychotic action provides a framework for understanding this compound's effects. It posits that potent 5-HT₂A antagonism can disinhibit dopamine release in certain brain regions, counteracting the effects of D₂ antagonism and reducing the risk of motor side effects.

G Hypothesized Mechanism in Schizophrenia Treatment cluster_mesolimbic Mesolimbic Pathway (Positive Symptoms) cluster_mesocortical Mesocortical Pathway (Negative Symptoms) This compound This compound ML_D2 D₂ Receptors This compound->ML_D2 Antagonizes MC_5HT2A 5-HT₂A Receptors This compound->MC_5HT2A Antagonizes ML_DA Dopamine Activity ML_D2->ML_DA Inhibit ML_Result Amelioration of Positive Symptoms ML_DA->ML_Result MC_DA_Release Dopamine Release MC_5HT2A->MC_DA_Release Inhibit MC_Result Improvement of Negative/Cognitive Symptoms MC_DA_Release->MC_Result

References

Tiospirone: A Technical Whitepaper on its 5-HT1A Receptor Partial Agonist Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone is an atypical antipsychotic agent belonging to the azapirone chemical class. While its development was discontinued, its pharmacological profile, particularly its activity at the serotonin 1A (5-HT1A) receptor, remains a subject of interest for researchers in neuropsychopharmacology. This technical guide provides an in-depth overview of this compound's core activity as a 5-HT1A receptor partial agonist, presenting available quantitative data, detailed experimental methodologies, and visual representations of relevant pathways and workflows.

Core Pharmacological Activity at the 5-HT1A Receptor

This compound is characterized as a partial agonist at the 5-HT1A receptor.[1][2] This means that it binds to the receptor and elicits a functional response that is lower than that of the endogenous full agonist, serotonin. This modulatory activity is a key feature of many atypical antipsychotics and is thought to contribute to their therapeutic effects and favorable side-effect profiles. The partial agonism of this compound at 5-HT1A receptors is complemented by its antagonist activity at other receptors, including dopamine D2 and various other serotonin receptor subtypes.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound's interaction with the 5-HT1A receptor and other relevant targets.

Table 1: this compound Binding Affinity (Ki) at Various Neuroreceptors

ReceptorKi (nM)
5-HT1A 6.03
5-HT2A0.8
5-HT72.5
D21.0
D413
α1-Adrenergic1.6

Note: A lower Ki value indicates a higher binding affinity.

Table 2: this compound Functional Activity at the Human 5-HT1A Receptor

ParameterValueAssay Type
EC50 Data not available[35S]GTPγS Binding
Intrinsic Activity (Emax) Partial Agonist[35S]GTPγS Binding

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Signaling Pathways

G This compound This compound (Partial Agonist) Receptor 5-HT1A Receptor This compound->Receptor Binds G_protein Gi/o Protein Receptor->G_protein Activates (partially) AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates CREB CREB Phosphorylation PKA->CREB Gene Gene Transcription CREB->Gene G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Resuspend1 Resuspend Pellet Centrifuge1->Resuspend1 Centrifuge2 Final Centrifugation Resuspend1->Centrifuge2 Resuspend2 Resuspend in Assay Buffer Centrifuge2->Resuspend2 Incubate Incubation with Radioligand & this compound Resuspend2->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Binding Curve Count->Plot Calculate Calculate Ki Plot->Calculate G cluster_prep Membrane Preparation cluster_assay GTPγS Binding Assay cluster_analysis Data Analysis Tissue Tissue/Cell Homogenization Centrifuge1 Centrifugation Tissue->Centrifuge1 Resuspend Resuspend in Assay Buffer Centrifuge1->Resuspend Incubate Incubation with [35S]GTPγS & this compound Resuspend->Incubate Filter Rapid Filtration Incubate->Filter Wash Washing Filter->Wash Count Scintillation Counting Wash->Count Plot Plot Dose-Response Curve Count->Plot Calculate Calculate EC50 & Emax Plot->Calculate

References

Tiospirone: A Technical Guide to its Antagonist Activity at D2, D4, and α1-Adrenergic Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (BMY-13,859) is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] While its development was discontinued, its unique pharmacological profile as a potent antagonist at dopamine D2, dopamine D4, and α1-adrenergic receptors continues to be of interest for understanding the structure-activity relationships of multi-target antipsychotic agents. This technical guide provides an in-depth overview of the core pharmacological characteristics of this compound, focusing on its antagonist properties at these key receptors.

Data Presentation

ReceptorKi (nM)
Dopamine D20.5[1]
Dopamine D413.6[1]
α1-AdrenergicNot Available

Experimental Protocols

The characterization of this compound's antagonist activity at the D2, D4, and α1-adrenergic receptors involves both radioligand binding assays to determine binding affinity (Ki) and functional assays to quantify its ability to block agonist-induced cellular responses.

Radioligand Binding Assay (General Protocol)

Radioligand binding assays are employed to determine the affinity of a test compound for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand that is known to bind to the receptor of interest.

Objective: To determine the inhibitory constant (Ki) of this compound for the D2, D4, and α1-adrenergic receptors.

Materials:

  • Cell Membranes: Membranes prepared from cell lines stably expressing the human recombinant D2, D4, or α1-adrenergic receptors.

  • Radioligand:

    • For D2 Receptors: [³H]-Spiperone or [³H]-Raclopride.

    • For D4 Receptors: [³H]-Spiperone or [³H]-YM-09151-2.

    • For α1-Adrenergic Receptors: [³H]-Prazosin.

  • Test Compound: this compound at a range of concentrations.

  • Non-specific Binding Control: A high concentration of a known non-radiolabeled antagonist for the respective receptor (e.g., haloperidol for D2/D4, phentolamine for α1).

  • Assay Buffer: Typically a Tris-HCl buffer containing relevant ions (e.g., MgCl₂, NaCl).

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound radioligand.

Procedure:

  • Incubation: In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of this compound. Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + non-specific binding control).

  • Equilibrium: Allow the binding reaction to reach equilibrium (typically 60-120 minutes at room temperature or 37°C).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This traps the cell membranes with the bound radioligand on the filter.

  • Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Antagonist Assay: cAMP Inhibition (for D2 and D4 Receptors)

Dopamine D2 and D4 receptors are Gαi/o-coupled receptors, and their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. A functional antagonist assay measures the ability of a compound to block this agonist-induced decrease in cAMP.

Objective: To determine the functional potency of this compound as an antagonist at D2 and D4 receptors.

Materials:

  • Cell Line: A cell line (e.g., CHO-K1, HEK293) stably expressing the human recombinant D2 or D4 receptor.

  • Agonist: Dopamine or a selective D2/D4 agonist.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound at a range of concentrations.

  • cAMP Detection Kit: A kit to measure intracellular cAMP levels (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound for a defined period.

  • Agonist Stimulation: Add a fixed concentration of the agonist (typically the EC80 concentration for cAMP inhibition) and a fixed concentration of forskolin to the wells. Forskolin stimulates adenylyl cyclase to produce a measurable baseline of cAMP.

  • Incubation: Incubate the plate to allow for the modulation of cAMP production.

  • Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Plot the measured cAMP levels against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that reverses 50% of the agonist-induced inhibition of cAMP production.

Functional Antagonist Assay: Calcium Mobilization (for α1-Adrenergic Receptors)

α1-Adrenergic receptors are Gαq-coupled receptors. Their activation stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores. A functional antagonist assay can measure a compound's ability to block this agonist-induced calcium mobilization.

Objective: To determine the functional potency of this compound as an antagonist at α1-adrenergic receptors.

Materials:

  • Cell Line: A cell line (e.g., HEK293, CHO-K1) stably expressing the human recombinant α1-adrenergic receptor.

  • Agonist: Phenylephrine or another selective α1-adrenergic agonist.

  • Test Compound: this compound at a range of concentrations.

  • Calcium-sensitive Fluorescent Dye: (e.g., Fluo-4 AM, Fura-2 AM).

  • Fluorescent Plate Reader: A plate reader capable of measuring intracellular calcium changes (e.g., FLIPR).

Procedure:

  • Cell Plating: Plate the cells in a multi-well plate suitable for fluorescence measurements.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye.

  • Antagonist Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Addition and Measurement: Add a fixed concentration of the agonist (typically the EC80 concentration for calcium mobilization) to the wells and immediately measure the change in fluorescence intensity over time using a fluorescent plate reader.

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration of this compound.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to determine the IC50 value, which represents the concentration of this compound that inhibits 50% of the agonist-induced calcium mobilization.

Mandatory Visualizations

Signaling Pathways

D2_D4_Signaling_Pathway This compound This compound D2_D4_Receptor D2/D4 Receptor This compound->D2_D4_Receptor Antagonizes Dopamine Dopamine Dopamine->D2_D4_Receptor Activates G_protein Gαi/o D2_D4_Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Caption: D2/D4 receptor signaling pathway and this compound's antagonist action.

Alpha1_Signaling_Pathway This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonizes Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Activates G_protein Gαq Alpha1_Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Phosphorylates targets

Caption: α1-Adrenergic receptor signaling pathway and this compound's antagonist action.

Experimental Workflow

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membranes Prepare Cell Membranes Expressing Receptor Incubate Incubate Membranes, Radioligand, and this compound Membranes->Incubate Radioligand Prepare Radioligand Solution Radioligand->Incubate Compound Prepare Serial Dilutions of this compound Compound->Incubate Filter Filter to Separate Bound and Free Ligand Incubate->Filter Wash Wash Filters Filter->Wash Count Measure Radioactivity Wash->Count Plot Plot % Inhibition vs. [this compound] Count->Plot Calculate_IC50 Calculate IC50 Plot->Calculate_IC50 Calculate_Ki Calculate Ki using Cheng-Prusoff Equation Calculate_IC50->Calculate_Ki

Caption: Experimental workflow for a radioligand binding assay.

Logical Relationship

Tiospirone_Antagonism_Logic cluster_receptors Target Receptors cluster_action Mechanism of Action cluster_outcome Functional Outcome This compound This compound D2 Dopamine D2 Receptor This compound->D2 D4 Dopamine D4 Receptor This compound->D4 Alpha1 α1-Adrenergic Receptor This compound->Alpha1 Binding Binds to Orthosteric Site D2->Binding D4->Binding Alpha1->Binding Blockade Blocks Endogenous Ligand Binding Binding->Blockade NoActivation Does Not Induce Receptor Activation Blockade->NoActivation Inhibition Inhibition of Downstream Signaling Pathways NoActivation->Inhibition

Caption: Logical relationship of this compound's antagonist action.

References

Tiospirone: A Technical Guide to its Inverse Agonist Activity at 5-HT2A, 5-HT2C, and 5-HT7 Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (BMY-13,859) is an atypical antipsychotic agent of the azapirone chemical class.[1] While its development was halted, its unique pharmacological profile continues to be of significant interest in neuropharmacology.[1] this compound is characterized by its potent inverse agonist activity at serotonin 5-HT2A, 5-HT2C, and 5-HT7 receptors.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interactions with these key serotonin receptor subtypes. The document details its binding affinities, the relevant signaling pathways, and the experimental protocols used to characterize its activity.

Data Presentation

The following tables summarize the binding affinities of this compound for the human 5-HT2A, 5-HT2C, and 5-HT7 receptors.

ReceptorThis compound Ki (nM)
5-HT2A0.06[1]
5-HT2C9.73
5-HT70.64

Table 1: Binding Affinities (Ki) of this compound at Human Serotonin Receptors.

While widely characterized as an inverse agonist at these receptors, specific IC50 or EC50 values for this compound's inverse agonist activity are not consistently reported in publicly available literature. However, its potent binding affinities, particularly at the 5-HT2A and 5-HT7 receptors, are indicative of its significant functional interaction with these targets.

Signaling Pathways

This compound exerts its effects by modulating the signaling cascades downstream of the 5-HT2A, 5-HT2C, and 5-HT7 receptors. As an inverse agonist, this compound not only blocks the action of the endogenous agonist serotonin but also reduces the basal, constitutive activity of these receptors.

5-HT2A and 5-HT2C Receptor Signaling

The 5-HT2A and 5-HT2C receptors primarily couple to the Gq/11 family of G proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This compound, by acting as an inverse agonist, suppresses this entire cascade, leading to a reduction in neuronal excitability.

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor 5-HT2A / 5-HT2C Receptor This compound->Receptor Inverse Agonism G_protein Gq/11 Receptor->G_protein Inhibits Basal Activity PLC Phospholipase C (PLC) G_protein->PLC Inhibition of Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

This compound's Inverse Agonism at 5-HT2A/2C Receptors.
5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the Gs family of G proteins. Activation of Gs stimulates adenylyl cyclase (AC), which then catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). cAMP, a ubiquitous second messenger, activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, influencing gene transcription and cellular function. This compound's inverse agonism at the 5-HT7 receptor leads to a decrease in basal cAMP levels.

Gs_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling This compound This compound Receptor 5-HT7 Receptor This compound->Receptor Inverse Agonism G_protein Gs Receptor->G_protein Inhibits Basal Activity AC Adenylyl Cyclase (AC) G_protein->AC Inhibition of Activation ATP ATP AC->ATP Conversion cAMP cAMP ATP->cAMP PKA_activation PKA Activation cAMP->PKA_activation Downstream Downstream Effects PKA_activation->Downstream

This compound's Inverse Agonism at the 5-HT7 Receptor.

Experimental Protocols

The characterization of this compound as a 5-HT2A, 5-HT2C, and 5-HT7 receptor inverse agonist involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to measure inverse agonist activity (e.g., IC50).

Radioligand Binding Assays

These assays are performed to determine the affinity of this compound for the target receptors. Generally, this involves a competition binding experiment where increasing concentrations of unlabeled this compound are used to displace a radiolabeled ligand that is known to bind to the receptor.

Example Protocol for 5-HT2A Receptor Binding Assay:

  • Receptor Preparation: Membranes from cells stably expressing the human 5-HT2A receptor are prepared.

  • Radioligand: [3H]-Ketanserin is a commonly used radioligand for the 5-HT2A receptor.

  • Assay Buffer: Typically a Tris-based buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Incubation: Receptor membranes, [3H]-Ketanserin (at a concentration close to its Kd), and varying concentrations of this compound are incubated together.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep Prepare Receptor Membranes (e.g., 5-HT2A expressing cells) start->prep incubate Incubate Membranes with: - Radioligand ([3H]-Ketanserin) - this compound (varying concentrations) prep->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter count Quantify Radioactivity (Scintillation Counting) filter->count analyze Determine IC50 and Calculate Ki count->analyze end End analyze->end

Workflow for a Radioligand Binding Assay.
Functional Assays for Inverse Agonism

Functional assays are crucial to determine whether a ligand is a neutral antagonist or an inverse agonist. These assays measure the downstream signaling of the receptor in the absence of an agonist to assess the ligand's effect on the receptor's basal activity.

Inositol Phosphate (IP) Accumulation Assay (for 5-HT2A and 5-HT2C Receptors):

This assay measures the accumulation of inositol phosphates, a downstream product of Gq/11 signaling. A decrease in basal IP accumulation in the presence of this compound indicates inverse agonism. Homogeneous Time-Resolved Fluorescence (HTRF) is a common detection method.

  • Cell Culture: Cells expressing the target receptor (5-HT2A or 5-HT2C) are cultured in microplates.

  • Stimulation: Cells are incubated with varying concentrations of this compound in a buffer containing LiCl (to inhibit IP1 degradation).

  • Lysis and Detection: Cells are lysed, and IP1 levels are measured using an HTRF assay kit, which involves a competitive immunoassay with a fluorescently labeled IP1 tracer and an anti-IP1 antibody.

  • Data Analysis: A decrease in the HTRF signal corresponds to an increase in cellular IP1. The IC50 value for the reduction of basal IP1 accumulation is determined.

cAMP Accumulation Assay (for 5-HT7 Receptors):

This assay measures the intracellular concentration of cyclic AMP (cAMP), the second messenger produced upon Gs activation. A decrease in basal cAMP levels in the presence of this compound indicates inverse agonism. HTRF is also a widely used method for cAMP detection.

  • Cell Culture: Cells expressing the 5-HT7 receptor are plated in microplates.

  • Stimulation: Cells are incubated with varying concentrations of this compound.

  • Lysis and Detection: Following cell lysis, cAMP levels are quantified using an HTRF-based competitive immunoassay.

  • Data Analysis: The IC50 value for the reduction of basal cAMP production is calculated.

Functional_Assay_Workflow cluster_gq 5-HT2A / 5-HT2C (Gq-coupled) cluster_gs 5-HT7 (Gs-coupled) gq_start Plate Cells gq_stim Incubate with this compound + LiCl gq_start->gq_stim gq_detect Measure IP1 Accumulation (HTRF) gq_stim->gq_detect gq_analyze Determine IC50 for Basal Signal Reduction gq_detect->gq_analyze gs_start Plate Cells gs_stim Incubate with this compound gs_start->gs_stim gs_detect Measure cAMP Accumulation (HTRF) gs_stim->gs_detect gs_analyze Determine IC50 for Basal Signal Reduction gs_detect->gs_analyze

References

The Synthesis and Biological Evaluation of Tiospirone Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and biological evaluation of Tiospirone derivatives, a class of compounds with significant potential in the development of atypical antipsychotics. This compound and its analogues have been a subject of interest due to their unique pharmacological profile, characterized by a combination of dopamine D2 and serotonin 5-HT2A receptor antagonism, which is a hallmark of atypical antipsychotic activity. This document details synthetic methodologies, presents key biological data in a comparative format, outlines experimental protocols for their evaluation, and visualizes the underlying signaling pathways and experimental workflows.

Introduction to this compound and its Derivatives

This compound is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia.[1] It exhibits a characteristic binding profile, acting as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors, with additional activity at other serotonin and adrenergic receptors.[1] This multi-receptor interaction is believed to contribute to its antipsychotic efficacy with a reduced liability for extrapyramidal side effects (EPS) compared to typical antipsychotics.[2] The core structure of this compound consists of a 1-(1,2-benzisothiazol-3-yl)piperazine moiety linked via a butyl chain to an 8-azaspiro[4.5]decane-7,9-dione group. The exploration of this compound derivatives has been driven by the desire to optimize its therapeutic properties, including enhancing efficacy, improving the side-effect profile, and understanding the structure-activity relationships (SAR) that govern its interactions with key molecular targets.

Synthesis of this compound Derivatives

The synthesis of this compound and its derivatives can be conceptually divided into the preparation of three key fragments: the 1-(1,2-benzisothiazol-3-yl)piperazine headgroup, the 8-azaspiro[4.5]decane-7,9-dione tail, and the N-alkyl linker.

Synthesis of the 1-(1,2-benzisothiazol-3-yl)piperazine Moiety

The 1-(1,2-benzisothiazol-3-yl)piperazine core is a crucial pharmacophore for the antipsychotic activity of this class of compounds. Its synthesis typically involves the reaction of 3-chloro-1,2-benzisothiazole with a large excess of anhydrous piperazine.

Experimental Protocol: Synthesis of 1-(1,2-Benzisothiazol-3-yl)piperazine [3][4]

  • Reaction Setup: A flask is charged with anhydrous piperazine and molten 3-chloro-1,2-benzisothiazole. The reaction is typically performed under an inert atmosphere (e.g., nitrogen).

  • Reaction Conditions: The mixture is heated to a temperature of approximately 125°C for 24 hours.

  • Work-up and Purification: After cooling, the reaction mixture is quenched with ice water and basified with a strong base such as sodium hydroxide. The product is then extracted with an organic solvent like methylene chloride or toluene. The organic extracts are washed with water, dried, and concentrated under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent such as ethyl acetate to yield 1-(1,2-benzisothiazol-3-yl)piperazine as a solid.

Synthesis of the 8-azaspiro[4.5]decane-7,9-dione Moiety

The 8-azaspiro[4.5]decane-7,9-dione portion of this compound derivatives contributes to the overall physicochemical properties and can be modified to influence potency and selectivity. A common method for its preparation involves the condensation of 1,1-cyclopentanediacetic acid (or a related cyclic dicarboxylic acid) with urea.

Experimental Protocol: Synthesis of 8-azaspiro[4.5]decane-7,9-dione

  • Reaction Setup: 1,1-Cyclopentanediacetic acid and urea are mixed in a reaction vessel.

  • Reaction Conditions: The mixture is heated with stirring to a temperature range of 150-200°C for a period of 0.5-2 hours.

  • Work-up and Purification: The resulting crude product is recrystallized from ethanol with activated charcoal to afford the purified 8-azaspiro[4.5]decane-7,9-dione as white crystals.

Assembly of this compound Derivatives

The final assembly of this compound derivatives is typically achieved through N-alkylation of the piperazine nitrogen of the 1-(1,2-benzisothiazol-3-yl)piperazine intermediate with a suitable alkylating agent bearing the 8-azaspiro[4.5]decane-7,9-dione moiety.

General Experimental Protocol: N-alkylation

  • Reaction Setup: 1-(1,2-benzisothiazol-3-yl)piperazine is dissolved in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Addition of Reagents: A base, such as potassium carbonate or sodium hydride, is added to the solution, followed by the dropwise addition of an N-alkylating agent (e.g., a 4-halobutyl derivative of 8-azaspiro[4.5]decane-7,9-dione).

  • Reaction Conditions: The reaction mixture is stirred at an elevated temperature (e.g., 60-80°C) until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: The reaction mixture is cooled, quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography on silica gel to yield the desired this compound derivative.

Biological Evaluation of this compound Derivatives

The biological evaluation of this compound derivatives is centered on their interaction with key neurotransmitter receptors implicated in the pathophysiology of schizophrenia, primarily the dopamine D2 and serotonin 5-HT2A receptors. In vitro and in vivo assays are employed to characterize their pharmacological profile.

In Vitro Receptor Binding and Functional Assays

Receptor binding assays are fundamental in determining the affinity of this compound derivatives for their molecular targets. These assays typically involve the use of radiolabeled ligands that specifically bind to the receptor of interest. The ability of a test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated, which is an inverse measure of binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of this compound

ReceptorKi (nM)
5-HT2A0.06
D20.5
5-HT70.64
5-HT2C9.73
D413.6
M2180
M4480
M1630
5-HT6950
M31290
M53900

Structure-Activity Relationship (SAR) Insights:

  • Hydroxyl substitution on the azaspirodecanedione moiety of this compound has been shown to decrease affinity for the dopamine D2 receptor while having minimal impact on serotonin 5-HT1A and 5-HT2A receptor interactions.

  • An increase in alpha-1 adrenergic receptor affinity appears to be correlated with a reduction in dopamine receptor effects.

  • The N-alkyl substituent on the piperazine ring plays a significant role in determining the D1 versus D2 receptor selectivity in related aporphine derivatives.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human dopamine D2 receptor (e.g., CHO-K1 or HEK293 cells).

  • Assay Buffer: A suitable buffer, such as 50 mM Tris-HCl with MgCl2 and EDTA, is used.

  • Radioligand: A radiolabeled D2 antagonist, such as [3H]spiperone, is used.

  • Competition Binding: The membranes are incubated with the radioligand and varying concentrations of the test compound.

  • Separation and Detection: Bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured by liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Functional assays are employed to determine the efficacy of the compounds at their target receptors (i.e., whether they act as agonists, antagonists, or inverse agonists). For D2 receptors, which are Gαi/o-coupled, antagonism is often measured by the ability of the compound to block agonist-induced inhibition of adenylyl cyclase and subsequent cAMP production.

In Vivo Models for Antipsychotic Activity and Side-Effect Profiling

In vivo models are essential for assessing the antipsychotic potential and the propensity of this compound derivatives to induce extrapyramidal side effects.

3.2.1. Amphetamine-Induced Hyperlocomotion Model

This model is widely used to screen for potential antipsychotic activity. Amphetamine, a dopamine-releasing agent, induces an increase in locomotor activity in rodents, which is considered a model for the positive symptoms of schizophrenia. Antipsychotic drugs are expected to attenuate this hyperlocomotion.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion in Rats

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Apparatus: Locomotor activity is measured in open-field arenas equipped with infrared beams to automatically record movement.

  • Habituation: Animals are habituated to the test environment for a set period before the experiment.

  • Drug Administration: The test compound or vehicle is administered intraperitoneally (i.p.) at a specified time before the amphetamine challenge.

  • Amphetamine Challenge: Amphetamine (e.g., 0.5 mg/kg, i.p.) is administered to induce hyperlocomotion.

  • Data Collection: Locomotor activity is recorded for a defined period (e.g., 90 minutes) after the amphetamine injection.

  • Data Analysis: The total distance traveled or the number of beam breaks is quantified and compared between treatment groups. A significant reduction in amphetamine-induced hyperlocomotion by the test compound is indicative of potential antipsychotic efficacy.

3.2.2. Catalepsy Test

The catalepsy test is used to assess the potential of a compound to induce extrapyramidal side effects, particularly Parkinsonian-like motor rigidity. Catalepsy is characterized by a failure to correct an externally imposed posture.

Experimental Protocol: Bar Test for Catalepsy in Rats

  • Animals: Male Sprague-Dawley rats are typically used.

  • Apparatus: A horizontal bar is placed at a specific height (e.g., 10 cm) above a surface.

  • Drug Administration: The test compound or a reference drug (e.g., haloperidol) is administered.

  • Catalepsy Assessment: At various time points after drug administration, the rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both paws from the bar (descent latency) is recorded. A maximum cut-off time (e.g., 180 seconds) is typically set.

  • Data Analysis: The mean descent latency is calculated for each treatment group. A significant increase in descent latency compared to the vehicle group suggests a cataleptogenic potential.

Signaling Pathways and Experimental Workflows

The therapeutic and adverse effects of this compound derivatives are mediated by their modulation of intracellular signaling cascades downstream of their target receptors.

Dopamine D2 Receptor Signaling Pathway

Dopamine D2 receptors are Gαi/o-coupled G-protein coupled receptors (GPCRs). Their activation by dopamine leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This reduction in cAMP levels leads to decreased activity of Protein Kinase A (PKA). Antagonism of D2 receptors by this compound derivatives blocks this inhibitory effect, leading to a disinhibition of adenylyl cyclase and a subsequent increase in cAMP levels and PKA activity.

D2_Signaling_Pathway Dopamine Dopamine D2R Dopamine D2 Receptor (Gαi/o) Dopamine->D2R Activates This compound This compound Derivative (Antagonist) This compound->D2R Blocks AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Effects PKA->Downstream Phosphorylates Targets

Caption: Dopamine D2 Receptor Signaling Pathway Modulation by this compound Derivatives.

Preclinical Antipsychotic Drug Discovery Workflow

The discovery and development of novel this compound derivatives as atypical antipsychotics follows a structured preclinical workflow, from initial synthesis to in vivo evaluation.

Preclinical_Workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Design & Synthesis of This compound Derivatives Purification Purification & Structural Characterization (NMR, MS) Synthesis->Purification Binding Receptor Binding Assays (D2, 5-HT2A, etc.) Purification->Binding Functional Functional Assays (e.g., cAMP accumulation) Binding->Functional SAR Structure-Activity Relationship (SAR) Analysis Functional->SAR SAR->Synthesis Iterative Design Efficacy Antipsychotic Efficacy Models (e.g., Amphetamine-induced Hyperlocomotion) SAR->Efficacy SideEffect Side-Effect Profiling (e.g., Catalepsy Test) Efficacy->SideEffect Lead Lead Candidate Selection SideEffect->Lead

Caption: Preclinical Discovery and Evaluation Workflow for this compound Derivatives.

Conclusion

The synthesis and biological evaluation of this compound derivatives represent a promising avenue for the discovery of novel atypical antipsychotics. By systematically modifying the core structure and assessing the impact on receptor binding, functional activity, and in vivo pharmacology, researchers can further refine the therapeutic profile of this class of compounds. The detailed experimental protocols and an understanding of the underlying signaling pathways provided in this guide serve as a valuable resource for scientists and drug development professionals working to advance the treatment of schizophrenia and other psychotic disorders. The continued exploration of the structure-activity relationships of this compound derivatives holds the potential to yield new drug candidates with improved efficacy and a more favorable side-effect profile.

References

Tiospirone: A Technical Guide to its Putative Oxidative Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone is an atypical antipsychotic agent belonging to the azapirone class of drugs. While its clinical development was halted, the study of its metabolic fate provides valuable insights into the biotransformation of complex neuropsychiatric drugs. This technical guide offers an in-depth exploration of the putative oxidative metabolites of this compound, detailing the analytical methodologies for their identification, quantitative data from human and in vitro studies, and the potential signaling pathways affected by the parent compound and its metabolites.

Metabolic Pathways of this compound

The oxidative metabolism of this compound is complex, involving multiple enzymatic pathways that lead to a variety of metabolites. In vivo and in vitro studies have identified five primary routes of metabolism.[1][2] These pathways are crucial for the clearance of the drug and may contribute to its overall pharmacological and toxicological profile.

The principal oxidative metabolic pathways for this compound are:

  • N-dealkylation: Cleavage of the butyl side chain attached to the piperazinyl nitrogen.[1][2][3]

  • Hydroxylation: Addition of a hydroxyl group at two primary locations:

    • The 6'-position on the spiro ring, alpha to the glutarimidyl carbonyl.

    • The 3'-position on the spiro ring.

  • Sulfoxidation: Oxidation of the sulfur atom in the benzisothiazole moiety to form sulfoxides and subsequently sulfones.

  • Lactam Formation: Oxidation of the carbon atom alpha to the piperazinyl nitrogen, resulting in the formation of a lactam-sulfone derivative.

These metabolic transformations are primarily mediated by cytochrome P450 enzymes in the liver.

Putative Oxidative Metabolic Pathways of this compound cluster_pathways Metabolic Pathways cluster_metabolites Metabolites This compound This compound N_dealkylation N-dealkylation This compound->N_dealkylation Hydroxylation_6 Hydroxylation (6'-position) This compound->Hydroxylation_6 Hydroxylation_3 Hydroxylation (3'-position) This compound->Hydroxylation_3 Sulfoxidation Sulfoxidation This compound->Sulfoxidation N_dealkylated_metabolite N-dealkylated Metabolite N_dealkylation->N_dealkylated_metabolite Hydroxy_6_this compound 6'-Hydroxy this compound Hydroxylation_6->Hydroxy_6_this compound Hydroxy_3_this compound 3'-Hydroxy this compound Hydroxylation_3->Hydroxy_3_this compound Tiospirone_Sulfoxide This compound Sulfoxide Sulfoxidation->Tiospirone_Sulfoxide Tiospirone_Sulfone This compound Sulfone Sulfoxidation->Tiospirone_Sulfone BP_Sulfone Benzisothiazole Piperazine Sulfone Sulfoxidation->BP_Sulfone Lactam_Formation Lactam Formation Lactam_Sulfone Lactam-Sulfone Metabolite Lactam_Formation->Lactam_Sulfone N_dealkylated_metabolite->Sulfoxidation Tiospirone_Sulfoxide->Sulfoxidation Tiospirone_Sulfone->Lactam_Formation

Caption: Oxidative metabolic pathways of this compound.

Quantitative Analysis of this compound Metabolites

Quantitative data on the excretion of this compound metabolites is essential for understanding the primary clearance routes of the drug. Human studies following a single oral dose of [14C]-labeled this compound have provided valuable information on the urinary excretion of its metabolites.

MetabolitePercentage of Administered Dose in Urine (0-24h)
Benzisothiazole piperazine sulfone5.0%
Lactam derivative of benzisothiazole piperazine sulfone4.3%
Total Identified Metabolites ~20%
Unchanged this compound Present, but not quantified as a major urinary component

Table 1: Quantitative analysis of major this compound metabolites in human urine following a single 60-mg oral dose. The identified metabolites accounted for approximately 50% of the total radioactivity in the urine.

Experimental Protocols

The identification and quantification of this compound's oxidative metabolites have been achieved through a combination of in vivo and in vitro studies, employing sophisticated analytical techniques.

In Vivo Human Metabolism Study
  • Study Design: A single 60-mg oral dose of [14C]this compound was administered to human subjects. Urine was collected over a 24-hour period.

  • Sample Preparation:

    • Pooled urine samples were subjected to enzymatic hydrolysis to deconjugate any glucuronide or sulfate metabolites.

    • Metabolites were then isolated and purified from the urine matrix.

  • Analytical Methodology:

    • High-Performance Liquid Chromatography (HPLC): Purified metabolites were separated using HPLC. While specific parameters for this compound are not detailed in all publications, a typical reversed-phase HPLC setup for antipsychotic drug metabolites would involve:

      • Column: C8 or C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size).

      • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile and/or methanol).

      • Detection: UV detection at a wavelength suitable for the chromophores in this compound and its metabolites, and/or a radiodetector for the [14C]-labeled compounds.

    • Mass Spectrometry (MS):

      • Desorption Chemical Ionization Mass Spectrometry (DCI-MS): Purified metabolites were identified using DCI-MS in the positive ion mode with methane as the reagent gas. This technique is particularly useful for providing molecular weight information of the metabolites.

    • Structure Confirmation: The structures of the identified metabolites were confirmed by co-elution on HPLC with synthetically prepared authentic standards.

In Vitro Rat Liver Microsome Study
  • Study Design: this compound was incubated with phenobarbital-induced rat liver microsomes to simulate hepatic metabolism.

  • Sample Preparation:

    • Metabolites were isolated and purified from the microsomal incubation mixture using HPLC.

  • Analytical Methodology:

    • Gas Chromatography-Mass Spectrometry (GC-MS):

      • For metabolites where the sulfur was in a reduced form, they were derivatized to their trimethylsilyl (TMS) ethers to increase volatility.

      • Analysis was performed by GC-MS with electron impact (EI) ionization. A general protocol for TMS derivatization involves:

        • Evaporation of the sample to dryness.

        • Methoxyamination to protect keto groups.

        • Silylation with a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

    • Desorption Chemical Ionization Mass Spectrometry (DCI-MS): This technique was crucial for characterizing sulfoxide and sulfone analogs, which were found to undergo reductive decomposition on the GC column. DCI-MS with methane as the reagent gas allowed for the successful identification of these oxidized sulfur metabolites.

General Experimental Workflow for this compound Metabolite Identification cluster_invivo In Vivo (Human) cluster_invitro In Vitro (Rat Liver Microsomes) in_vivo_start Oral Administration of [14C]this compound urine_collection 24h Urine Collection in_vivo_start->urine_collection hydrolysis Enzymatic Hydrolysis urine_collection->hydrolysis in_vivo_hplc HPLC Purification hydrolysis->in_vivo_hplc in_vivo_dci_ms DCI-MS Analysis in_vivo_hplc->in_vivo_dci_ms in_vivo_confirmation Co-elution with Standards in_vivo_dci_ms->in_vivo_confirmation in_vitro_start Incubation with Microsomes in_vitro_hplc HPLC Purification in_vitro_start->in_vitro_hplc derivatization TMS Derivatization in_vitro_hplc->derivatization in_vitro_dci_ms DCI-MS Analysis in_vitro_hplc->in_vitro_dci_ms gc_ms GC-MS Analysis derivatization->gc_ms

Caption: Workflow for this compound metabolite identification.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with several neurotransmitter receptors. Understanding the downstream signaling cascades of these receptors is crucial for elucidating the mechanism of action of this compound and its potentially active metabolites. This compound acts as a 5-HT1A receptor partial agonist, a 5-HT2A receptor inverse agonist, and a D2 receptor antagonist.

5-HT1A Receptor Signaling

As a partial agonist at the 5-HT1A receptor, this compound would modulate the Gi/o-protein coupled signaling cascade.

This compound-Modulated 5-HT1A Receptor Signaling This compound This compound (Partial Agonist) Receptor 5-HT1A Receptor This compound->Receptor G_protein Gi/o Protein Receptor->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channel G_protein->GIRK Activates (via Gβγ) Ca_channel Ca2+ Channel G_protein->Ca_channel Inhibits (via Gβγ) ERK ERK/MAPK Pathway G_protein->ERK Modulates Akt Akt Pathway G_protein->Akt Modulates cAMP cAMP AC->cAMP Decreases PKA PKA cAMP->PKA Decreases activation

Caption: this compound's action on 5-HT1A receptor signaling.

5-HT2A Receptor Signaling

This compound's inverse agonism at the 5-HT2A receptor suggests it would inhibit the constitutive activity of this Gq/11-coupled receptor.

This compound-Modulated 5-HT2A Receptor Signaling This compound This compound (Inverse Agonist) Receptor 5-HT2A Receptor This compound->Receptor Inhibits G_protein Gq/11 Protein Receptor->G_protein Inhibits activation PLC Phospholipase C G_protein->PLC Inhibits activation PIP2 PIP2 PLC->PIP2 Inhibits cleavage IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release Decreases PKC PKC DAG->PKC Decreases activation

Caption: this compound's action on 5-HT2A receptor signaling.

D2 Receptor Signaling

As an antagonist at the D2 receptor, this compound blocks the effects of dopamine, thereby inhibiting the Gi/o-coupled signaling pathway.

This compound-Modulated D2 Receptor Signaling This compound This compound (Antagonist) Receptor D2 Receptor This compound->Receptor Blocks Dopamine Dopamine Dopamine->Receptor Activates G_protein Gi/o Protein Receptor->G_protein Inhibits activation AC Adenylyl Cyclase G_protein->AC Prevents inhibition GIRK GIRK Channel G_protein->GIRK Prevents activation Ca_channel Ca2+ Channel G_protein->Ca_channel Prevents inhibition Akt_GSK3 Akt/GSK3 Pathway G_protein->Akt_GSK3 Inhibits modulation cAMP cAMP AC->cAMP Maintains levels PKA PKA cAMP->PKA Maintains activity

Caption: this compound's action on D2 receptor signaling.

Biological Activity of Metabolites

The pharmacological activity of drug metabolites is a critical consideration in drug development. For this compound, the putative oxidative metabolites have been synthesized and evaluated for their central nervous system therapeutic potential.

Notably, the 6-hydroxythis compound metabolite has been shown to possess a potent antipsychotic profile with a potentially minimal liability for extrapyramidal side effects (EPS). Structure-activity relationship (SAR) analysis indicates that hydroxyl substitution on the azaspirodecanedione part of the molecule reduces affinity for the dopamine D2 receptor while not significantly affecting serotonin 5-HT1A and 5-HT2A receptor interactions. This alteration in receptor binding profile may contribute to a more favorable side-effect profile.

Conclusion

The oxidative metabolism of this compound is a multifaceted process resulting in a range of metabolites. The identification and quantification of these metabolites have been made possible through advanced analytical techniques such as HPLC and various mass spectrometry methods. The major metabolic pathways include N-dealkylation, hydroxylation, sulfoxidation, and lactam formation, with benzisothiazole piperazine sulfone and its lactam derivative being the most prominent urinary metabolites in humans.

Furthermore, the pharmacological activity of this compound is dictated by its interactions with 5-HT1A, 5-HT2A, and D2 receptors. The parent compound's modulation of these receptor signaling pathways, along with the potential biological activity of its metabolites, such as 6-hydroxythis compound, provides a comprehensive picture of its mechanism of action. This in-depth understanding of this compound's metabolic fate and resulting signaling consequences is invaluable for the broader field of neuropsychiatric drug development.

References

In Vitro Metabolism of Tiospirone in Rat Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of the atypical antipsychotic agent, Tiospirone, specifically within a rat liver microsomal model. This document details the metabolic pathways, outlines established experimental protocols for such studies, and presents a framework for the systematic analysis of the resulting metabolites.

Executive Summary

This compound undergoes metabolic transformation in the liver, primarily mediated by cytochrome P450 (CYP450) enzymes. In vitro studies utilizing rat liver microsomes are instrumental in elucidating these metabolic fates, providing critical data for preclinical drug development. The primary metabolic routes identified for this compound in this model system are N-dealkylation, hydroxylation, and sulfoxidation. Understanding these pathways is crucial for predicting potential drug-drug interactions, assessing metabolite-driven pharmacology or toxicology, and establishing a foundation for in vivo pharmacokinetic profiling. This guide synthesizes the available scientific information to provide a detailed protocol and data presentation framework for researchers in the field.

Metabolic Pathways of this compound

In vitro studies with phenobarbital-induced rat liver microsomes have revealed three principal pathways for the metabolism of this compound[1]. These biotransformations lead to the formation of multiple metabolites.

  • N-dealkylation: This process involves the removal of the butyl side chain from the piperazinyl nitrogen.

  • Hydroxylation: Hydroxyl groups are introduced onto the this compound molecule, a common phase I metabolic reaction.

  • Sulfoxide Formation: The sulfur atom within the benzisothiazole moiety is oxidized to form a sulfoxide[1].

These metabolic reactions are catalyzed by CYP450 enzymes present in the liver microsomes. The resulting metabolites can then be isolated and characterized using various analytical techniques.

Tiospirone_Metabolism cluster_pathways Metabolic Pathways cluster_metabolites Metabolites This compound This compound N_dealkylation N-dealkylation This compound->N_dealkylation CYP450 Hydroxylation Hydroxylation This compound->Hydroxylation CYP450 Sulfoxidation Sulfoxidation This compound->Sulfoxidation CYP450 Metabolite1 N-dealkylated Metabolite N_dealkylation->Metabolite1 Metabolite2 Hydroxylated Metabolite Hydroxylation->Metabolite2 Metabolite3 Sulfoxide Metabolite Sulfoxidation->Metabolite3

Figure 1: this compound Metabolic Pathways

Experimental Protocols

The following sections detail the methodologies for conducting in vitro metabolism studies of this compound using rat liver microsomes. These protocols are based on established practices for in vitro drug metabolism assays.

Materials and Reagents
  • Test Compound: this compound

  • Microsomes: Pooled male Sprague-Dawley rat liver microsomes (phenobarbital-induced)

  • Cofactor: NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Buffer: Potassium phosphate buffer (pH 7.4)

  • Quenching Solution: Acetonitrile or methanol

  • Analytical Standards: this compound and its synthesized putative metabolites

Incubation Procedure
  • Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO, methanol) and diluted to the desired concentrations with the incubation buffer.

  • Reaction Mixture: The incubation mixture is prepared in microcentrifuge tubes and typically contains:

    • Rat liver microsomes (final protein concentration of 0.5-1.0 mg/mL)

    • This compound (at various concentrations for kinetic studies)

    • Phosphate buffer (to final volume)

  • Pre-incubation: The mixture is pre-incubated at 37°C for a short period (e.g., 5 minutes) to allow the components to reach thermal equilibrium.

  • Initiation: The metabolic reaction is initiated by the addition of the NADPH regenerating system.

  • Incubation: The reaction is allowed to proceed at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

  • Termination: The reaction is terminated by adding a cold quenching solution (e.g., 2 volumes of acetonitrile) to precipitate the proteins.

  • Sample Processing: The terminated reaction mixture is centrifuged to pellet the precipitated protein. The supernatant, containing the parent drug and its metabolites, is collected for analysis.

Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Termination & Processing cluster_analysis Analysis A Prepare this compound Stock Solution D Combine Microsomes, this compound, and Buffer A->D B Prepare Incubation Buffer (pH 7.4) B->D C Prepare NADPH Regenerating System F Initiate Reaction with NADPH C->F E Pre-incubate at 37°C D->E E->F G Incubate at 37°C with Shaking F->G H Terminate Reaction with Cold Acetonitrile G->H I Centrifuge to Pellet Protein H->I J Collect Supernatant I->J K HPLC / LC-MS/MS Analysis J->K L Metabolite Identification and Quantification K->L

Figure 2: In Vitro Metabolism Experimental Workflow
Analytical Methods

The identification and quantification of this compound and its metabolites are performed using a combination of chromatographic and mass spectrometric techniques.

  • High-Performance Liquid Chromatography (HPLC): Used for the separation of the parent drug from its metabolites. A reverse-phase C18 column is typically employed with a gradient elution of mobile phases such as acetonitrile and water with a modifier like formic acid or ammonium acetate.

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS/MS), this is the primary tool for structural elucidation and quantification. Different ionization techniques can be used:

    • Electron Impact Mass Spectrometry (GC/EIMS): Can be used for the analysis of trimethylsilyl (TMS) derivatives of the metabolites, particularly for non-polar compounds[1].

    • Desorption Chemical Ionization/Mass Spectrometry (DCI/MS): Useful for distinguishing sulfoxide and sulfone analogs from the parent sulfide[1].

    • Electrospray Ionization (ESI): Commonly used in modern LC-MS/MS systems for its soft ionization, which keeps the molecular ion intact.

Data Presentation

The quantitative data from in vitro metabolism studies should be presented in a clear and structured format to facilitate interpretation and comparison.

Metabolite Profile

The relative abundance of each metabolite can be determined by analyzing the peak areas from the chromatograms.

MetaboliteRetention Time (min)Proposed StructureRelative Abundance (%)
This compound12.5Parent Drug45
Metabolite 18.2N-dealkylated this compound25
Metabolite 29.5Hydroxylated this compound18
Metabolite 310.8This compound Sulfoxide12
Note: The data presented in this table is illustrative and serves as a template. Actual values would be determined experimentally.
Enzyme Kinetics

For a more in-depth understanding of the metabolic pathways, enzyme kinetic parameters (Km and Vmax) should be determined for the formation of each major metabolite. This involves incubating a range of this compound concentrations and measuring the initial rate of metabolite formation.

MetaboliteKm (µM)Vmax (pmol/min/mg protein)
N-dealkylated this compound15.2120.5
Hydroxylated this compound22.885.3
This compound Sulfoxide35.155.7
Note: The data presented in this table is illustrative and serves as a template. Actual values would be determined experimentally.

Conclusion

The in vitro metabolism of this compound in rat liver microsomes provides valuable insights into its biotransformation. The identification of N-dealkylation, hydroxylation, and sulfoxidation as the major metabolic pathways is a critical step in the preclinical development of this drug. The detailed experimental protocols and data presentation frameworks provided in this guide offer a robust approach for researchers to conduct and report their findings in a standardized and comprehensive manner. Further studies can build upon this foundation to investigate the specific CYP450 isoforms involved and to explore potential species differences in metabolism.

References

Human Metabolism of Tiospirone Following Oral Administration: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive analysis of the metabolic fate of the atypical antipsychotic agent Tiospirone in humans after oral administration. The information is intended for researchers, scientists, and professionals involved in drug development and metabolic studies. The guide details the biotransformation pathways, urinary excretion profiles of metabolites, and the experimental methodologies employed in their identification and quantification.

Quantitative Analysis of this compound Metabolism

The metabolism of this compound was investigated in human subjects following a single oral dose. The quantitative data on the urinary excretion of this compound and its identified metabolites are summarized below.

Table 1: Urinary Excretion of this compound and its Metabolites after a Single 60-mg Oral Dose of [14C]this compound

CompoundPercentage of Administered Dose in 0-24h Pooled Urine
Total Radioactivity 39%
Identified Metabolites (Total) ~20%
Benzisothiazole piperazine sulfone5.0%
Lactam derivative of Benzisothiazole piperazine sulfone4.3%
Unchanged this compound and other metabolitesBalance of the identified portion
Uncharacterized Radioactive Components ~19%

Note: The identified metabolites accounted for 50% of the total radioactivity found in the urine.[1]

Biotransformation Pathways of this compound

Following oral administration, this compound undergoes extensive metabolism through several key biotransformation pathways.[1] Five primary routes of metabolism have been identified, leading to the formation of various metabolites.[1] In addition to unchanged this compound, five metabolites were definitively identified, with another partially characterized.[1] The major metabolic transformations are illustrated in the diagram below.

Tiospirone_Metabolism cluster_legend Legend cluster_pathways Metabolic Pathways cluster_metabolites Resulting Metabolites Metabolic Pathway Major Metabolic Pathway Metabolite Metabolite Parent Drug Parent Drug This compound This compound N_Dealkylation N-dealkylation of the butyl side chain This compound->N_Dealkylation Hydroxylation_Spiro_6 Hydroxylation at the 6'-position on the spiro ring This compound->Hydroxylation_Spiro_6 Hydroxylation_Spiro_3 Hydroxylation at the 3'-position on the spiro ring This compound->Hydroxylation_Spiro_3 Sulfur_Oxidation Sulfur Oxidation This compound->Sulfur_Oxidation Piperazinyl_Oxidation Oxidation alpha to the piperazinyl nitrogen This compound->Piperazinyl_Oxidation Metabolite_N_Dealkyl N-dealkylated metabolite N_Dealkylation->Metabolite_N_Dealkyl Metabolite_6_Hydroxy 6'-hydroxy this compound Hydroxylation_Spiro_6->Metabolite_6_Hydroxy Metabolite_3_Hydroxy 3'-hydroxy this compound Hydroxylation_Spiro_3->Metabolite_3_Hydroxy Metabolite_Sulfone Benzisothiazole piperazine sulfone Sulfur_Oxidation->Metabolite_Sulfone Metabolite_Lactam_Sulfone Lactam-sulfone derivative Piperazinyl_Oxidation->Metabolite_Lactam_Sulfone

Figure 1: Major metabolic pathways of this compound in humans.

The primary metabolic routes identified are:

  • N-dealkylation: Removal of the butyl side chain attached to the piperazinyl nitrogen.[1]

  • Hydroxylation: Addition of a hydroxyl group at two different locations on the spiro ring: the 6'-position alpha to the glutarimidyl carbonyl and the 3'-position.

  • Sulfur Oxidation: Oxidation of the sulfur atom in the benzisothiazole moiety, leading to the formation of sulfones.

  • Oxidation alpha to the piperazinyl nitrogen: This oxidation results in the formation of a lactam-sulfone derivative.

Experimental Protocols

The characterization of this compound metabolism in humans involved a clinical study with subsequent laboratory analysis of collected samples. The key methodologies are detailed below.

3.1. Clinical Study Design and Sample Collection

  • Subjects: The study was conducted on eight male subjects.

  • Dosing: A single oral dose of 60 mg of [14C]this compound was administered to each subject.

  • Sample Collection: Urine was collected from the subjects over a 24-hour period and pooled for analysis. This pooled urine sample represented 39% of the administered radioactive dose.

3.2. Metabolite Isolation and Purification

  • Technique: High-Performance Liquid Chromatography (HPLC) was employed to isolate and purify the metabolites from the pooled urine to homogeneity.

3.3. Metabolite Identification and Structural Elucidation

  • Primary Technique: Desorption Chemical Ionization Mass Spectrometry (DCI/MS) was used for the identification of the purified metabolites. The analysis was conducted in the positive ion mode with methane as the reagent gas.

  • Confirmation: The structures of the identified metabolites were confirmed by co-elution with synthetic standards in several HPLC systems.

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_clinical Clinical Phase cluster_analytical Analytical Phase Dosing Oral Administration (60 mg [14C]this compound) Collection 24h Urine Collection (8 Subjects) Dosing->Collection HPLC Metabolite Isolation & Purification (HPLC) Collection->HPLC MS Metabolite Identification (DCI/MS) HPLC->MS Confirmation Structural Confirmation (Co-elution with Standards) MS->Confirmation

Figure 2: Experimental workflow for the study of this compound metabolism.

Summary and Conclusion

The oral administration of this compound in humans leads to extensive metabolism, with only a fraction of the drug excreted unchanged in the urine. The primary routes of biotransformation include N-dealkylation, hydroxylation, and oxidation of the sulfur and piperazinyl moieties. The major urinary metabolites identified are benzisothiazole piperazine sulfone and its lactam derivative, which together account for a significant portion of the excreted dose. The experimental approach combined radiolabeling with robust analytical techniques like HPLC and mass spectrometry to successfully elucidate the metabolic fate of this compound. This detailed understanding of the metabolic pathways is crucial for the further clinical development and safety assessment of this compound and related compounds.

References

The Developmental Saga of Tiospirone: An Atypical Antipsychotic's Journey for Schizophrenia Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (BMY-13,859) emerged in the late 1980s as a promising atypical antipsychotic candidate for the management of schizophrenia.[1] As a member of the azapirone chemical class, it represented a novel approach to treating a complex neuropsychiatric disorder, offering the potential for improved tolerability compared to the first-generation antipsychotics of the time. This technical guide provides a comprehensive overview of the developmental history of this compound, detailing its pharmacological profile, preclinical evidence, and the outcomes of its clinical evaluation in patients with schizophrenia. The development of this compound was ultimately discontinued, and it was never commercially marketed.[1] This document aims to consolidate the available scientific and clinical data to provide a thorough understanding of this investigational compound for research and drug development professionals.

Pharmacological Profile

This compound exhibits a complex and multi-target receptor binding profile, a characteristic feature of atypical antipsychotics. Its mechanism of action is primarily attributed to its interactions with dopamine and serotonin receptor systems, which are key players in the pathophysiology of schizophrenia.

Receptor Binding Affinity

Experimental data from radioligand binding assays have elucidated the affinity of this compound for a range of neurotransmitter receptors. The inhibition constants (Ki) quantify the concentration of the drug required to occupy 50% of the receptors, with lower values indicating a higher affinity.

Receptor SubtypeBinding Affinity (Ki, nM)
Serotonin Receptors
5-HT1APartial Agonist
5-HT2A0.06[1]
5-HT2C9.73[1]
5-HT6950
5-HT70.64
Dopamine Receptors
D20.5
D413.6
Adrenergic Receptors
α1Antagonist
Muscarinic Receptors
M1630
M2180
M31290
M4480
M53900

Table 1: Receptor Binding Profile of this compound.

Pharmacodynamics

This compound's pharmacodynamic profile is characterized by:

  • Dopamine D2 Receptor Antagonism: Like typical antipsychotics, this compound blocks D2 receptors, which is believed to be crucial for alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.

  • Serotonin 5-HT2A Receptor Antagonism: A high affinity for 5-HT2A receptors is a hallmark of atypical antipsychotics. This action is thought to contribute to a lower risk of extrapyramidal side effects (EPS) and may also play a role in improving negative and cognitive symptoms.

  • Serotonin 5-HT1A Receptor Partial Agonism: this compound acts as a partial agonist at 5-HT1A autoreceptors, a mechanism shared by some other atypical antipsychotics. This action is hypothesized to enhance dopamine release in the prefrontal cortex, potentially improving cognitive and negative symptoms.

  • Other Receptor Interactions: this compound also demonstrates antagonism at 5-HT2C, 5-HT7, D4, and α1-adrenergic receptors, which may contribute to its overall therapeutic and side-effect profile. Its low affinity for muscarinic receptors suggested a reduced likelihood of anticholinergic side effects.

Signaling Pathways

The therapeutic effects of this compound are mediated by its modulation of complex intracellular signaling cascades downstream of dopamine and serotonin receptors.

This compound Signaling Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (Prefrontal Cortex) This compound This compound D2_auto D2 Autoreceptor This compound->D2_auto Antagonist 5HT1A_auto 5-HT1A Autoreceptor This compound->5HT1A_auto Partial Agonist D2_post D2 Receptor This compound->D2_post Antagonist 5HT2A_post 5-HT2A Receptor This compound->5HT2A_post Antagonist Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits 5HT1A_auto->Dopamine_release Inhibits AC Adenylyl Cyclase D2_post->AC Inhibits PLC Phospholipase C 5HT2A_post->PLC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB IP3_DAG IP3 / DAG PLC->IP3_DAG Ca Ca²⁺ release IP3_DAG->Ca PKC PKC IP3_DAG->PKC ERK ERK PKC->ERK ERK->CREB Gene_expression Gene Expression (Neuronal Plasticity) CREB->Gene_expression Tiospirone_Clinical_Trial_Workflow start Patient Screening (n=14, Schizophrenia) washout Placebo Washout (1-2 weeks) start->washout baseline Baseline Assessment (BPRS, NOSIE, GAS) washout->baseline treatment This compound Treatment (28 days, dose-ranging) baseline->treatment weekly_ass Weekly Assessments (Efficacy & Safety) treatment->weekly_ass Flexible Dosing final_ass Final Assessment (Day 28) treatment->final_ass weekly_ass->treatment end End of Study final_ass->end

References

Methodological & Application

Tiospirone Experimental Protocols for In Vivo Studies: Application Notes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tiospirone is an atypical antipsychotic agent with a complex pharmacological profile, acting as a partial agonist at 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] Investigated for the treatment of schizophrenia, it showed clinical effectiveness comparable to typical antipsychotics but with a reduced risk of extrapyramidal side effects.[1] Although its development was halted, its multi-target receptor engagement makes it a valuable tool for preclinical research in neuropsychopharmacology.[1] These application notes provide detailed protocols for in vivo behavioral studies in rats to investigate the antipsychotic and rewarding or aversive properties of this compound, along with its receptor binding profile and signaling pathways.

Data Presentation

Receptor Binding Affinity

The following table summarizes the in vitro binding affinities (Ki, nM) of this compound for various neurotransmitter receptors. Lower Ki values indicate a higher binding affinity.

ReceptorKi (nM)
5-HT2A0.06
5-HT2C9.73
5-HT70.64
Dopamine D20.5
Dopamine D413.6
5-HT1APartial Agonist
α1-AdrenergicAntagonist
5-HT6950
Muscarinic M1630
Muscarinic M2180
Muscarinic M31290
Muscarinic M4480
Muscarinic M53900

Data sourced from IUPHAR/BPS Guide to PHARMACOLOGY and Wikipedia.[1][2]

Pharmacokinetic Parameters
SpeciesParameterValueRoute of Administration
HumanElimination Half-Life1.4 hoursNot Specified

Data sourced from Wikipedia.

Experimental Protocols

Conditioned Place Preference (CPP) Assay

This protocol is designed to assess the rewarding or aversive properties of this compound in adult male Sprague-Dawley rats.

a. Materials

  • This compound hydrochloride

  • Vehicle: Sterile saline (0.9% NaCl) with a minimal amount of DMSO to aid dissolution.

  • Cocaine hydrochloride (for positive control)

  • Three-compartment CPP apparatus with distinct visual and tactile cues in the two outer compartments.

  • Animal scale

  • Syringes and needles (25-27 gauge)

b. Dosing Solution Preparation

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Dissolve this compound in a minimal volume of DMSO.

  • Bring the solution to the final volume with sterile saline. The final concentration of DMSO should be kept low (e.g., <5%) to avoid vehicle-induced effects.

  • Prepare fresh on each day of use.

c. Experimental Procedure

The CPP procedure consists of three phases:

Phase 1: Pre-Conditioning (Habituation) (Day 1)

  • Handle the rats for 5 minutes daily for 3 days prior to the start of the experiment to acclimate them to the researcher.

  • On Day 1, place each rat in the central compartment of the CPP apparatus and allow free access to all compartments for 15 minutes.

  • Record the time spent in each compartment using an automated tracking system or by manual observation.

  • Animals showing a strong unconditioned preference for one compartment (e.g., spending >80% of the time in one compartment) may be excluded.

Phase 2: Conditioning (Days 2-9)

  • This phase consists of 8 conditioning sessions (one session per day).

  • On alternate days (e.g., Days 2, 4, 6, 8), administer this compound (e.g., 0.143 or 0.48 mg/kg, s.c.) or the positive control (e.g., Cocaine, 5.0 mg/kg, i.p.) and immediately confine the rat to one of the outer compartments for 30 minutes. The compartment paired with the drug should be counterbalanced across animals.

  • On the intervening days (e.g., Days 3, 5, 7, 9), administer the vehicle and confine the rat to the opposite compartment for 30 minutes.

Phase 3: Post-Conditioning (Preference Test) (Day 10)

  • On the test day, the animals receive no injection.

  • Place each rat in the central compartment and allow free access to all compartments for 15 minutes.

  • Record the time spent in each compartment.

  • A significant increase in time spent in the drug-paired compartment compared to the pre-conditioning phase indicates a conditioned place preference (rewarding effect). A significant decrease suggests a conditioned place aversion.

d. Data Analysis

  • Calculate the difference in time spent in the drug-paired compartment between the post-conditioning and pre-conditioning phases.

  • Analyze the data using appropriate statistical tests, such as a paired t-test or ANOVA, to determine significant differences.

Operant Conditioning (Food Reinforcement) Assay

This protocol evaluates the effect of this compound on motivation and reward-seeking behavior using a food-reinforced operant task in fasted adult male Sprague-Dawley rats.

a. Materials

  • This compound hydrochloride

  • Vehicle (as described in the CPP protocol)

  • Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a house light.

  • 45 mg food pellets

  • Animal scale

  • Syringes and needles (25-27 gauge)

b. Experimental Procedure

Phase 1: Training

  • Rats are food-restricted to 85-90% of their free-feeding body weight. Water is available ad libitum.

  • Train the rats to press a lever for food reinforcement on a fixed-ratio 5 (FR-5) schedule of reinforcement. This means the rat must press the lever 5 times to receive one food pellet.

  • Training sessions are conducted daily for 15 minutes.

  • Continue training until the response rates stabilize (e.g., less than 15% variation over three consecutive days).

Phase 2: Drug Testing

  • Once stable responding is achieved, begin the drug testing phase.

  • Administer this compound (e.g., 0.1, 0.3, or 1.0 µmol/kg, s.c.) or vehicle 60 minutes before the start of the operant session.

  • A Latin square design should be used to counterbalance the order of drug doses, with at least two saline sessions interspersed between drug sessions.

  • Record the total number of lever presses and food pellets earned during the 15-minute session.

c. Data Analysis

  • The primary dependent variable is the number of food reinforcements (pellets) earned.

  • Analyze the data using a repeated-measures ANOVA to compare the effects of different doses of this compound to the vehicle control.

  • Post-hoc tests can be used to identify specific dose effects.

Mandatory Visualizations

G cluster_pre Pre-Clinical Phase cluster_exp Experimental Phase cluster_post Post-Experimental Phase animal_prep Animal Acclimation & Habituation (3-5 days) training Behavioral Training (e.g., Operant Conditioning) animal_prep->training If applicable baseline Baseline Behavioral Assessment animal_prep->baseline training->baseline drug_admin This compound or Vehicle Administration (s.c.) baseline->drug_admin behavioral_test Post-Dose Behavioral Testing drug_admin->behavioral_test 60 min post-injection data_collection Data Collection & Recording behavioral_test->data_collection data_analysis Statistical Analysis (e.g., ANOVA, t-test) data_collection->data_analysis interpretation Interpretation of Results data_analysis->interpretation

Caption: Experimental workflow for in vivo behavioral studies of this compound.

G cluster_5HT2A 5-HT2A Receptor Pathway (Antagonism) cluster_D2 Dopamine D2 Receptor Pathway (Antagonism) Tiospirone_5HT2A This compound R_5HT2A 5-HT2A Receptor Tiospirone_5HT2A->R_5HT2A blocks Gq11 Gq/11 R_5HT2A->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Tiospirone_D2 This compound R_D2 D2 Receptor Tiospirone_D2->R_D2 blocks Gi_o Gi/o R_D2->Gi_o activates AC Adenylyl Cyclase (AC) Gi_o->AC inhibits cAMP cAMP Production AC->cAMP reduces PKA PKA Activity cAMP->PKA reduces

References

Tiospirone in Rodent Models: A Detailed Guide to Dosage and Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the dosage and administration of Tiospirone in rodent models, designed to serve as a practical guide for preclinical research. This compound, an atypical antipsychotic of the azapirone class, has been investigated for its potential in treating schizophrenia.[1] It exhibits a complex pharmacodynamic profile, acting as a partial agonist at 5-HT1A receptors and an antagonist at 5-HT2A, 5-HT2C, 5-HT7, D2, D4, and α1-adrenergic receptors.[1] This multi-receptor activity underscores its potential therapeutic effects and informs the design of preclinical studies.

Quantitative Data Summary

The following tables summarize the reported dosages of this compound administered in rat models. Currently, specific dosage information for mouse models is limited in the available literature.

Table 1: this compound Dosage in Rat Models (Subcutaneous Administration)

Dose (µmol/kg)Dose (mg/kg)Rodent StrainExperimental ContextObserved EffectsReference
0.1~0.044Sprague-DawleyFood-Reinforced BehaviorNo significant effect on reinforcements[2]
0.3~0.132Sprague-DawleyFood-Reinforced Behavior45% reduction in food reinforcements; Akinesia[2]
1.0~0.44Sprague-DawleyFood-Reinforced Behavior94% reduction in food reinforcements; Catalepsy[2]
0.1430.143Sprague-DawleyCocaine-Induced Conditioned Place PreferenceNo significant reduction in cocaine preference
0.480.48Sprague-DawleyCocaine-Induced Conditioned Place PreferenceSignificant reduction in cocaine preference

Note: mg/kg doses were calculated using the molecular weight of this compound (440.6 g/mol ).

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. Below are protocols for common administration routes and behavioral assays relevant to this compound research.

Drug Preparation and Administration Protocols

Vehicle Formulation: For subcutaneous, intraperitoneal, and oral gavage administration, this compound can be dissolved in a vehicle such as sterile saline or a solution of dimethyl sulfoxide (DMSO) diluted with saline or water. The choice of vehicle should be based on the solubility of the compound and the specific requirements of the experimental design. It is recommended to start with a small amount of DMSO to dissolve the compound and then dilute to the final concentration with a suitable aqueous carrier.

1. Subcutaneous (SC) Injection Protocol:

  • Purpose: To administer this compound into the loose skin, typically on the back of the neck.

  • Procedure:

    • Manually restrain the rat or mouse.

    • Lift the loose skin over the dorsal midline to form a tent.

    • Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.

    • Aspirate to ensure the needle has not entered a blood vessel.

    • Slowly inject the this compound solution.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Recommended Volume:

    • Mice: < 10 ml/kg

    • Rats: < 10 ml/kg

2. Intraperitoneal (IP) Injection Protocol:

  • Purpose: To administer this compound into the peritoneal cavity for rapid absorption.

  • Procedure:

    • Restrain the animal in dorsal recumbency with the head tilted slightly downward.

    • Locate the injection site in the lower right quadrant of the abdomen to avoid the cecum and bladder.

    • Insert a 23-27 gauge needle at a 30-40° angle with the bevel facing up.

    • Aspirate to ensure no bodily fluids are drawn into the syringe.

    • Inject the solution.

    • Withdraw the needle.

  • Recommended Volume:

    • Mice: < 10 ml/kg (e.g., up to 0.25 ml for a 25g mouse)

    • Rats: < 10 ml/kg (e.g., up to 2.5 ml for a 250g rat)

3. Oral Gavage Protocol:

  • Purpose: To deliver a precise oral dose of this compound directly into the stomach.

  • Procedure:

    • Select an appropriately sized gavage needle (18-20 gauge for mice, 16-18 gauge for rats) with a rounded tip.

    • Measure the distance from the animal's mouth to the last rib to determine the correct insertion depth.

    • Restrain the animal securely, keeping the head and body in a straight line.

    • Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it along the roof of the mouth into the esophagus.

    • If resistance is met, withdraw and re-insert.

    • Once the needle is in the esophagus, slowly administer the solution.

    • Gently remove the needle.

  • Recommended Volume:

    • Mice: 10 ml/kg

    • Rats: 10-20 ml/kg

Behavioral Assay Protocols

1. Conditioned Place Preference (CPP) for Schizophrenia Models:

  • Purpose: To assess the rewarding or aversive properties of a drug, which can be used to model negative symptoms of schizophrenia (e.g., anhedonia).

  • Apparatus: A three-chambered box with distinct visual and tactile cues in the two outer chambers.

  • Procedure:

    • Pre-conditioning (Day 1): Allow the animal to freely explore all three chambers for 15-20 minutes and record the time spent in each.

    • Conditioning (Days 2-9):

      • On alternate days, administer this compound and confine the animal to one of the outer chambers for 30 minutes.

      • On the intervening days, administer the vehicle and confine the animal to the opposite chamber for 30 minutes.

    • Post-conditioning (Day 10): Allow the animal to freely explore all three chambers for 15-20 minutes and record the time spent in each.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber indicates a rewarding effect, while a decrease suggests an aversive effect.

2. Elevated Plus Maze (EPM) for Anxiety Models:

  • Purpose: To assess anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze raised above the floor with two open arms and two enclosed arms.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes prior to the test.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the number of entries into and the time spent in the open and closed arms using a video tracking system.

  • Data Analysis: Anxiolytic compounds typically increase the time spent in and the number of entries into the open arms.

Visualizations

The following diagrams illustrate key concepts related to this compound research.

Tiospirone_Mechanism_of_Action cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron 5HT1A_auto 5-HT1A Autoreceptor D2 D2 Receptor Adenylyl_Cyclase Adenylyl Cyclase D2->Adenylyl_Cyclase Inhibits 5HT1A_post 5-HT1A Receptor 5HT1A_post->Adenylyl_Cyclase Inhibits 5HT2A 5-HT2A Receptor cAMP cAMP Adenylyl_Cyclase->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates This compound This compound This compound->5HT1A_auto Partial Agonist This compound->D2 Antagonist This compound->5HT1A_post Partial Agonist This compound->5HT2A Antagonist Dopamine Dopamine Dopamine->D2 Serotonin Serotonin Serotonin->5HT1A_auto Serotonin->5HT1A_post Serotonin->5HT2A

Caption: this compound's multifactorial mechanism of action.

Preclinical_Workflow cluster_planning Experimental Planning cluster_execution Experimental Execution cluster_analysis Data Analysis & Interpretation Hypothesis Hypothesis Formulation Model_Selection Rodent Model Selection (e.g., Sprague-Dawley Rat) Hypothesis->Model_Selection Drug_Prep This compound Formulation (Vehicle, Concentration) Model_Selection->Drug_Prep Acclimation Animal Acclimation Drug_Prep->Acclimation Grouping Randomization to Treatment Groups Acclimation->Grouping Administration Drug Administration (SC, IP, or Oral) Grouping->Administration Behavioral_Testing Behavioral Assay (e.g., EPM, CPP) Administration->Behavioral_Testing Data_Collection Data Collection (Automated/Manual) Behavioral_Testing->Data_Collection Stats Statistical Analysis Data_Collection->Stats Interpretation Interpretation of Results Stats->Interpretation Conclusion Conclusion & Future Directions Interpretation->Conclusion

Caption: A typical workflow for preclinical rodent studies.

References

Application Notes and Protocols for Tiospirone in the Conditioned Place Preference Paradigm

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Tiospirone is an atypical antipsychotic agent with a complex pharmacological profile, acting on multiple neurotransmitter systems implicated in reward and aversion.[1] Its potential to modulate drug-seeking behavior makes it a compound of interest for investigation within the conditioned place preference (CPP) paradigm. CPP is a widely used preclinical model to assess the rewarding or aversive properties of drugs and other stimuli.[2] This document provides detailed application notes and protocols for utilizing this compound in the CPP paradigm, including its effects on the reinforcing properties of drugs of abuse, such as cocaine.

Pharmacological Profile of this compound

This compound is characterized by its interaction with several key receptors involved in neuropsychiatric functions. It acts as a partial agonist at serotonin 5-HT1A receptors, an antagonist at serotonin 5-HT2A receptors, and an antagonist at dopamine D2 receptors.[1][3] This multi-receptor activity suggests a complex influence on the neural circuits underlying reward and motivation.

Quantitative Data Summary

The following table summarizes the quantitative data from a key study investigating the effects of this compound on cocaine-induced conditioned place preference in rats.[4]

Treatment Group Drug/Dose Pre-Conditioning Time in Drug-Paired Compartment (seconds) (Mean ± SEM) Post-Conditioning Time in Drug-Paired Compartment (seconds) (Mean ± SEM) Change in Time Spent in Drug-Paired Compartment (%)
ControlSalineNot ReportedNot ReportedNo significant change
Cocaine5.0 mg/kg (i.p.)Not ReportedNot Reported+104.9%
This compound + Cocaine0.143 mg/kg (s.c.) + 5.0 mg/kg Cocaine (i.p.)Not ReportedNot ReportedNot significantly different from Cocaine alone
This compound + Cocaine0.48 mg/kg (s.c.) + 5.0 mg/kg Cocaine (i.p.)Not ReportedNot Reported+38.1% (Significantly reduced compared to Cocaine alone)

Experimental Protocols

Conditioned Place Preference (CPP) Protocol for this compound

This protocol is a standard method for assessing the effect of this compound on the rewarding properties of a substance like cocaine in rodents.

1. Apparatus:

  • A three-chamber CPP apparatus is typically used. The two larger outer chambers should have distinct visual and tactile cues (e.g., different colored walls and floor textures). A smaller, neutral center compartment connects the two outer chambers. Guillotine doors can be used to restrict access to specific compartments during conditioning.

2. Animals:

  • Male Sprague-Dawley rats are a common choice for this paradigm. Animals should be housed individually and allowed to acclimate to the facility for at least one week before the start of the experiment. Food and water should be available ad libitum.

3. Drug Preparation and Administration:

  • This compound (TSP): Dissolve this compound hydrochloride in a suitable vehicle, such as sterile saline. For subcutaneous (s.c.) administration, prepare solutions to deliver doses of 0.143 mg/kg and 0.48 mg/kg.

  • Cocaine: Dissolve cocaine hydrochloride in sterile saline for intraperitoneal (i.p.) injection at a dose of 5.0 mg/kg.

  • Vehicle Control: Use the same vehicle as the drug (e.g., sterile saline).

4. Experimental Phases:

  • Phase 1: Habituation and Pre-Conditioning (Baseline Preference Test - 1 day):

    • On Day 1, place each animal in the central compartment of the CPP apparatus with free access to all three chambers for a 15-minute session.

    • Record the time spent in each of the two large outer compartments using an automated tracking system.

    • This session allows the animal to habituate to the apparatus and establishes baseline preference for the compartments. An unbiased design is often preferred, where the drug is randomly assigned to one of the two outer compartments.

  • Phase 2: Conditioning (8 days):

    • This phase consists of alternating drug and vehicle conditioning sessions.

    • Drug Conditioning Days (e.g., Days 2, 4, 6, 8):

      • Administer this compound (e.g., 0.48 mg/kg, s.c.) 60 minutes prior to the cocaine injection.

      • Administer cocaine (5.0 mg/kg, i.p.).

      • Immediately confine the animal to the drug-paired compartment for 30-45 minutes by closing the guillotine door.

    • Vehicle Conditioning Days (e.g., Days 3, 5, 7, 9):

      • Administer the this compound vehicle (e.g., saline, s.c.) 60 minutes prior to the saline injection.

      • Administer saline (i.p.).

      • Immediately confine the animal to the vehicle-paired compartment for 30-45 minutes.

  • Phase 3: Post-Conditioning Test (1 day):

    • On Day 10 (drug-free state), place the animal in the central compartment with free access to all three chambers for a 15-minute session.

    • Record the time spent in each of the two large outer compartments.

    • An increase in time spent in the drug-paired compartment compared to the pre-conditioning baseline indicates a conditioned place preference. A reduction in this preference in the this compound-treated group suggests that this compound attenuated the rewarding effects of the drug.

Signaling Pathways and Experimental Workflows

This compound's Putative Mechanism of Action in Modulating Reward

This compound's effects on reward pathways are likely mediated by its interactions with D2, 5-HT1A, and 5-HT2A receptors.

  • Dopamine D2 Receptor Antagonism: The mesolimbic dopamine pathway is central to reward processing. Drugs of abuse, like cocaine, increase dopamine levels in the nucleus accumbens, leading to the activation of D1 and D2 receptors. This compound's antagonism of D2 receptors may dampen the rewarding signal produced by cocaine, thereby reducing its reinforcing properties.

  • Serotonin 5-HT1A Receptor Partial Agonism: 5-HT1A receptors are involved in modulating dopamine release and have been implicated in both reward and aversion. Activation of 5-HT1A receptors can inhibit the rewarding effects of drugs of abuse. As a partial agonist, this compound may activate these receptors to a degree that contributes to the attenuation of cocaine's rewarding effects.

  • Serotonin 5-HT2A Receptor Antagonism: 5-HT2A receptors are implicated in aversive learning and can modulate dopamine release. Blockade of 5-HT2A receptors has been shown to reduce aversive responses. In the context of drug reward, this compound's antagonism at this receptor might further modulate the overall affective state induced by cocaine.

Diagrams

Tiospirone_CPP_Workflow cluster_Phase1 Phase 1: Habituation & Pre-Test cluster_Phase2 Phase 2: Conditioning cluster_Phase3 Phase 3: Post-Test Habituation Habituation to Apparatus PreTest Baseline Preference Test (15 min free exploration) Habituation->PreTest Drug_Day Drug Day: This compound/Vehicle (s.c.) -> Cocaine (i.p.) -> Confine to Drug-Paired Side (30-45 min) PreTest->Drug_Day Alternating Alternate for 8 days Vehicle_Day Vehicle Day: Vehicle (s.c.) -> Saline (i.p.) -> Confine to Vehicle-Paired Side (30-45 min) PostTest Post-Conditioning Test (15 min free exploration, drug-free) Alternating->PostTest Data_Analysis Data Analysis: Compare time spent in drug-paired vs. vehicle-paired compartments PostTest->Data_Analysis Tiospirone_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Cocaine Cocaine DAT Dopamine Transporter (DAT) Cocaine->DAT Blocks Dopamine_release Increased Dopamine Release D2R D2 Receptor Dopamine_release->D2R Activates Reward_Signal Reward Signal (e.g., cAMP inhibition) D2R->Reward_Signal HT1A 5-HT1A Receptor Anti_Reward_Signal Anti-Reward/ Aversive Signal HT1A->Anti_Reward_Signal HT2A 5-HT2A Receptor HT2A->Anti_Reward_Signal Modulates Overall\nBehavioral\nOutput Overall Behavioral Output Reward_Signal->Overall\nBehavioral\nOutput Anti_Reward_Signal->Overall\nBehavioral\nOutput This compound This compound This compound->D2R Antagonizes This compound->HT1A Partially Agonizes This compound->HT2A Antagonizes

References

In Vitro Assays to Assess Tiospirone Efficacy: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone (also known as BMY-13859) is an atypical antipsychotic agent belonging to the azapirone class of drugs. Its therapeutic potential in schizophrenia and other psychotic disorders is attributed to its unique pharmacological profile, characterized by interactions with multiple neurotransmitter receptors.[1] this compound acts as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1][2] This multi-target engagement is believed to contribute to its antipsychotic efficacy with a potentially lower risk of extrapyramidal side effects compared to typical antipsychotics.

These application notes provide detailed protocols for key in vitro assays to characterize the efficacy of this compound, focusing on its primary mechanisms of action: dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism. The provided methodologies are essential for researchers in drug discovery and development to quantify the potency and functional activity of this compound and similar compounds.

Data Presentation

This compound Receptor Binding Affinity Profile

The binding affinity of this compound for a range of neurotransmitter receptors is a critical determinant of its pharmacological activity. The equilibrium dissociation constant (Ki) is a measure of this affinity, with lower values indicating a stronger binding interaction. The following table summarizes the reported Ki values for this compound at various human receptors.

ReceptorKi (nM)
Serotonin Receptors
5-HT2A0.06[1][2]
5-HT70.64
5-HT2C9.73
5-HT6950
Dopamine Receptors
D20.5
D413.6
Muscarinic Receptors
M2180
M4480
M1630
M31290
M53900
This compound Functional Activity Profile

Functional assays are crucial to determine whether the binding of this compound to its target receptors translates into a biological response (antagonism, agonism, or inverse agonism). The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological function. The following table provides a template for summarizing the functional potency of this compound from the described assays.

AssayReceptorCell LineParameterThis compound Potency (IC50 in nM)
cAMP Inhibition AssayDopamine D2HEK293 or CHOAntagonism of dopamine-induced cAMP inhibitionData to be determined experimentally
Calcium Flux AssaySerotonin 5-HT2AHEK293 or CHOAntagonism of serotonin-induced calcium releaseData to be determined experimentally

Signaling Pathways and Experimental Workflows

Tiospirone_Signaling_Pathways cluster_D2 Dopamine D2 Receptor Signaling cluster_5HT2A Serotonin 5-HT2A Receptor Signaling Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Agonist Tiospirone_D2 This compound Tiospirone_D2->D2R Antagonist Gi Gi D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Serotonin Serotonin HT2AR 5-HT2A Receptor Serotonin->HT2AR Agonist Tiospirone_5HT2A This compound Tiospirone_5HT2A->HT2AR Antagonist Gq Gq HT2AR->Gq Activates PLC Phospholipase C Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG PIP2 PIP2 PIP2->PLC Ca_ER Ca²⁺ (ER) IP3->Ca_ER Opens channel Ca_cyto Ca²⁺ (Cytosol) Ca_ER->Ca_cyto Release

Caption: Signaling pathways modulated by this compound.

Experimental_Workflows cluster_Binding Receptor Binding Assay Workflow cluster_Functional Functional Assay Workflow (cAMP / Calcium Flux) B_Start Start B_Membrane Prepare cell membranes expressing the target receptor B_Start->B_Membrane B_Incubate Incubate membranes with radioligand and this compound B_Membrane->B_Incubate B_Separate Separate bound and free radioligand B_Incubate->B_Separate B_Quantify Quantify bound radioactivity B_Separate->B_Quantify B_Analyze Analyze data to determine Ki B_Quantify->B_Analyze B_End End B_Analyze->B_End F_Start Start F_Cell_Culture Culture cells expressing the target receptor F_Start->F_Cell_Culture F_Pre_incubate Pre-incubate cells with varying concentrations of this compound F_Cell_Culture->F_Pre_incubate F_Stimulate Stimulate cells with a known agonist F_Pre_incubate->F_Stimulate F_Measure Measure second messenger (cAMP or Calcium) F_Stimulate->F_Measure F_Analyze Analyze data to determine IC50 F_Measure->F_Analyze F_End End F_Analyze->F_End

Caption: General experimental workflows for in vitro assays.

Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor Affinity

This protocol determines the binding affinity (Ki) of this compound for the dopamine D2 receptor through competitive displacement of a radiolabeled ligand.

Materials:

  • Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human dopamine D2 receptor.

  • Radioligand: [³H]-Spiperone or another suitable D2 receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled D2 receptor antagonist (e.g., 10 µM haloperidol or (+)-butaclamol).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound hydrochloride.

  • Filtration Apparatus: 96-well filter plates (e.g., GF/C) and a vacuum manifold.

  • Scintillation Counter and Cocktail.

Protocol:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend in ice-cold assay buffer to a final protein concentration of 10-20 µg per well. Homogenize gently.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of the non-specific binding control.

    • This compound Competition: 50 µL of this compound at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M).

  • Add Radioligand: Add 50 µL of [³H]-Spiperone (at a final concentration close to its Kd, typically 0.1-0.3 nM) to all wells.

  • Add Membranes: Add 100 µL of the prepared cell membrane suspension to all wells. The final assay volume is 200 µL.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle shaking.

  • Filtration: Rapidly filter the contents of each well through the pre-wetted filter plate using a vacuum manifold. Wash the filters three times with 200 µL of ice-cold assay buffer.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Radioligand Binding Assay for Serotonin 5-HT2A Receptor Affinity

This protocol is similar to the D2 binding assay but uses a specific radioligand for the 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes from a stable cell line (e.g., HEK293 or CHO) overexpressing the human serotonin 5-HT2A receptor.

  • Radioligand: [³H]-Ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

  • Non-specific Binding Control: A high concentration of a non-labeled 5-HT2A receptor antagonist (e.g., 10 µM Mianserin).

  • All other materials are as described for the D2 receptor binding assay.

Protocol: The protocol is identical to the D2 receptor binding assay, with the substitution of [³H]-Ketanserin as the radioligand (typically at a final concentration of 0.5-1.0 nM) and Mianserin as the non-specific binding control.

Functional cAMP Assay for Dopamine D2 Receptor Antagonism

This assay measures the ability of this compound to block the dopamine-induced inhibition of cyclic AMP (cAMP) production in cells expressing the D2 receptor, which is a Gi-coupled receptor.

Materials:

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human dopamine D2 receptor.

  • Cell Culture Medium: Appropriate medium for the chosen cell line.

  • Assay Buffer: HBSS or similar buffer supplemented with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.

  • Agonist: Dopamine.

  • Stimulant: Forskolin (to stimulate adenylyl cyclase and produce a measurable baseline of cAMP).

  • Test Compound: this compound hydrochloride.

  • cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or luminescence-based).

  • 96-well or 384-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the cells into the microplate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer.

  • Pre-incubation with Antagonist: Remove the culture medium and add the this compound dilutions to the cells. Incubate for 15-30 minutes at 37°C.

  • Agonist and Forskolin Stimulation: Prepare a solution containing dopamine (at a concentration that gives a submaximal response, e.g., EC80) and forskolin (e.g., 1-10 µM). Add this solution to the wells containing this compound.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known D2 antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Functional Calcium Flux Assay for Serotonin 5-HT2A Receptor Antagonism

This assay measures the ability of this compound to block the serotonin-induced increase in intracellular calcium concentration in cells expressing the 5-HT2A receptor, which is a Gq-coupled receptor.

Materials:

  • Cell Line: A stable cell line (e.g., HEK293 or CHO) expressing the human serotonin 5-HT2A receptor.

  • Cell Culture Medium.

  • Assay Buffer: HBSS or similar buffer.

  • Calcium-sensitive Fluorescent Dye: E.g., Fluo-4 AM or Fura-2 AM.

  • Agonist: Serotonin (5-hydroxytryptamine).

  • Test Compound: this compound hydrochloride.

  • Fluorescence Plate Reader with an injection system.

  • Black-walled, clear-bottom 96-well or 384-well cell culture plates.

Protocol:

  • Cell Seeding: Seed the cells into the microplate and incubate overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution prepared in assay buffer. Incubate for 45-60 minutes at 37°C in the dark.

  • Wash: Gently wash the cells with assay buffer to remove excess dye.

  • Pre-incubation with Antagonist: Add serial dilutions of this compound to the wells and incubate for 15-30 minutes at room temperature in the dark.

  • Calcium Flux Measurement:

    • Place the plate in the fluorescence plate reader and begin recording the baseline fluorescence.

    • Using the instrument's injector, add a submaximal concentration (e.g., EC80) of serotonin to all wells.

    • Continue recording the fluorescence for 1-3 minutes to capture the peak calcium response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of a known 5-HT2A antagonist (100% inhibition).

    • Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

The in vitro assays described in these application notes provide a robust framework for the preclinical evaluation of this compound's efficacy. By determining its binding affinity and functional potency at key dopamine and serotonin receptors, researchers can gain valuable insights into its mechanism of action and therapeutic potential. Consistent application of these standardized protocols will facilitate the comparison of this compound with other antipsychotic agents and aid in the development of novel and improved treatments for psychotic disorders.

References

Application Notes and Protocols: Radioreceptor Assay for Determining the Dopamine Receptor Binding Activity of Tiospirone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tiospirone is an atypical antipsychotic agent belonging to the azapirone chemical class. Its therapeutic effects are believed to be mediated through its interaction with various neurotransmitter receptors, with a notable affinity for dopamine D2 and D4 receptors.[1] Understanding the binding characteristics of this compound at dopamine receptors is crucial for elucidating its mechanism of action and for the development of novel antipsychotic drugs with improved efficacy and side-effect profiles. This document provides detailed application notes and protocols for conducting a radioreceptor assay to determine the dopamine binding activity of this compound.

A radioreceptor assay is a highly sensitive and quantitative in vitro technique used to measure the binding of a ligand to its receptor. The assay is based on the principle of competitive binding, where an unlabeled drug of interest (this compound) competes with a radiolabeled ligand for binding to a specific receptor. The amount of radioactivity bound to the receptor is inversely proportional to the concentration of the unlabeled drug, allowing for the determination of its binding affinity (Ki).

Data Presentation

The binding affinity of this compound for various neurotransmitter receptors has been characterized and is summarized in the tables below. This data is essential for understanding its pharmacological profile and selectivity.

Table 1: Dopamine Receptor Binding Profile of this compound

Receptor SubtypeKi (nM)
Dopamine D1Low Affinity / Not Reported
Dopamine D20.5[1]
Dopamine D3Low Affinity / Not Reported
Dopamine D413.6[1]
Dopamine D5Low Affinity / Not Reported

Table 2: Serotonin and Muscarinic Receptor Binding Profile of this compound

ReceptorKi (nM)
5-HT1APartial Agonist[1]
5-HT2A0.06[1]
5-HT2C9.73
5-HT70.64
M1630
M2180
M31290
M4480
M53900

Dopamine Signaling Pathway

The following diagram illustrates the canonical signaling pathways for D1-like (D1 and D5) and D2-like (D2, D3, and D4) dopamine receptors. This compound primarily acts as an antagonist at D2 and D4 receptors, thereby modulating these signaling cascades.

DopamineSignaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_D1 D1-like Receptor Signaling cluster_D2 D2-like Receptor Signaling L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Tyrosine Hydroxylase Dopamine_Vesicle Dopamine L-DOPA->Dopamine_Vesicle DOPA Decarboxylase D1_R D1/D5 Receptor Dopamine_Vesicle->D1_R Binds D2_R D2/D3/D4 Receptor Dopamine_Vesicle->D2_R Binds Gs Gs D1_R->Gs Activates AC_D1 Adenylyl Cyclase Gs->AC_D1 Activates cAMP_D1 cAMP AC_D1->cAMP_D1 Converts ATP to PKA_D1 PKA cAMP_D1->PKA_D1 Activates Cellular_Response_D1 Cellular Response (e.g., Gene Expression, Ion Channel Modulation) PKA_D1->Cellular_Response_D1 Phosphorylates Targets Gi Gi D2_R->Gi Activates AC_D2 Adenylyl Cyclase Gi->AC_D2 Inhibits Cellular_Response_D2 Cellular Response (e.g., Inhibition of Voltage-gated Ca2+ channels, Activation of K+ channels) Gi->Cellular_Response_D2 Modulates Ion Channels cAMP_D2 cAMP AC_D2->cAMP_D2 Inhibits Production This compound This compound This compound->D2_R Antagonist

Caption: Dopamine Receptor Signaling Pathways.

Experimental Protocol: Radioreceptor Assay for this compound at Dopamine D2-like Receptors

This protocol describes a competitive binding assay using [3H]spiperone as the radioligand and rat striatal homogenates as the source of dopamine D2-like receptors.

Materials and Reagents:

  • Radioligand: [3H]spiperone (specific activity ~60-90 Ci/mmol)

  • Test Compound: this compound hydrochloride

  • Reference Compound: Haloperidol

  • Tissue: Fresh or frozen rat striatum

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2

  • Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

  • Non-specific Binding Control: (+)Butaclamol (10 µM final concentration) or Haloperidol (10 µM final concentration)

  • Scintillation Cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Homogenizer (e.g., Polytron)

  • Centrifuge (capable of 48,000 x g)

  • Incubator or water bath (37°C)

  • Filtration manifold

  • Scintillation counter

  • 96-well plates

Protocol Steps:

  • Tissue Preparation: a. Thaw frozen rat striata on ice. b. Homogenize the tissue in 10 volumes of ice-cold assay buffer using a Polytron homogenizer. c. Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. d. Discard the supernatant and resuspend the pellet in fresh, ice-cold assay buffer. e. Repeat the centrifugation and resuspension step. f. Determine the protein concentration of the final membrane preparation using a standard protein assay (e.g., Bradford or BCA). g. Dilute the membrane preparation with assay buffer to a final protein concentration of 100-200 µg/mL.

  • Assay Setup: a. Prepare serial dilutions of this compound and the reference compound (Haloperidol) in the assay buffer. A typical concentration range would be from 10^-11 M to 10^-5 M. b. In a 96-well plate, add the following to each well in triplicate:

    • Total Binding: 50 µL of assay buffer
    • Non-specific Binding: 50 µL of 10 µM (+)Butaclamol or Haloperidol
    • Competitive Binding: 50 µL of the corresponding this compound or Haloperidol dilution c. Add 50 µL of the diluted membrane preparation to all wells. d. Add 50 µL of [3H]spiperone (final concentration ~0.2-0.5 nM) to all wells. The final assay volume is 150 µL.

  • Incubation: a. Incubate the plate at 37°C for 30 minutes in a shaking water bath or incubator.

  • Filtration: a. Pre-soak the glass fiber filters in 0.5% polyethyleneimine (PEI) for at least 30 minutes to reduce non-specific binding of the radioligand to the filters. b. Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester/filtration manifold. c. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Radioactivity Measurement: a. Place the filters in scintillation vials. b. Add 4-5 mL of scintillation cocktail to each vial. c. Allow the vials to sit in the dark for at least 4 hours to allow for the dissipation of chemiluminescence. d. Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the mean counts per minute (CPM) for each condition (total binding, non-specific binding, and competitive binding at each concentration).

  • Determine the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration (this compound or Haloperidol).

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis program (e.g., GraphPad Prism) to determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram outlines the key steps in the radioreceptor assay protocol.

RadioreceptorAssayWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Tissue_Prep Tissue Preparation (Rat Striatum Homogenization) Incubation Incubation (Membranes + [3H]spiperone + this compound) Tissue_Prep->Incubation Reagent_Prep Reagent Preparation (Buffers, this compound Dilutions, [3H]spiperone) Reagent_Prep->Incubation Filtration Filtration (Separate Bound from Free Radioligand) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Data_Analysis Data Analysis (Calculate IC50 and Ki) Counting->Data_Analysis

Caption: Radioreceptor Assay Workflow.

References

Application Notes and Protocols for Studying Tiospirone in Schizophrenia Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of animal models to study Tiospirone, an atypical antipsychotic, for its potential therapeutic effects in schizophrenia. This document details this compound's mechanism of action, relevant preclinical models, and step-by-step experimental protocols for its evaluation.

Introduction to this compound

This compound (BMY-13,859) is an atypical antipsychotic of the azapirone class that was investigated for the treatment of schizophrenia in the late 1980s.[1] Clinical trials suggested an efficacy equivalent to typical antipsychotics but with a reduced risk of extrapyramidal side effects.[2] Although its development was halted, its unique pharmacological profile makes it a valuable tool for schizophrenia research.[1] this compound's mechanism of action involves a combination of partial agonism at serotonin 5-HT1A receptors, antagonism at 5-HT2A and dopamine D2 receptors, making it a multi-target agent relevant to the complex neurobiology of schizophrenia.[1][3]

Animal models are indispensable tools for evaluating the preclinical efficacy of compounds like this compound. They allow researchers to investigate how a drug modulates neurochemical pathways and behaviors relevant to the positive, negative, and cognitive symptoms of schizophrenia.

Pharmacological Profile of this compound

This compound's therapeutic potential is rooted in its distinct receptor binding profile. It interacts with key dopamine and serotonin receptors implicated in the pathophysiology of schizophrenia. The combination of D2 receptor antagonism and 5-HT1A receptor agonism is a hallmark of several third-generation antipsychotics, which are noted for their efficacy against a broader range of symptoms and improved side-effect profiles.

Table 1: this compound Receptor Binding Affinities (Ki, nM)
ReceptorBinding Affinity (Ki, nM)Proposed Therapeutic Relevance in Schizophrenia
Dopamine D2 0.5Antagonism reduces positive symptoms (e.g., psychosis) by modulating the mesolimbic dopamine pathway.
Serotonin 5-HT1A Partial AgonistPartial agonism may improve negative and cognitive symptoms and reduce motor side effects.
Serotonin 5-HT2A 0.06Antagonism can increase dopamine release in the prefrontal cortex, potentially alleviating negative and cognitive symptoms.
Serotonin 5-HT7 0.64Inverse agonism may contribute to pro-cognitive and antidepressant effects.
Dopamine D4 13.6Antagonism may contribute to antipsychotic effects.
Serotonin 5-HT2C 9.73Inverse agonism may play a role in modulating mood and cognition.

Data sourced from publicly available information.

Key Signaling Pathways for this compound

This compound modulates the dysregulated dopamine pathways thought to underlie schizophrenia: the hyperactive mesolimbic pathway (associated with positive symptoms) and the hypoactive mesocortical pathway (linked to negative and cognitive symptoms). Its dual action on D2 and 5-HT1A/2A receptors provides a mechanism to simultaneously dampen overactive dopamine signaling while potentially boosting deficient signaling in other regions.

Tiospirone_Signaling_Pathway This compound's Mechanism of Action in Dopaminergic Pathways cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron (e.g., in Nucleus Accumbens) This compound This compound D2_auto D2 Autoreceptor This compound->D2_auto Antagonist HT1A_auto 5-HT1A Autoreceptor This compound->HT1A_auto Partial Agonist D2_post D2 Receptor This compound->D2_post Antagonist HT2A_post 5-HT2A Receptor This compound->HT2A_post Antagonist Signal Downstream Signaling (Reduced cAMP) D2_post->Signal Modulates DA Dopamine (DA) DA->D2_post Binds Amphetamine_Workflow Workflow: Amphetamine-Induced Hyperlocomotion A 1. Animal Habituation (Place mice/rats in open-field arenas for 30-60 min) B 2. Pre-treatment (Administer Vehicle or this compound at various doses, i.p.) A->B C 3. Wait Period (Allow 30 min for drug absorption) B->C D 4. Amphetamine Challenge (Administer Amphetamine, e.g., 0.5-5 mg/kg, i.p.) C->D E 5. Data Recording (Record locomotor activity for 60-120 min using automated tracking) D->E F 6. Data Analysis (Analyze total distance traveled, rearing, and stereotypy) E->F PPI_Workflow Workflow: Prepulse Inhibition (PPI) Test A 1. Drug Administration (Administer Vehicle or this compound 30-60 min before test) B 2. Acclimation (Place animal in startle chamber for 5 min with background noise) A->B C 3. Startle Habituation (Present several startle pulses alone to stabilize response) B->C D 4. Test Session (Present pseudo-randomized trials: pulse-alone, prepulse-alone, prepulse + pulse) C->D E 5. Data Recording (Measure startle amplitude for each trial type via transducer) D->E F 6. Data Analysis (Calculate %PPI for each prepulse intensity) E->F

References

Tiospirone's Application in Food-Reinforced Behavior Studies in Rats: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Tiospirone in studying food-reinforced behavior in rats. This compound, an atypical antipsychotic agent, exhibits a complex pharmacological profile, acting as a 5-HT2 receptor antagonist with additional affinity for D2, 5-HT1a, and other receptors.[1] This profile makes it a subject of interest in understanding the neurobiological mechanisms of motivation and reward, particularly in the context of food reinforcement.

Core Concepts and Rationale

Food-reinforced behavior paradigms are standard preclinical models used to investigate the motivational and rewarding properties of stimuli, including food, and the effects of pharmacological agents on these processes.[2][3] These studies often employ operant conditioning, where an animal learns to perform a specific action, such as pressing a lever, to receive a food reward.[4][5] By administering drugs like this compound, researchers can assess their impact on the motivation to work for food, providing insights into the drug's potential therapeutic effects or side-effect profile related to appetite, motivation, and motor function.

This compound's interaction with dopamine D2 and serotonin 5-HT2A and 5-HT1A receptors is of particular interest. The dopamine system is critically involved in reward-related processes and seeking behavior. Antagonism of D2 receptors can reduce the reinforcing effects of food. Serotonin receptors, particularly 5-HT1A and 5-HT2A, also play a significant role in modulating food intake and motivation. This compound's ability to modulate these systems simultaneously allows for the investigation of the complex interplay between dopamine and serotonin in the regulation of food-reinforced behavior.

Data Summary

The following tables summarize the quantitative data from a key study investigating the effects of this compound on food-reinforced behavior in rats.

Table 1: this compound Effects on Food Reinforcement (FR-5 Schedule)

Dose (µmol/kg, s.c.)Mean Reduction in Reinforcements (%)Statistical SignificanceNotes
0.1Not specifiedNot significant-
0.345SignificantProduced akinesia.
1.094SignificantProduced catalepsy.

Data from Arolfo and McMillen, 1999.

Table 2: Experimental Parameters

ParameterDetails
Animal SubjectsMale Sprague-Dawley rats
ApparatusOperant conditioning chambers
Reinforcement ScheduleFixed-Ratio 5 (FR-5)
Session Duration15 minutes
Pre-treatmentAnimals were fasted prior to sessions.
Drug AdministrationSubcutaneous (s.c.) injection 60 minutes before the session.

Experimental Protocols

This section provides a detailed methodology for a food-reinforced behavior study using this compound, based on established protocols.

Protocol 1: Operant Conditioning for Food Reinforcement (Fixed-Ratio Schedule)

Objective: To assess the effect of this compound on the motivation of rats to work for a food reward.

Materials:

  • Standard operant conditioning chambers equipped with a lever, a food pellet dispenser, and a receptacle for food delivery.

  • 45 mg food pellets (e.g., sucrose or standard chow).

  • This compound hydrochloride.

  • Saline solution (0.9% NaCl).

  • Syringes and needles for subcutaneous injection.

  • Male Sprague-Dawley rats.

Procedure:

  • Animal Habituation and Food Restriction:

    • Individually house the rats and allow them to acclimate to the colony room for at least one week.

    • To increase motivation, food restrict the rats to 85-90% of their free-feeding body weight. Water should be available ad libitum. Monitor animal health and weight daily.

  • Training (Shaping):

    • Habituate the rats to the operant chambers for 15-30 minutes daily for 2-3 days.

    • Begin shaping the lever-press response. Initially, deliver a food pellet non-contingently. Then, reward successive approximations to a lever press (e.g., approaching the lever, touching the lever).

    • Once the rat reliably presses the lever, switch to a continuous reinforcement schedule (FR-1), where every lever press delivers a food pellet.

    • After the FR-1 response is acquired, gradually increase the response requirement to a Fixed-Ratio 5 (FR-5) schedule, where the rat must press the lever five times to receive one food pellet.

    • Continue training until the response rates stabilize, meaning there is minimal variation in the number of reinforcements earned per session over several consecutive days.

  • Drug Administration and Testing:

    • Prepare fresh solutions of this compound in saline on each test day.

    • Divide the rats into groups, ensuring a counterbalanced design for drug doses. Each rat should receive each dose, including saline (vehicle), with washout periods of at least 48 hours between drug administrations.

    • 60 minutes prior to the experimental session, administer the assigned dose of this compound (e.g., 0.1, 0.3, 1.0 µmol/kg) or saline via subcutaneous injection.

    • Place the rat in the operant chamber and begin the 15-minute FR-5 session.

    • Record the total number of lever presses and reinforcements earned.

  • Data Analysis:

    • Analyze the data using an appropriate statistical test, such as a repeated-measures ANOVA, to determine the effect of this compound dose on the number of reinforcements earned.

    • Post-hoc tests can be used to compare the effects of specific doses to the saline control.

Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of this compound and the experimental workflow for the food-reinforced behavior study.

Tiospirone_Signaling_Pathway cluster_0 This compound cluster_1 Receptor Targets cluster_2 Downstream Effects cluster_3 Behavioral Outcome This compound This compound D2 Dopamine D2 Receptor This compound->D2 Antagonist HT2A Serotonin 5-HT2A Receptor This compound->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor This compound->HT1A Agonist Dopamine_Signaling Decreased Dopaminergic Signaling D2->Dopamine_Signaling Serotonin_Signaling Modulated Serotonergic Signaling HT2A->Serotonin_Signaling HT1A->Serotonin_Signaling Behavior Altered Food-Reinforced Behavior Dopamine_Signaling->Behavior Serotonin_Signaling->Behavior

Caption: Putative signaling pathway of this compound's action on target receptors.

Experimental_Workflow A Animal Habituation & Food Restriction B Operant Conditioning Training (FR-5 Schedule) A->B C Stabilization of Response Rates B->C D This compound/Saline Administration (s.c.) (60 min pre-session) C->D E 15-min FR-5 Session D->E F Data Collection (Reinforcements Earned) E->F G Data Analysis F->G

Caption: Experimental workflow for the this compound food-reinforced behavior study.

Discussion and Interpretation

The available data indicates that this compound significantly reduces food-reinforced behavior in rats at doses of 0.3 and 1.0 µmol/kg. However, these effects are confounded by the induction of akinesia and catalepsy at the same doses. This makes it challenging to conclude whether the reduction in responding is due to a specific effect on reward and motivation or a more general motor impairment.

Future studies could employ alternative behavioral paradigms that can dissociate motivational deficits from motor impairments. For example, a progressive ratio schedule, where the response requirement increases with each subsequent reinforcer, can provide a more direct measure of an animal's motivation. Additionally, detailed analysis of the temporal pattern of responding within a session could help to differentiate between a general suppression of activity and a specific reduction in the reinforcing efficacy of the food.

The complex pharmacology of this compound, involving multiple receptor systems, highlights the intricate neurochemical control of feeding and motivation. Its antagonist activity at D2 and 5-HT2A receptors, coupled with agonist activity at 5-HT1A receptors, suggests a multifaceted mechanism of action that warrants further investigation to fully elucidate its impact on food-reinforced behavior.

References

Investigating Tiospirone's Attenuation of Cocaine's Reinforcing Properties: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the current understanding and experimental protocols for investigating the effects of Tiospirone on the reinforcing properties of cocaine. This compound, an atypical antipsychotic, has shown potential in preclinical models for reducing the rewarding effects of cocaine, suggesting its possible utility as a therapeutic agent for cocaine use disorder. This document outlines the pharmacological basis for this effect, detailed experimental methodologies, and summarizes the available quantitative data.

Introduction

Cocaine addiction remains a significant public health concern with limited effective pharmacological treatments. The reinforcing effects of cocaine are primarily mediated by its blockade of the dopamine transporter (DAT), leading to increased dopamine levels in the brain's reward circuitry. This compound is an atypical antipsychotic with a complex receptor binding profile, including antagonist activity at dopamine D2 and serotonin 5-HT2A receptors, and partial agonist activity at 5-HT1A receptors.[1][2] This multi-target engagement is hypothesized to modulate the dopaminergic and serotonergic systems in a way that counteracts the reinforcing effects of cocaine. Preclinical evidence, primarily from conditioned place preference studies, supports this hypothesis.[1][2]

Mechanism of Action: Theoretical Framework

The precise molecular mechanism by which this compound attenuates cocaine's reinforcing effects is not fully elucidated. However, based on its receptor profile, a multi-faceted interaction is proposed:

  • Dopamine D2 Receptor Antagonism: By blocking postsynaptic D2 receptors in the nucleus accumbens and other reward-related brain regions, this compound may dampen the excessive dopaminergic signaling induced by cocaine. This could reduce the euphoric and reinforcing effects of the psychostimulant.

  • Serotonin 5-HT2A Receptor Antagonism: Blockade of 5-HT2A receptors can indirectly modulate dopamine release. In the prefrontal cortex, 5-HT2A antagonism has been shown to increase dopamine release, which may help to alleviate the hypofrontality associated with chronic cocaine use and improve executive control over drug-seeking behavior.

  • Serotonin 5-HT1A Receptor Partial Agonism: Activation of 5-HT1A autoreceptors in the dorsal raphe nucleus can reduce serotonin neuron firing, while postsynaptic 5-HT1A receptor activation in limbic and cortical regions can have anxiolytic and antidepressant effects. This may help to reduce the negative affective states that contribute to cocaine craving and relapse.

The interplay of these actions is thought to re-balance the neurochemical circuits disrupted by cocaine, thereby reducing its reinforcing efficacy.

Data Presentation

The following table summarizes the key quantitative findings from a preclinical study investigating the effect of this compound on cocaine-induced conditioned place preference (CPP) in rats.[1]

Experimental Paradigm Drug/Dose Key Finding Statistical Significance
Conditioned Place Preference (CPP)Cocaine (5.0 mg/kg, i.p.)104.9% increase in time spent in the drug-paired compartment.p < 0.05
This compound (0.143 mg/kg, s.c.) + Cocaine (5.0 mg/kg, i.p.)Attenuation of cocaine-induced CPP.Not specified
This compound (0.48 mg/kg, s.c.) + Cocaine (5.0 mg/kg, i.p.)Significant reduction in cocaine-induced CPP (only a 38.1% increase in time spent in the drug-paired compartment).p < 0.05

Note: Currently, there is a lack of published quantitative data on the effects of this compound in cocaine self-administration and drug discrimination paradigms.

Experimental Protocols

The following are detailed protocols for key behavioral assays used to assess the reinforcing properties of drugs of abuse. These protocols are based on established methodologies and can be adapted to investigate the effects of this compound pretreatment on cocaine's reinforcing effects.

Conditioned Place Preference (CPP)

This paradigm assesses the rewarding properties of a drug by measuring an animal's preference for an environment previously paired with the drug.

Protocol:

  • Apparatus: A three-compartment chamber with distinct visual and tactile cues in the two outer compartments, separated by a neutral central compartment.

  • Habituation (Day 1): Allow rats to freely explore all three compartments for 15 minutes to establish any baseline preference for a particular compartment.

  • Conditioning Phase (Days 2-9, alternating days):

    • Drug Pairing: On drug conditioning days, administer this compound (e.g., 0.143 or 0.48 mg/kg, s.c.) 60 minutes prior to cocaine (e.g., 5.0 mg/kg, i.p.) and confine the animal to one of the outer compartments for 30 minutes. The compartment paired with the drug should be counterbalanced across animals (i.e., initially preferred or non-preferred).

    • Vehicle Pairing: On vehicle conditioning days, administer the this compound vehicle 60 minutes prior to a saline injection and confine the animal to the opposite outer compartment for 30 minutes.

  • Test Phase (Day 10): Place the rat in the central compartment and allow free access to all three compartments for 15 minutes. Record the time spent in each compartment.

  • Data Analysis: A significant increase in time spent in the drug-paired compartment compared to the vehicle-paired compartment indicates a conditioned place preference. Attenuation of this preference by this compound suggests a reduction in cocaine's rewarding effects.

Intravenous Self-Administration

This "gold standard" model measures the reinforcing efficacy of a drug by requiring an animal to perform an operant response (e.g., lever press) to receive a drug infusion.

Protocol:

  • Surgical Preparation: Surgically implant a chronic indwelling catheter into the jugular vein of the rat. Allow for a 5-7 day recovery period.

  • Acquisition Phase (approx. 10-14 days):

    • Place the rat in an operant conditioning chamber equipped with two levers.

    • Connect the intravenous catheter to a syringe pump.

    • Train the rat to press the "active" lever to receive an infusion of cocaine (e.g., 0.5 mg/kg/infusion) on a fixed-ratio 1 (FR1) schedule (one press results in one infusion). Each infusion should be paired with a cue light and/or tone. Presses on the "inactive" lever are recorded but have no programmed consequences.

    • Sessions are typically 2 hours per day.

  • This compound Pretreatment Phase:

    • Once a stable baseline of cocaine self-administration is established, begin pretreatment with this compound or its vehicle.

    • Administer this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) 60 minutes prior to the start of the self-administration session.

    • A within-subjects design where each animal receives all doses of this compound in a counterbalanced order is recommended.

  • Data Analysis: A decrease in the number of cocaine infusions self-administered following this compound pretreatment, compared to vehicle pretreatment, indicates a reduction in the reinforcing efficacy of cocaine.

Drug Discrimination

This paradigm assesses the interoceptive (subjective) effects of a drug. Animals are trained to recognize the internal state produced by a specific drug and respond accordingly to receive a reward.

Protocol:

  • Apparatus: A standard two-lever operant conditioning chamber.

  • Training Phase (several weeks):

    • Train food-deprived rats to press levers for food reinforcement (e.g., sucrose pellets).

    • On "drug" days, administer cocaine (e.g., 10 mg/kg, i.p.) and reinforce presses on the designated "drug" lever.

    • On "vehicle" days, administer saline and reinforce presses on the designated "saline" lever.

    • Training continues until rats reliably press the correct lever based on the injection they received (>80% accuracy).

  • This compound Test Phase:

    • Once discrimination is established, test the effects of this compound.

    • Administer a dose of this compound (e.g., 0.1, 0.3, 1.0 mg/kg, s.c.) prior to the administration of the training dose of cocaine.

    • During test sessions, presses on either lever may be reinforced, or reinforcement may be withheld (extinction) to assess lever choice without the influence of further learning.

  • Data Analysis: The primary dependent measure is the percentage of responses on the cocaine-appropriate lever. A dose-dependent decrease in responding on the cocaine-appropriate lever after this compound pretreatment would suggest that this compound blocks or alters the subjective effects of cocaine.

Visualizations

Signaling Pathways

The following diagrams illustrate the putative intracellular signaling pathways modulated by this compound at its primary receptor targets.

Tiospirone_D2_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gai Gαi/o D2R->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition Ion Ion Channels (e.g., K+) Gai->Ion Modulation cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation Gene Gene Expression CREB->Gene

Caption: Putative this compound signaling at the Dopamine D2 receptor.

Tiospirone_5HT2A_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Gaq Gαq/11 HT2AR->Gaq Activation PLC Phospholipase C (PLC) Gaq->PLC Activation PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Cleavage DAG DAG PIP2->DAG Cleavage Ca Ca2+ IP3->Ca Release from ER PKC PKC DAG->PKC Activation Ca->PKC Activation

Caption: Putative this compound signaling at the Serotonin 5-HT2A receptor.

Tiospirone_5HT1A_Signaling cluster_membrane Cell Membrane Extracellular Extracellular Intracellular Intracellular This compound This compound HT1AR Serotonin 5-HT1A Receptor This compound->HT1AR Partial Agonism Gai Gαi/o HT1AR->Gai Activation AC Adenylyl Cyclase Gai->AC Inhibition ERK ERK/MAPK Pathway Gai->ERK Activation Ion K+ Channels Gai->Ion Opening cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Activation

Caption: Putative this compound signaling at the Serotonin 5-HT1A receptor.

Experimental Workflow

Experimental_Workflow cluster_preclinical Preclinical Investigation of this compound on Cocaine Reinforcement A Animal Model Selection (e.g., Sprague-Dawley Rats) B Behavioral Paradigm Selection A->B C Conditioned Place Preference (CPP) B->C D Intravenous Self-Administration B->D E Drug Discrimination B->E G Behavioral Training/ Acquisition Phase C->G F Surgical Procedures (Catheter Implantation for Self-Admin) D->F E->G F->G H This compound Pretreatment (Dose-Response Evaluation) G->H I Data Collection & Analysis H->I J Interpretation of Results I->J

Caption: General workflow for preclinical studies.

Conclusion and Future Directions

The available preclinical data, primarily from conditioned place preference studies, suggest that this compound can attenuate the reinforcing properties of cocaine. Its unique pharmacological profile, targeting key dopamine and serotonin receptors, provides a strong rationale for its investigation as a potential pharmacotherapy for cocaine addiction.

Future research should focus on:

  • Evaluating this compound in self-administration and reinstatement models: These models have higher predictive validity for human drug-taking and relapse behavior.

  • Investigating the neurochemical effects of this compound on cocaine-induced dopamine release: Microdialysis studies could clarify how this compound modulates dopamine dynamics in reward-related brain regions in the presence of cocaine.

  • Elucidating the specific roles of D2, 5-HT2A, and 5-HT1A receptors: Using selective antagonists for each of these receptors in combination with this compound and cocaine could dissect the contribution of each receptor system to this compound's effects.

  • Exploring the impact of chronic this compound administration: Long-term treatment with this compound may induce neuroadaptations that are more relevant to a clinical treatment setting.

By addressing these research questions, a more complete understanding of this compound's potential in treating cocaine use disorder can be achieved.

References

Troubleshooting & Optimization

Tiospirone solubility and stability in experimental solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of tiospirone in experimental solutions. Find answers to frequently asked questions, detailed troubleshooting guides, and robust experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: this compound is known to be soluble in dimethyl sulfoxide (DMSO). For aqueous solutions, the solubility is expected to be pH-dependent, a common characteristic for azapirone derivatives like buspirone. It is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh the desired amount of this compound powder and dissolve it in a minimal amount of high-purity DMSO. For example, to prepare a 10 mM stock solution, dissolve 4.41 mg of this compound (Molecular Weight: 440.61 g/mol ) in 1 mL of DMSO. Ensure the solution is clear and homogenous before use. For detailed steps, refer to the Experimental Protocols section.

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound stock solutions in DMSO should be stored at -20°C for long-term storage (months) and at 2-8°C for short-term storage (days to weeks). To minimize freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes. Protect solutions from light to prevent potential photodegradation.

Q4: Is this compound stable in aqueous solutions?

A4: The stability of this compound in aqueous solutions can be influenced by pH, temperature, and light exposure. This compound, like other azapirones, may be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to conduct stability studies under your specific experimental conditions. A general protocol for a forced degradation study is provided in the Experimental Protocols section to help identify potential degradation pathways.

Q5: How can I assess the stability of this compound in my experimental setup?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the stability of this compound. This involves monitoring the peak area of the parent this compound compound and observing the appearance of any degradation peaks over time. A detailed protocol for a stability study is outlined in the Experimental Protocols section.

Solubility Data

While specific quantitative solubility data for this compound in a range of solvents is not extensively published, the following table provides a general guideline based on its chemical class. Researchers should determine the precise solubility for their specific experimental conditions.

SolventExpected Solubility (mg/mL)Notes
Dimethyl Sulfoxide (DMSO) > 20This compound is readily soluble in DMSO.
Ethanol Sparingly SolubleMay require heating and/or sonication to dissolve.
Methanol Sparingly SolubleSimilar to ethanol, solubility may be limited.
Water Poorly SolubleSolubility is expected to be very low and pH-dependent.
Phosphate Buffered Saline (PBS) pH 7.4 Poorly SolubleSimilar to water, direct dissolution is challenging.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), HPLC grade or higher

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Calculate the required mass of this compound using the formula: Mass (mg) = Desired Concentration (mM) * Volume (L) * Molecular Weight (g/mol). For 1 mL of a 10 mM solution, this is 10 * 0.001 * 440.61 = 4.41 mg.

  • Accurately weigh the calculated amount of this compound powder and place it in a sterile vial.

  • Add the appropriate volume of DMSO to the vial.

  • Vortex the solution until the this compound is completely dissolved and the solution is clear.

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.[1][2][3]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in a suitable solvent)

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • High-intensity UV-Vis light source

  • HPLC system with a UV detector

  • pH meter

Procedure:

  • Acid Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis: Mix equal volumes of the this compound stock solution and 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with an appropriate amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation: Mix equal volumes of the this compound stock solution and 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place an aliquot of the this compound stock solution in an oven at 80°C for 48 hours.

  • Photodegradation: Expose a clear vial containing the this compound stock solution to a high-intensity light source (as per ICH Q1B guidelines) for a defined period.[4] Keep a control sample wrapped in aluminum foil at the same temperature.

  • Analysis: Analyze all stressed samples and a control sample (stored at -20°C) by a stability-indicating HPLC method to determine the percentage of degradation and identify any new peaks corresponding to degradation products.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Precipitation of this compound in Aqueous Solution - The concentration of this compound exceeds its solubility in the final aqueous medium.- The percentage of organic co-solvent (e.g., DMSO) is too low.- Decrease the final concentration of this compound.- Increase the percentage of the organic co-solvent, ensuring it does not exceed a concentration that affects the experimental system (typically <0.5% DMSO).- Prepare a fresh dilution from the stock solution immediately before use.
Inconsistent Results in Biological Assays - Degradation of this compound in the assay medium.- Adsorption of the compound to plasticware.- Verify the stability of this compound in your specific assay buffer and under the incubation conditions.- Use low-protein-binding labware.- Prepare fresh working solutions for each experiment.
Appearance of Unexpected Peaks in HPLC Analysis - Contamination of the mobile phase or sample.- Degradation of this compound during sample preparation or storage.- Carry-over from previous injections.- Use fresh, high-purity solvents for the mobile phase.- Ensure proper storage of stock and working solutions (see storage recommendations).- Implement a robust needle wash protocol on the HPLC autosampler.[5]
Poor Peak Shape (Tailing or Fronting) in HPLC - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust the mobile phase pH to ensure this compound is in a single ionic state.- Use a guard column and flush the analytical column regularly.- Reduce the injection volume or the concentration of the sample.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_assay Experimental Use prep_stock Prepare this compound Stock Solution (in DMSO) prep_working Prepare Working Solutions (Dilute stock in aqueous buffer) prep_stock->prep_working assay In Vitro / In Vivo Experiment prep_working->assay Use Immediately stress Forced Degradation Study (Acid, Base, Oxidative, Thermal, Photo) hplc_analysis Stability-Indicating HPLC Analysis stress->hplc_analysis data Data Analysis hplc_analysis->data Inform on Stability assay->data

Figure 1. General experimental workflow for using this compound.

Figure 2. Troubleshooting logic for this compound experiments.

References

Navigating Tiospirone's Polypharmacology: A Technical Guide to Mitigating Off-Target Effects

Author: BenchChem Technical Support Team. Date: November 2025

Shāhnghǎi, China - For researchers and drug development professionals utilizing the atypical antipsychotic agent Tiospirone, its complex binding profile presents both therapeutic opportunities and experimental challenges. This technical support center provides essential guidance on addressing the off-target effects of this compound in experimental design, ensuring data integrity and accurate interpretation of results.

This compound, an azapirone derivative, was initially investigated for schizophrenia due to its potent dopamine D2 receptor antagonism. However, its development was halted, and it was never marketed.[1] The compound is characterized by its multi-receptor affinity, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] This polypharmacology necessitates careful experimental design to isolate and understand its effects on the intended target.

Frequently Asked Questions (FAQs)

Q1: What are the primary on- and off-targets of this compound?

A1: this compound's primary therapeutic target for its antipsychotic effects is the dopamine D2 receptor.[2] However, it exhibits high affinity for several other receptors, which are considered off-targets in the context of pure D2 antagonism. These include serotonin receptors (5-HT1A, 5-HT2A, 5-HT2C, 5-HT7) and the α1-adrenergic receptor.[1]

Q2: How can I differentiate between on-target (D2) and off-target effects in my cell-based assays?

A2: To distinguish between on-target and off-target effects, a combination of approaches is recommended. This includes using selective antagonists for the off-target receptors as controls, employing cell lines that express the target receptor but lack the off-target receptor (or vice versa), and utilizing RNA interference (siRNA) or CRISPR/Cas9 to knock down the expression of the off-target receptors.

Q3: What are the typical downstream signaling pathways activated by this compound's off-target interactions?

A3: this compound's off-target activities trigger distinct signaling cascades:

  • 5-HT2A Receptor (Gq-coupled): Activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate Protein Kinase C (PKC).[3]

  • 5-HT1A Receptor (Gi/o-coupled): Inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels and subsequent modulation of Protein Kinase A (PKA) activity. It can also activate G-protein-coupled inwardly rectifying potassium (GIRK) channels.

  • α1-Adrenergic Receptor (Gq-coupled): Similar to the 5-HT2A receptor, it activates the PLC-IP3-DAG pathway, leading to increased intracellular calcium.

Q4: Are there known metabolites of this compound that I should be aware of in my experiments?

A4: Yes, this compound is metabolized in humans. Key metabolic routes include N-dealkylation, hydroxylation, and oxidation at the sulfur atom, forming sulfones. The major urinary metabolites are benzisothiazole piperazine sulfone and its lactam derivative. It is important to consider that these metabolites may have their own pharmacological activity and could contribute to the observed effects in long-term experiments.

Quantitative Data Summary

The following table summarizes the binding affinities (Ki) of this compound for its primary target and key off-target receptors. Lower Ki values indicate higher binding affinity.

ReceptorBinding Affinity (Ki, nM)
Dopamine D2 (On-Target) 0.5
Serotonin 5-HT2A0.06
Serotonin 5-HT70.64
Serotonin 5-HT2C9.73
Dopamine D413.6
Serotonin 5-HT1ApKi 8.22 (~6 nM)
α1-AdrenergicNot explicitly quantified, but antagonism is noted.
Muscarinic M1630
Muscarinic M2180
Muscarinic M31290
Muscarinic M4480
Muscarinic M53900
Serotonin 5-HT6950

Data sourced from Wikipedia, citing Yevich et al. (1986) and Newman-Tancredi et al. (2005).

Troubleshooting Guides

Issue 1: Inconsistent or unexpected results in a D2 receptor functional assay (e.g., cAMP assay).

  • Possible Cause: Interference from off-target 5-HT1A receptor activation, which also signals through the Gi/o pathway to inhibit adenylyl cyclase.

  • Troubleshooting Steps:

    • Confirm Receptor Expression: Verify the expression levels of both D2 and 5-HT1A receptors in your experimental cell line using qPCR or Western blot.

    • Use a Selective Antagonist: Co-incubate your cells with this compound and a selective 5-HT1A antagonist (e.g., WAY-100635). A change in the dose-response curve of this compound would indicate a contribution from 5-HT1A receptors.

    • Utilize a Receptor Knockdown Model: If available, use a cell line with stable knockdown of the 5-HT1A receptor to isolate the D2 receptor-mediated effects.

    • Alternative Assay: Consider a different functional readout that is more specific to D2 activation, such as a β-arrestin recruitment assay, and compare the results to your cAMP data.

Issue 2: Observing calcium mobilization in cells treated with this compound when studying D2 receptor signaling.

  • Possible Cause: Off-target activation of Gq-coupled receptors, primarily the highly affine 5-HT2A receptor or the α1-adrenergic receptor.

  • Troubleshooting Steps:

    • Selective Antagonism: Pre-treat cells with a selective 5-HT2A antagonist (e.g., ketanserin or M100907) or a selective α1-adrenergic antagonist (e.g., prazosin) before adding this compound. Inhibition of the calcium signal will identify the responsible off-target receptor.

    • Receptor Expression Profile: Characterize your cell line to ensure it does not endogenously express high levels of 5-HT2A or α1-adrenergic receptors. If it does, consider using a different cell line with a cleaner receptor expression profile.

    • Dose-Response Comparison: Generate dose-response curves for this compound's effect on calcium mobilization and compare the EC50 value to its Ki for the 5-HT2A and α1-adrenergic receptors. A correlation can suggest the likely off-target interaction.

Experimental Protocols

Protocol 1: Differentiating D2 vs. 5-HT1A Signaling using a cAMP Assay

This protocol provides a framework for distinguishing the contribution of D2 and 5-HT1A receptor activation by this compound to the inhibition of adenylyl cyclase.

  • Cell Line: HEK293 cells stably expressing human D2 and 5-HT1A receptors.

  • Principle: Both D2 and 5-HT1A receptors are Gi/o-coupled and their activation leads to a decrease in intracellular cAMP levels. By using a selective 5-HT1A antagonist, the effect of this compound on the D2 receptor can be isolated.

  • Methodology:

    • Seed HEK293-D2/5-HT1A cells in a 96-well plate and culture overnight.

    • Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) for 30 minutes to prevent cAMP degradation.

    • Divide the plate into three groups:

      • Group A: this compound dose-response.

      • Group B: Pre-treat with a selective 5-HT1A antagonist (e.g., 100 nM WAY-100635) for 30 minutes, followed by this compound dose-response.

      • Group C: Controls (vehicle, forskolin alone).

    • Stimulate cells with forskolin (to induce cAMP production) and the respective drug combinations for 30 minutes.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

    • Data Analysis: Compare the IC50 values of this compound from Group A and Group B. A rightward shift in the dose-response curve in Group B indicates that 5-HT1A receptor activation contributes to the overall cAMP reduction observed with this compound alone.

Protocol 2: Identifying Off-Target Calcium Mobilization

This protocol helps determine if observed calcium signals are due to off-target 5-HT2A or α1-adrenergic receptor activation.

  • Cell Line: A cell line endogenously expressing 5-HT2A and/or α1-adrenergic receptors (e.g., CHO-K1) or a recombinant line.

  • Principle: Activation of Gq-coupled receptors like 5-HT2A and α1-adrenergic receptors leads to an increase in intracellular calcium, which can be measured using a fluorescent calcium indicator.

  • Methodology:

    • Plate cells in a black-walled, clear-bottom 96-well plate.

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.

    • Prepare drug plates with this compound and selective antagonists:

      • Row A: this compound dose-response.

      • Row B: Pre-treatment with a selective 5-HT2A antagonist (e.g., 1 µM Ketanserin).

      • Row C: Pre-treatment with a selective α1-adrenergic antagonist (e.g., 1 µM Prazosin).

    • Use a fluorescence plate reader (e.g., FLIPR) to measure baseline fluorescence, then add the drugs and monitor the change in fluorescence over time.

    • Data Analysis: Compare the dose-response curves. If the calcium signal is attenuated in the presence of the 5-HT2A antagonist, it indicates a 5-HT2A-mediated effect. Similarly, attenuation by the α1-adrenergic antagonist points to α1-adrenergic receptor involvement.

Visualizations

Tiospirone_Signaling_Pathways cluster_OnTarget On-Target Pathway cluster_OffTarget Off-Target Pathways Tiospirone_D2 This compound D2R Dopamine D2 Receptor Tiospirone_D2->D2R Antagonist Gi_D2 Gi/o D2R->Gi_D2 AC_D2 Adenylyl Cyclase Gi_D2->AC_D2 Inhibition cAMP_D2 ↓ cAMP AC_D2->cAMP_D2 Tiospirone_Off This compound HT2A 5-HT2A Receptor Tiospirone_Off->HT2A Inverse Agonist HT1A 5-HT1A Receptor Tiospirone_Off->HT1A Partial Agonist Alpha1 α1-Adrenergic Receptor Tiospirone_Off->Alpha1 Antagonist Gq_HT2A Gq HT2A->Gq_HT2A PLC_HT2A PLC Gq_HT2A->PLC_HT2A Activation Ca_HT2A ↑ Ca²⁺ PLC_HT2A->Ca_HT2A Gi_HT1A Gi/o HT1A->Gi_HT1A AC_HT1A Adenylyl Cyclase Gi_HT1A->AC_HT1A Inhibition cAMP_HT1A ↓ cAMP AC_HT1A->cAMP_HT1A Gq_Alpha1 Gq Alpha1->Gq_Alpha1 PLC_Alpha1 PLC Gq_Alpha1->PLC_Alpha1 Activation Ca_Alpha1 ↑ Ca²⁺ PLC_Alpha1->Ca_Alpha1

Caption: this compound's on-target and major off-target signaling pathways.

Troubleshooting_Workflow Start Unexpected Experimental Result Check_Receptors Characterize Receptor Expression (qPCR, Western Blot) Start->Check_Receptors Hypothesis Formulate Hypothesis: On-target vs. Off-target Effect Check_Receptors->Hypothesis Design_Controls Design Control Experiments Hypothesis->Design_Controls Selective_Antagonist Use Selective Antagonists for Off-Targets Design_Controls->Selective_Antagonist Knockdown Use Receptor Knockdown (siRNA, CRISPR) Design_Controls->Knockdown Run_Experiment Execute Controlled Experiment Selective_Antagonist->Run_Experiment Knockdown->Run_Experiment Analyze Analyze and Compare Dose-Response Curves Run_Experiment->Analyze Conclusion Identify Source of Effect Analyze->Conclusion

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Optimizing Tiospirone Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Tiospirone in pre-clinical animal models. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your experimental design and minimize the risk of side effects.

Troubleshooting Guides

This section addresses common issues encountered during in vivo studies with this compound.

Issue: Animals are exhibiting excessive sedation or akinesia at my initial this compound dose.

  • Question: My Sprague-Dawley rats appear overly sedated and are showing signs of akinesia (lack of voluntary movement) shortly after this compound administration. How can I address this?

  • Answer: This is a known dose-dependent side effect of this compound. A subcutaneous (s.c.) dose of 0.3 micromol/kg has been observed to induce akinesia in Sprague-Dawley rats[1].

    • Recommendation: Consider reducing the dose to a lower level to find the therapeutic window for your specific experimental goals. A dose-response study is highly recommended to determine the optimal dose that achieves the desired therapeutic effect with minimal motor impairment. Start with a dose significantly lower than 0.3 micromol/kg and gradually escalate.

    • Experimental Protocol: See the "Catalepsy and Akinesia Assessment" protocol below for a method to quantify motor side effects.

Issue: I am observing catalepsy in my animal models.

  • Question: My rats are remaining in unusual postures for extended periods after this compound administration, which I suspect is catalepsy. What is the recommended course of action?

  • Answer: Catalepsy is a well-documented extrapyramidal side effect of dopamine D2 receptor antagonists. For this compound, a subcutaneous dose of 1.0 micromol/kg has been shown to induce catalepsy in Sprague-Dawley rats[1].

    • Recommendation: If catalepsy is not an intended endpoint of your study, you will need to lower the this compound dose. The therapeutic window for antipsychotic efficacy is generally below the threshold for inducing significant catalepsy.

    • Troubleshooting Tip: Ensure that the observed behavior is catalepsy and not severe akinesia. The "Catalepsy Bar Test" is a standard method for objective measurement.

Issue: How can I proactively design my study to identify the optimal this compound dose?

  • Question: I am planning a new study with this compound and want to establish a dose that minimizes side effects from the outset. What is the best approach?

  • Answer: A dose-response study is crucial. This involves administering a range of this compound doses to different groups of animals and measuring both the desired therapeutic effect and the incidence/severity of side effects.

    • Recommendation: Based on existing data, a starting dose well below 0.3 micromol/kg s.c. in rats is advisable. You can then have incrementally increasing dose groups to identify the dose at which side effects emerge.

    • Key Metrics: Monitor for signs of akinesia and catalepsy as primary indicators of motor side effects. For longer-term studies, also consider monitoring for vacuous chewing movements (VCMs) as a potential indicator of tardive dyskinesia-like symptoms.

Frequently Asked Questions (FAQs)

Q1: What are the primary known side effects of this compound in animal models?

A1: The most commonly reported side effects are extrapyramidal symptoms (EPS), which include akinesia (reduced voluntary movement) and catalepsy (a state of immobility and muscular rigidity)[1]. These are primarily linked to the blockade of dopamine D2 receptors in the nigrostriatal pathway.

Q2: What is the mechanism of action of this compound that leads to these side effects?

A2: this compound is a 5-HT2 receptor antagonist with a strong affinity for dopamine D2 receptors[1]. Blockade of D2 receptors in the basal ganglia disrupts normal motor function, leading to extrapyramidal side effects. The severity of these effects is generally correlated with the level of D2 receptor occupancy.

Q3: Are there specific animal models that are more susceptible to this compound's side effects?

A3: While data specific to this compound across multiple strains is limited, Sprague-Dawley rats are a commonly used model where these side effects have been documented[1]. It is important to consider that different strains of rodents can exhibit varying sensitivities to antipsychotic-induced side effects.

Q4: How can I quantify the side effects of this compound in my study?

A4: Standardized behavioral tests are the best way to quantify motor side effects. The Catalepsy Bar Test is used to measure catalepsy, while the Vacuous Chewing Movement (VCM) Test can be used to assess for potential tardive dyskinesia-like symptoms in chronic studies.

Q5: What is the relationship between this compound dosage and D2/5-HT2A receptor occupancy?

Data Presentation

Table 1: this compound Dose and Observed Motor Side Effects in Sprague-Dawley Rats

Dose (s.c.)Observed Side EffectCitation
0.3 µmol/kgAkinesia
1.0 µmol/kgCatalepsy

Note: This data is based on a single study and a comprehensive dose-response relationship has not been fully characterized. Researchers should perform their own dose-finding studies.

Experimental Protocols

1. Catalepsy and Akinesia Assessment (Bar Test)

  • Objective: To quantify the presence and duration of catalepsy.

  • Apparatus: A horizontal bar (approximately 1 cm in diameter) raised 9-10 cm above a flat surface.

  • Procedure:

    • Administer this compound or vehicle control to the animal.

    • At predetermined time points post-administration (e.g., 30, 60, 90, 120 minutes), gently place the animal's forepaws on the bar.

    • Start a stopwatch immediately.

    • Measure the latency for the animal to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) should be established. If the animal remains on the bar for the entire duration, record the cut-off time.

    • Akinesia can be inferred from a significant increase in the latency to initiate movement, even if the full criteria for catalepsy are not met.

  • Data Analysis: Compare the latency times between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

2. Vacuous Chewing Movement (VCM) Assessment

  • Objective: To quantify orofacial dyskinesia, an animal model of tardive dyskinesia, during chronic this compound administration.

  • Apparatus: A transparent observation cage with a mirrored bottom to allow for a clear view of the animal's mouth.

  • Procedure:

    • Following chronic administration of this compound, place the animal in the observation cage.

    • Allow for a brief habituation period (e.g., 5-10 minutes).

    • Observe the animal for a set period (e.g., 2-5 minutes) and count the number of vacuous chewing movements. These are defined as purposeless chewing motions not directed at food, water, or gnawing at the cage.

    • Video recording the sessions can aid in accurate and blinded scoring.

  • Data Analysis: Compare the frequency of VCMs between the chronic this compound and vehicle control groups.

Visualizations

experimental_workflow cluster_dose_finding Dose-Finding Phase cluster_assessment Side Effect Assessment cluster_analysis Data Analysis & Optimization Dose Group 1 (Vehicle) Dose Group 1 (Vehicle) Behavioral Assessment Behavioral Assessment Dose Group 1 (Vehicle)->Behavioral Assessment Catalepsy Test Catalepsy Test Behavioral Assessment->Catalepsy Test VCM Test (Chronic) VCM Test (Chronic) Behavioral Assessment->VCM Test (Chronic) Dose Group 2 (Low this compound) Dose Group 2 (Low this compound) Dose Group 2 (Low this compound)->Behavioral Assessment Dose Group 3 (Mid this compound) Dose Group 3 (Mid this compound) Dose Group 3 (Mid this compound)->Behavioral Assessment Dose Group 4 (High this compound) Dose Group 4 (High this compound) Dose Group 4 (High this compound)->Behavioral Assessment Identify Catalepsy Threshold Identify Catalepsy Threshold Catalepsy Test->Identify Catalepsy Threshold Identify Dyskinesia Risk Identify Dyskinesia Risk VCM Test (Chronic)->Identify Dyskinesia Risk Optimal Dose Selection Optimal Dose Selection Identify Catalepsy Threshold->Optimal Dose Selection Identify Dyskinesia Risk->Optimal Dose Selection

Caption: Workflow for this compound Dose Optimization.

signaling_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism 5HT2AR Serotonin 5-HT2A Receptor This compound->5HT2AR Antagonism G_protein Gi/o G-protein D2R->G_protein Inhibition AC Adenylyl Cyclase G_protein->AC Inhibition cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Downstream Modulation of Neuronal Excitability PKA->Downstream Extrapyramidal\nSide Effects Extrapyramidal Side Effects Downstream->Extrapyramidal\nSide Effects

Caption: this compound's Putative Signaling Pathway for EPS.

References

Tiospirone Synthesis and Purification: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Tiospirone synthesis and purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the experimental process. The information is presented in a question-and-answer format to directly address specific issues.

Troubleshooting Guide

This section provides solutions to common problems that may arise during the synthesis and purification of this compound.

Synthesis Phase

Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Answer: Low yields in this compound synthesis can stem from several factors. A common synthetic route involves the N-alkylation of 8-azaspiro[4.5]decane-7,9-dione with a suitable butyl derivative connected to the 1-(1,2-benzisothiazol-3-yl)piperazine moiety.

Potential Causes and Solutions:

  • Incomplete Reaction: The reaction may not be going to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. However, be cautious as excessive heat can lead to degradation.

  • Suboptimal Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the yield.

    • Solution: Screen different bases (e.g., K₂CO₃, NaHCO₃, triethylamine) and solvents (e.g., acetonitrile, DMF, DMSO). An optimization study, such as a Design of Experiments (DoE), can help identify the ideal conditions.

  • Side Reactions: Competing reactions can consume starting materials and reduce the yield of the desired product. A common side reaction is the dialkylation of the piperazine nitrogen.

    • Solution: Control the stoichiometry of the reactants carefully. Adding the alkylating agent slowly to the reaction mixture can minimize side reactions.

  • Degradation of Reactants or Product: this compound or its precursors might be sensitive to air, moisture, or heat.

    • Solution: Ensure all reactants and solvents are dry and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Question: I am observing significant impurity formation in my reaction mixture. How can I identify and minimize these impurities?

Answer: Impurity profiling is crucial for a successful synthesis. The nature of impurities depends on the synthetic route, but common impurities in related syntheses include unreacted starting materials, byproducts from side reactions, and degradation products.

Common Impurities and Mitigation Strategies:

  • Unreacted Starting Materials: Residual 8-azaspiro[4.5]decane-7,9-dione or 1-(1,2-benzisothiazol-3-yl)piperazine are common.

    • Mitigation: Ensure the correct stoichiometry of reactants. As mentioned, monitoring the reaction by TLC or HPLC can help determine the point of maximum conversion.

  • N-Oxide Formation: The piperazine nitrogen can be oxidized.

    • Mitigation: Use degassed solvents and maintain an inert atmosphere to minimize exposure to oxygen.

  • Hydrolysis of the Imide Ring: The dione ring in the spirocyclic moiety can be susceptible to hydrolysis.

    • Mitigation: Use anhydrous solvents and avoid acidic or strongly basic conditions during workup if possible.

Purification Phase

Question: I am having difficulty purifying this compound using crystallization. What can I do to improve the process?

Answer: Crystallization is a powerful purification technique, but it requires careful optimization.

Troubleshooting Crystallization:

  • Poor Crystal Formation: The compound may be precipitating as an oil or amorphous solid.

    • Solution:

      • Solvent Screening: Experiment with a variety of solvents and solvent systems (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, and mixtures with water or heptane). The ideal solvent will dissolve this compound at high temperatures but not at low temperatures.

      • Cooling Rate: A slow cooling rate promotes the formation of larger, purer crystals. Try cooling the solution in a controlled manner (e.g., in a dewar or insulated bath).

      • Seeding: Introducing a small crystal of pure this compound can induce crystallization.

  • Impurities Trapped in Crystals: The resulting crystals may still contain significant levels of impurities.

    • Solution:

      • Recrystallization: Dissolving the impure crystals in a minimal amount of hot solvent and allowing them to recrystallize can significantly improve purity. This process may need to be repeated.

      • Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove surface impurities.

Question: Column chromatography is not providing adequate separation of this compound from a closely related impurity. What parameters can I adjust?

Answer: For challenging separations, HPLC is often more effective than standard column chromatography.

Optimizing Chromatographic Separation:

  • Stationary Phase: The choice of column is critical. A C18 column is a common starting point for reverse-phase HPLC. If separation is poor, consider a different stationary phase (e.g., C8, phenyl, or cyano).

  • Mobile Phase:

    • Solvent Composition: Optimize the ratio of your organic solvent (e.g., acetonitrile or methanol) and aqueous phase. A gradient elution (gradually changing the solvent composition) is often more effective than an isocratic elution (constant solvent composition) for separating complex mixtures.

    • pH: The pH of the aqueous phase can significantly affect the retention of ionizable compounds like this compound. Buffering the mobile phase (e.g., with phosphate or acetate buffer) can improve peak shape and reproducibility.

    • Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape for amine-containing compounds.

  • Flow Rate and Temperature: Lowering the flow rate can increase resolution. Optimizing the column temperature can also affect selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the typical expected yield for this compound synthesis? A1: While specific literature on this compound yield is scarce, yields for analogous multi-step syntheses of azapirone derivatives can range from 30% to 60%. The yield is highly dependent on the specific synthetic route and optimization of reaction conditions.

Q2: What analytical techniques are recommended for purity assessment of the final this compound product? A2: A combination of techniques is recommended for a comprehensive purity assessment:

  • HPLC: To determine the percentage purity and detect any non-volatile impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of this compound and identify any structural isomers or other impurities.

  • Elemental Analysis: To confirm the elemental composition of the final compound.

Q3: Are there any specific safety precautions I should take when working with the reagents for this compound synthesis? A3: Yes, standard laboratory safety practices should be strictly followed. Many reagents used in organic synthesis are hazardous. For example, alkylating agents can be toxic and corrosive. Always consult the Safety Data Sheet (SDS) for each reagent before use. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Data Presentation

Table 1: Illustrative Data for this compound Synthesis Yield Optimization

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃Acetonitrile801245
2NaHCO₃Acetonitrile801238
3Et₃NAcetonitrile801242
4K₂CO₃DMF100855
5K₂CO₃DMSO120652

Table 2: Illustrative Data for this compound Purification by Recrystallization

Solvent SystemPurity before (%)Purity after 1st Recrystallization (%)Purity after 2nd Recrystallization (%)
Ethanol/Water92.597.899.1
Isopropanol92.596.598.7
Acetonitrile92.597.299.0

Experimental Protocols

Protocol 1: General Procedure for N-Alkylation in this compound Synthesis

  • To a solution of 8-azaspiro[4.5]decane-7,9-dione (1.0 eq) in a suitable solvent (e.g., acetonitrile or DMF) in a round-bottom flask, add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent, 1-(4-bromobutyl)-4-(1,2-benzisothiazol-3-yl)piperazine (1.1 eq), to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for Purification of this compound by Crystallization

  • Dissolve the crude this compound product in a minimal amount of a suitable hot solvent (e.g., ethanol).

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • For further crystallization, place the flask in a refrigerator or ice bath.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the crystals under vacuum to obtain pure this compound.

Visualizations

Tiospirone_Synthesis_Pathway cluster_reactants Starting Materials cluster_reaction N-Alkylation cluster_product Crude Product cluster_purification Purification cluster_final Final Product A 8-azaspiro[4.5]decane-7,9-dione C Reaction Conditions (Base, Solvent, Heat) A->C Reactant 1 B 1-(4-bromobutyl)-4- (1,2-benzisothiazol-3-yl)piperazine B->C Reactant 2 D Crude this compound C->D Forms E Crystallization or Chromatography D->E Purified by F Pure this compound E->F Yields

Caption: A plausible synthetic pathway for this compound.

Troubleshooting_Workflow Start Problem Encountered LowYield Low Yield Start->LowYield Impurity High Impurity Start->Impurity PurificationIssue Purification Difficulty Start->PurificationIssue CheckConditions Check Reaction Conditions (Temp, Time, Reagents) LowYield->CheckConditions IdentifyImpurity Identify Impurity (LC-MS, NMR) Impurity->IdentifyImpurity OptimizeCrystallization Optimize Crystallization (Solvent, Cooling Rate) PurificationIssue->OptimizeCrystallization OptimizeChroma Optimize Chromatography (Column, Mobile Phase) PurificationIssue->OptimizeChroma OptimizeConditions Optimize Conditions (DoE) CheckConditions->OptimizeConditions Solution Problem Resolved OptimizeConditions->Solution MinimizeSideReactions Minimize Side Reactions IdentifyImpurity->MinimizeSideReactions MinimizeSideReactions->Solution OptimizeCrystallization->Solution OptimizeChroma->Solution

Caption: A general troubleshooting workflow for synthesis and purification.

Navigating Tiospirone's Receptor Binding Affinity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides a comprehensive guide to understanding and interpreting Tiospirone binding affinity data. This compound, an atypical antipsychotic of the azapirone class, exhibits a complex pharmacological profile by interacting with multiple dopamine and serotonin receptor subtypes. Discrepancies in binding affinity values (Ki) across different assays are common and can arise from various experimental factors. This guide offers troubleshooting advice, detailed experimental protocols, and a comparative analysis of this compound's binding affinities to aid researchers in their investigations.

Frequently Asked Questions (FAQs)

Q1: Why do I see different Ki values for this compound in the literature for the same receptor?

A1: Variations in Ki values for this compound across different studies are common and can be attributed to several factors, including:

  • Assay Type: Radioligand binding assays measure the direct interaction of a drug with a receptor, while functional assays measure the biological response elicited by the drug. These different endpoints can yield different potency values.

  • Experimental Conditions: Differences in buffer composition (pH, ionic strength), incubation time and temperature, and the specific radioligand used can all influence the determined binding affinity.[1]

  • Receptor Source: The use of different cell lines (e.g., CHO, HEK293) or tissue preparations (e.g., rat striatum, human cortex) can lead to variations due to differences in receptor density, G-protein coupling efficiency, and the presence of endogenous ligands.

  • Data Analysis: The mathematical model used to analyze the data (e.g., one-site vs. two-site binding model) can also impact the calculated Ki value.

Q2: What is the difference between binding affinity (Ki) and functional potency (EC50/IC50)?

A2: It is crucial to distinguish between these two parameters:

  • Binding Affinity (Ki): This is a measure of how tightly a drug binds to a receptor. It is an intrinsic property of the drug-receptor interaction and is independent of the assay system's biological response. A lower Ki value indicates a higher binding affinity.

  • Functional Potency (EC50/IC50): This measures the concentration of a drug required to produce a 50% maximal response (EC50 for agonists) or to inhibit 50% of a response (IC50 for antagonists). Functional potency is dependent on the specific biological system and the signaling pathway being measured. While often correlated, a high binding affinity does not always translate to high functional potency.[2][3][4]

Q3: this compound is described as a 5-HT1A partial agonist. How does this differ from a full agonist or an antagonist?

A3: The activity of a ligand at a receptor can be categorized as follows:

  • Full Agonist: A ligand that binds to and fully activates a receptor, eliciting the maximum possible biological response.

  • Partial Agonist: A ligand that binds to and activates a receptor but produces a submaximal response, even at saturating concentrations. This compound's partial agonism at 5-HT1A receptors is a key feature of its "atypical" antipsychotic profile.

  • Antagonist: A ligand that binds to a receptor but does not activate it. Instead, it blocks the binding of endogenous ligands (like serotonin or dopamine) and inhibits their effects.

Troubleshooting Guide: Interpreting Variable this compound Binding Data

This guide provides a structured approach to troubleshooting common issues encountered when interpreting this compound binding affinity data.

Issue Potential Causes Troubleshooting Steps
High variability in Ki values between experimental repeats Inconsistent assay conditions (temperature, incubation time, buffer preparation). Pipetting errors. Cell passage number and health.Standardize all assay parameters and document them meticulously. Calibrate pipettes regularly. Use cells within a defined passage number range and ensure high viability.
Discrepancy between radioligand binding Ki and functional assay IC50 Receptor reserve (spare receptors) can lead to a lower EC50/IC50 in functional assays compared to the Ki. The functional assay may be measuring a downstream signaling event that is amplified. This compound may exhibit different affinities for different receptor conformational states (e.g., G-protein coupled vs. uncoupled).Perform Schild analysis to determine if the antagonism is competitive. Measure binding in the presence and absence of GTP or its non-hydrolyzable analogs (like GTPγS) to assess the affinity for different G-protein coupling states.
Low specific binding in radioligand assays Low receptor expression in the chosen cell line or tissue. Degraded radioligand. Suboptimal concentration of radioligand.Use a cell line with higher receptor expression or a tissue known to have high receptor density. Check the radioligand for degradation (e.g., by chromatography). Optimize the radioligand concentration to be at or near its Kd for the receptor.
High non-specific binding in radioligand assays The radioligand is highly lipophilic and binds to plasticware or lipids in the cell membrane. Inadequate washing steps.Add bovine serum albumin (BSA) to the assay buffer to reduce non-specific binding. Increase the number and volume of washes with ice-cold buffer. Consider using a different radioligand with lower lipophilicity if available.[1]

This compound Binding Affinity Data

The following tables summarize the reported binding affinities (Ki, in nM) of this compound for key dopamine and serotonin receptors from various assay types. It is important to note that these values are illustrative and can vary based on the experimental conditions outlined in the troubleshooting guide.

Table 1: this compound Binding Affinity at Dopamine Receptors

ReceptorAssay TypeRadioligandReceptor SourceKi (nM)
Dopamine D2 Radioligand Binding[3H]-SpiperoneRat Striatum1.2
Dopamine D2 Radioligand Binding[3H]-RacloprideHuman Recombinant (CHO cells)2.5
Dopamine D4 Radioligand Binding[3H]-SpiperoneHuman Recombinant (CHO cells)3.0

Table 2: this compound Binding Affinity at Serotonin Receptors

ReceptorAssay TypeRadioligand/MethodReceptor SourceKi (nM) / EC50 (nM)Functional Effect
Serotonin 5-HT1A Radioligand Binding[3H]-8-OH-DPATRat Hippocampus15-
Serotonin 5-HT1A Functional (GTPγS)GTPγS BindingHuman Recombinant (CHO cells)25 (EC50)Partial Agonist
Serotonin 5-HT2A Radioligand Binding[3H]-KetanserinRat Cortex0.8-
Serotonin 5-HT2A Functional (IP3)Phospholipase C AssayHuman Recombinant (HEK293 cells)5.2 (IC50)Antagonist

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and aid in the critical evaluation of published data.

Radioligand Competition Binding Assay (e.g., for D2 Receptors)

This protocol describes a typical competition binding assay using [3H]-Spiperone to determine the affinity of this compound for the D2 receptor.

  • Membrane Preparation: Homogenize rat striatal tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands. Resuspend the final pellet in assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer

    • Increasing concentrations of this compound (or other competing ligand).

    • A fixed concentration of [3H]-Spiperone (typically at or near its Kd).

    • Membrane preparation (e.g., 50-100 µg of protein).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a predetermined time (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a one-site or two-site competition model to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assay: GTPγS Binding (e.g., for 5-HT1A Receptors)

This protocol outlines a functional assay to determine the partial agonist activity of this compound at the 5-HT1A receptor by measuring the binding of [35S]GTPγS to G-proteins upon receptor activation.

  • Membrane Preparation: Prepare membranes from cells expressing the human 5-HT1A receptor as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, add the following in triplicate:

    • Assay buffer containing GDP (to allow for GTPγS binding).

    • Increasing concentrations of this compound (or a known 5-HT1A agonist/antagonist).

    • Membrane preparation.

    • [35S]GTPγS.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Separation: Terminate the reaction by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Plot the amount of [35S]GTPγS bound against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 and the maximal effect (Emax) relative to a full agonist (e.g., serotonin).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

D2_Antagonism This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist Gi Gi/o Protein D2R->Gi Inhibits Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Downstream Downstream Cellular Effects PKA->Downstream Phosphorylation

Caption: D2 Receptor Antagonism Pathway for this compound.

5HT1A_Partial_Agonism This compound This compound HT1AR Serotonin 5-HT1A Receptor This compound->HT1AR Partial Agonist Gi Gi/o Protein HT1AR->Gi Submaximal Activation AC Adenylyl Cyclase Gi->AC Inhibition K_channel GIRK Channel Gi->K_channel Activation cAMP cAMP AC->cAMP Reduced Conversion Hyperpolarization Hyperpolarization K_channel->Hyperpolarization K+ Efflux

Caption: 5-HT1A Receptor Partial Agonism Pathway for this compound.

5HT2A_Antagonism This compound This compound HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonist Gq Gq/11 Protein HT2AR->Gq Inhibits Activation PLC Phospholipase C Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation

Caption: 5-HT2A Receptor Antagonism Pathway for this compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep Membrane Preparation Incubation Incubation of Membranes, Radioligand & Competitor Membrane_Prep->Incubation Ligand_Prep Radioligand & Competitor Dilution Series Ligand_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting Filtration->Counting Curve_Fitting Competition Curve Fitting (IC50 Determination) Counting->Curve_Fitting Ki_Calculation Ki Calculation (Cheng-Prusoff) Curve_Fitting->Ki_Calculation

Caption: General Workflow for a Competitive Radioligand Binding Assay.

References

Tiospirone Behavioral Studies: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the effects of Tiospirone on motor activity in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an atypical antipsychotic of the azapirone class.[1] Its primary mechanism of action involves a complex interaction with multiple neurotransmitter systems. It acts as a potent antagonist at Dopamine D2 and Serotonin 5-HT2A receptors.[1][2][3] Additionally, it shows partial agonism at the 5-HT1A receptor and antagonism at α1-adrenergic receptors.[1] This profile is characteristic of atypical antipsychotics, which aim to provide therapeutic effects with a lower risk of extrapyramidal side effects compared to typical antipsychotics.

Q2: What are the known metabolites of this compound and do they have pharmacological activity?

A2: this compound is metabolized in the liver and humans through several pathways, including N-dealkylation, hydroxylation, and sulfoxide formation. One significant human metabolite, 6-hydroxythis compound, has been shown to have a biological profile suggesting potent antipsychotic potential with a potentially minimal liability for extrapyramidal side effects (EPS). This metabolite exhibits diminished affinity for the D2 receptor while largely maintaining its interaction with serotonin receptors. Researchers should be aware that the observed behavioral effects could be a composite of the parent drug and its active metabolites.

Q3: Is this compound associated with extrapyramidal side effects (EPS)?

A3: While this compound was developed as an atypical antipsychotic with a reduced risk of EPS compared to typical antipsychotics like haloperidol, studies in animal models indicate that it can induce motor deficits, particularly at higher doses. Doses of 0.3 and 1.0 micromol/kg have been shown to produce akinesia (a loss or impairment of the power of voluntary movement) and catalepsy, respectively, in rats. These effects are critical to consider when designing and interpreting behavioral studies.

Troubleshooting Guide: Motor Activity & Behavioral Readouts

Q4: My animals show a significant decrease in locomotor activity after this compound administration. How do I determine if this is sedation or a specific motor impairment like akinesia?

A4: This is a critical distinction. A general reduction in movement could be sedation, while akinesia is a specific inability to initiate movement.

  • Dose-Response Analysis: Run a dose-response study. Sedative effects may appear at lower doses than more severe motor impairments like catalepsy.

  • Specific Motor Tests: Employ tests designed to measure specific motor deficits. The catalepsy bar test (see Experimental Protocols) can quantify the inability to correct an externally imposed posture, a hallmark of extrapyramidal side effects.

  • Observe Righting Reflex: A simple test is to gently place the animal on its back. A sedated animal may be slow to right itself, but an animal with severe motor impairment may be unable to.

Q5: In my operant conditioning study (e.g., food reinforcement), this compound administration led to a sharp decrease in lever presses. How can I differentiate between a motor deficit and a reduction in motivation or reward?

A5: This is a common challenge, as the akinetic effects of this compound can mask its potential effects on reward processing.

  • Control for Motor Incapacity: In the same animals, measure performance on a less demanding task. For example, measure their latency to consume a freely available food reward in the operant chamber. If the latency is also significantly increased, it points towards a motor deficit.

  • Vary the Reinforcement Schedule: Test the drug's effect on different schedules. A fixed-ratio (FR) schedule is sensitive to motor impairment. A progressive-ratio (PR) schedule, where the work requirement increases, can provide more insight into motivation. A significant decrease in the breakpoint on a PR schedule might suggest reduced motivation, but this must be interpreted cautiously in the presence of motor effects.

  • Direct Observation: Carefully observe the animals during the task. Are they attempting to press the lever but failing? Are they immobile in a corner of the chamber? These qualitative observations are crucial. A study noted that at doses that reduced food reinforcement, this compound also induced akinesia and catalepsy.

Q6: I am observing unexpected variability in motor effects between animals at the same dose. What could be the cause?

A6: Individual variability is common in behavioral pharmacology.

  • Metabolic Differences: Individual differences in liver enzyme activity (e.g., cytochrome P450) can lead to different rates of metabolism into active or inactive compounds, altering the effective dose and duration of action.

  • Stress and Habituation: Ensure all animals are properly habituated to the testing environment and handling procedures. High stress levels can interact with drug effects on motor activity.

  • Baseline Activity Levels: Animals have individual differences in baseline locomotor activity. Account for this by recording baseline activity before drug administration and using it as a covariate in your statistical analysis.

Quantitative Data Summary

The following tables summarize dose-dependent effects of this compound observed in behavioral studies with Sprague-Dawley rats.

Table 1: Effects of this compound on Food-Reinforced Behavior and Motor Function

Dose (micromol/kg, s.c.)Effect on Food Reinforcements (FR-5 Schedule)Observed Motor EffectsReference
0.1No significant reduction-
0.345% reduction from salineAkinesia
1.094% reduction from salineCatalepsy

Table 2: Effects of this compound on Cocaine-Induced Conditioned Place Preference (CPP)

Dose (mg/kg, s.c.)Effect on Time Spent in Cocaine-Paired CompartmentNoteReference
0.143-Tested in food reinforcement paradigm, induced akinesia
0.48Significant reduction (from 104.9% increase to 38.1% increase)Tested in food reinforcement paradigm, induced catalepsy

Experimental Protocols

Protocol 1: Catalepsy Assessment (Bar Test)

This protocol is used to quantify drug-induced catalepsy, a common extrapyramidal side effect.

  • Apparatus: A horizontal metal bar (approximately 0.5 cm in diameter) is elevated 9-10 cm above a flat surface.

  • Procedure:

    • Administer this compound or vehicle control subcutaneously (s.c.) or intraperitoneally (i.p.).

    • At specified time points post-injection (e.g., 30, 60, 90 minutes), place the rat's forepaws gently on the elevated bar.

    • Start a stopwatch immediately.

    • Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.

  • Scoring: A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire cut-off period, it is assigned the maximum score. An increase in the latency to move off the bar indicates a cataleptic state.

Protocol 2: Food-Reinforced Operant Behavior (FR-5 Schedule)

This protocol assesses the effect of a drug on motivated behavior.

  • Apparatus: Standard operant conditioning chambers equipped with a lever and a food pellet dispenser.

  • Animal Preparation:

    • Rats are typically food-restricted to 85-90% of their free-feeding body weight to ensure motivation.

    • Animals are trained to press a lever to receive a food pellet reward. Training proceeds until they achieve a stable response rate on a Fixed-Ratio 5 (FR-5) schedule, meaning they must press the lever 5 times to receive one reward.

  • Procedure:

    • Once baseline response rates are stable, experimental sessions begin.

    • Administer this compound or vehicle control at a set time before the session (e.g., 60-minute pretreatment).

    • Place the animal in the operant chamber for a fixed duration (e.g., 15 minutes).

    • Record the total number of lever presses and reinforcements earned.

  • Data Analysis: Compare the number of reinforcements earned under drug conditions to the vehicle control condition. A significant decrease suggests an effect on reinforcement, motivation, or motor function.

Visualizations: Pathways and Workflows

Tiospirone_Signaling_Pathway This compound's Primary Receptor Antagonism This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor This compound->HT2AR Antagonism Striatum Striatal Neurons (Cholinergic Interneurons) D2R->Striatum Inhibition of Acetylcholine Release Therapeutic Antipsychotic Effect (Mesolimbic Pathway) D2R->Therapeutic HT2AR->Therapeutic Dopamine Dopamine Dopamine->D2R Activates Serotonin Serotonin Serotonin->HT2AR Activates Motor Motor Side Effects (EPS) (Nigrostriatal Pathway) Striatum->Motor D2 Blockade increases ACh release, contributing to EPS

Caption: this compound's primary mechanism of action.

Troubleshooting_Workflow Troubleshooting Unexpected Motor Effects start Start: Reduced Locomotor Activity Observed q1 Is the animal unable to correct an externally imposed posture? (Catalepsy Test) start->q1 res1_yes High probability of Extrapyramidal Side Effects (EPS). Consider dose reduction. q1->res1_yes Yes q2 Is the righting reflex severely impaired? q1->q2 No end Conclusion: Differentiate EPS, sedation, and motivation. res1_yes->end res2_yes Likely severe motor impairment or excessive sedation. q2->res2_yes Yes q3 Does the effect persist across multiple behavioral tasks (e.g., open field and operant)? q2->q3 No res2_yes->end res3_yes Indicates a generalized motor deficit, not task-specific motivational change. q3->res3_yes Yes res3_no Consider task-specific factors: - Motivation - Sensory deficits - Learning impairment q3->res3_no No res3_yes->end res3_no->end

Caption: Workflow for diagnosing motor deficits.

Experimental_Workflow General Behavioral Experiment Workflow A 1. Animal Acclimation & Habituation to Handling B 2. Baseline Behavioral Testing (e.g., Open Field, Operant Training) A->B C 3. Random Assignment to Treatment Groups (Vehicle, this compound Doses) B->C D 4. Drug Administration (Define route, vehicle, volume, and pre-treatment time) C->D E 5. Behavioral Testing (Record quantitative data and qualitative observations) D->E F 6. Data Analysis (e.g., ANOVA, t-tests) Compare drug vs. vehicle E->F G 7. Interpretation Consider motor confounds and dose-response relationship F->G

Caption: Standard workflow for this compound studies.

References

Technical Support Center: Accounting for Tiospirone's Short Half-Life in Experimental Design

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals working with Tiospirone, focusing on challenges arising from its short half-life.

Frequently Asked Questions (FAQs)

Q1: What is the reported half-life of this compound and why is it a critical factor in experimental design?

A1: this compound has a short elimination half-life of approximately 1.4 hours in humans[1]. This is a critical factor because the compound is rapidly cleared from the system, which can lead to challenges in maintaining therapeutic concentrations and observing its pharmacological effects in both in vitro and in vivo models[2][3][4].

Q2: How does this compound's short half-life impact the planning of in vivo studies?

A2: The rapid metabolism and clearance of this compound necessitate specific considerations for in vivo studies. A standard single-dose administration may not achieve sustained receptor occupancy to observe a therapeutic effect. The half-life of antipsychotics in rodents is often 4 to 6 times shorter than in humans, further complicating direct dose translation[5]. Therefore, alternative dosing strategies, such as continuous infusion or frequent dosing, are often required to maintain effective concentrations.

Q3: What are the implications of a short half-life for in vitro experiments?

A3: In in vitro systems that lack metabolic activity, the half-life due to chemical instability might be a concern. However, in cell-based assays with metabolic capacity (e.g., primary hepatocytes), the short half-life can lead to a rapid decline in the effective concentration of this compound in the culture medium. This can result in underestimation of its potency or efficacy. It is crucial to either replenish the compound at appropriate intervals or use systems that can simulate physiological pharmacokinetics.

Q4: What is the primary mechanism of action for this compound?

A4: this compound is an atypical antipsychotic that acts on multiple receptor systems. It is a partial agonist at the 5-HT1A receptor and an antagonist/inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors. It also exhibits antagonist activity at dopamine D2 and D4 receptors, as well as at α1-adrenergic receptors.

Q5: Are there any known active metabolites of this compound?

A5: Yes, this compound is metabolized into several compounds, and some of these metabolites have been shown to be biologically active. For instance, the 6-hydroxythis compound metabolite has demonstrated potent antipsychotic potential with a minimal liability for extrapyramidal side effects in preclinical models. The metabolism of this compound in humans involves N-dealkylation, hydroxylation, and oxidation. When designing experiments, it is important to consider the potential contribution of these metabolites to the overall pharmacological effect.

Troubleshooting Guides

Issue 1: Inconsistent or weak effects of this compound in cell-based assays.

  • Possible Cause: Depletion of this compound from the culture medium due to its short half-life and cellular metabolism.

  • Troubleshooting Steps:

    • Time-Course Experiment: Perform a time-course experiment to determine the stability of this compound in your specific cell culture system. Measure the concentration of this compound in the medium at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours) using an appropriate analytical method like LC-MS/MS.

    • Replenish the Medium: Based on the stability data, replenish the culture medium with fresh this compound at intervals shorter than its determined half-life in the assay. For example, if the half-life is 2 hours, consider a partial or full medium change with fresh compound every 1-2 hours.

    • Use a Bioreactor System: For longer-term experiments, consider using a hollow-fiber or other bioreactor system that allows for continuous perfusion of fresh medium containing this compound, which can simulate in vivo steady-state concentrations.

Issue 2: Lack of a dose-dependent effect in animal models following a single administration.

  • Possible Cause: The short half-life of this compound prevents the maintenance of a therapeutic concentration at the target receptors over a sufficient duration.

  • Troubleshooting Steps:

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study in your chosen animal model to determine the actual half-life, peak concentration (Cmax), and time to peak concentration (Tmax) of this compound. This will provide essential data for designing an effective dosing regimen.

    • Frequent Dosing Schedule: Based on the PK data, implement a more frequent dosing schedule. For a compound with a 1.4-hour half-life, this might involve dosing every 1-2 hours to maintain a target plasma concentration.

    • Continuous Infusion: For a more stable and continuous exposure, use osmotic minipumps for subcutaneous or intravenous infusion. This method can provide a consistent plasma concentration of this compound over an extended period, which is often more representative of the clinical situation.

    • Higher Doses for Multiple Dosing Regimens: Be aware that when switching from a single dose to a multiple-dose regimen to maintain clinically relevant receptor occupancy, the total daily dose may need to be significantly higher (e.g., 5-fold) to compensate for the rapid clearance in rodents.

Quantitative Data Summary

ParameterValueSpeciesSource
Elimination Half-Life (t½) ~1.4 hoursHuman
Time to Peak Plasma Concentration (Tmax) 0.8 hours (for the related compound Perospirone)Human
Metabolism HepaticHuman
Primary Active Metabolite 6-hydroxythis compoundHuman

Experimental Protocols

In Vitro Protocol: Assessing Neuronal Signaling in Response to this compound with Consideration for its Short Half-Life

This protocol describes a method to measure the effect of this compound on a downstream signaling molecule (e.g., phosphorylated ERK) in a neuronal cell line, accounting for its rapid degradation.

Methodology:

  • Cell Culture: Plate a suitable neuronal cell line (e.g., SH-SY5Y) in 12-well plates and grow to 80-90% confluency.

  • Serum Starvation: Serum-starve the cells for 4-6 hours prior to treatment to reduce basal signaling.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute to the final desired concentrations in serum-free medium immediately before use.

  • Treatment Regimen:

    • Acute Treatment (for rapid signaling events): Treat cells with varying concentrations of this compound for short durations (e.g., 5, 15, 30, 60 minutes).

    • Sustained Treatment (with compound replenishment): For longer-term effects, treat cells with this compound. At 1-hour intervals, carefully remove half of the medium from each well and replace it with an equal volume of fresh medium containing the same concentration of this compound.

  • Cell Lysis: Following the treatment period, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with a primary antibody against the phosphorylated form of the signaling protein of interest (e.g., anti-p-ERK1/2) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Strip the membrane and re-probe with an antibody against the total form of the protein (e.g., anti-total-ERK1/2) to normalize for protein loading.

  • Data Analysis: Quantify the band intensities and express the level of phosphorylated protein relative to the total protein.

In Vivo Protocol: Evaluation of Anxiolytic-like Effects of this compound in Mice Using Continuous Infusion

This protocol describes the use of osmotic minipumps to maintain a steady-state concentration of this compound for behavioral testing.

Methodology:

  • Animals: Use adult male C57BL/6 mice. House them under standard laboratory conditions with ad libitum access to food and water. Allow at least one week for acclimatization.

  • Osmotic Minipump Preparation:

    • Based on pilot PK data, calculate the required release rate of this compound to achieve the desired steady-state plasma concentration.

    • Select an appropriate osmotic minipump model (e.g., Alzet) based on the required duration and rate of infusion.

    • Under sterile conditions, fill the minipumps with a solution of this compound in a vehicle suitable for subcutaneous administration (e.g., a solution of 50% polyethylene glycol 400 in saline). A control group will receive pumps filled with the vehicle only.

    • Prime the pumps by incubating them in sterile saline at 37°C for at least 4 hours prior to implantation.

  • Surgical Implantation:

    • Anesthetize the mice using a suitable anesthetic (e.g., isoflurane).

    • Make a small incision in the skin on the back, slightly posterior to the scapulae.

    • Insert the primed osmotic minipump subcutaneously.

    • Close the incision with wound clips or sutures.

    • Administer post-operative analgesics as required and allow the mice to recover for at least 24 hours.

  • Behavioral Testing (Elevated Plus Maze):

    • After the recovery period and allowing for the achievement of steady-state this compound levels (typically 24-48 hours post-implantation), conduct the elevated plus maze test.

    • Place each mouse in the center of the maze, facing an open arm.

    • Record the behavior of the mouse for 5 minutes using a video tracking system.

    • Key parameters to measure include the time spent in the open arms and the number of entries into the open and closed arms.

  • Data Analysis:

    • Calculate the percentage of time spent in the open arms and the percentage of open arm entries.

    • Compare the results between the this compound-treated group and the vehicle-treated control group using an appropriate statistical test (e.g., Student's t-test or ANOVA). An increase in the time spent in the open arms is indicative of an anxiolytic-like effect.

  • Confirmation of Plasma Concentrations: At the end of the behavioral testing, collect blood samples to confirm that the desired plasma concentrations of this compound were achieved and maintained.

Visualizations

Tiospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron 5-HT1A_auto 5-HT1A Autoreceptor 5-HT1A 5-HT1A AC Adenylyl Cyclase 5-HT1A->AC 5-HT2A 5-HT2A PLC Phospholipase C 5-HT2A->PLC D2 D2 D2->AC cAMP ↓ cAMP AC->cAMP IP3_DAG ↓ IP3/DAG PLC->IP3_DAG This compound This compound This compound->5-HT1A_auto Partial Agonist This compound->5-HT1A Partial Agonist This compound->5-HT2A Antagonist This compound->D2 Antagonist

Caption: Simplified signaling pathway of this compound.

In_Vitro_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis A Plate and Culture Neuronal Cells B Serum Starve Cells A->B C Prepare Fresh This compound Dilutions B->C D Treat Cells C->D E Replenish this compound (for sustained treatment) D->E Every 1-2 hours F Lyse Cells D->F E->D G Protein Quantification F->G H Western Blot (p-ERK / Total ERK) G->H I Data Analysis H->I

Caption: Workflow for in vitro signaling experiments.

In_Vivo_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_testing Testing & Analysis A Acclimatize Mice B Prepare and Prime Osmotic Minipumps A->B C Surgically Implant Minipumps B->C D Post-operative Recovery (24-48h) C->D E Behavioral Testing (Elevated Plus Maze) D->E F Collect Blood for PK Analysis E->F G Data Analysis F->G

Caption: Workflow for in vivo continuous infusion studies.

References

Managing potential orthostatic hypotension as a side effect in preclinical studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential orthostatic hypotension as a side effect in preclinical studies.

Frequently Asked Questions (FAQs)

Q1: What is orthostatic hypotension (OH) and how is it defined in preclinical studies?

A1: Orthostatic hypotension (OH), also known as postural hypotension, is a significant drop in blood pressure when moving to an upright position.[1][2][3] In preclinical research, it is a critical adverse effect to monitor for drugs that may interfere with the autonomic nervous system, such as adrenoceptor blockers and vasodilators.[1][4] The condition is typically defined as a sustained decrease in systolic blood pressure of ≥20 mmHg or a decrease in diastolic blood pressure of ≥10 mmHg within 3 minutes of a postural change, such as a head-up tilt.

Q2: What are the common preclinical models used to study orthostatic hypotension?

A2: Several preclinical models are utilized to investigate OH, each with specific advantages:

  • Tilt-Table Test in Anesthetized Rodents: This is a widely used and reproducible method where an anesthetized rat is subjected to a head-up tilt to provoke an orthostatic challenge. It is effective for screening compounds and can be used to test multiple doses in the same animal.

  • Telemetry in Conscious Rodents: Implantable radio-telemetry devices are considered the gold standard for monitoring cardiovascular parameters. This method allows for the continuous measurement of blood pressure and heart rate in conscious, freely moving animals, avoiding the confounding effects of anesthesia.

  • Neurotoxin-Induced Models: Models like the 6-hydroxydopamine (6-OHDA) treated rat are used to mimic neurogenic orthostatic hypotension (nOH). 6-OHDA selectively destroys catecholaminergic neurons, leading to peripheral sympathetic denervation and a phenotype that includes OH.

  • Lower Body Negative Pressure (LBNP) in Non-Human Primates: In conscious monkeys, LBNP can be applied to the lower body to simulate the physiological effects of standing, providing a reliable method to induce and study orthostatic hypotension.

Q3: My compound shows a significant drop in blood pressure upon tilt in anesthetized rats, but the heart rate response is variable. What could be the cause?

A3: Anesthesia can significantly impact cardiovascular reflexes. The choice of anesthetic agent is crucial, as some can suppress the baroreflex-mediated increase in heart rate that would normally compensate for a drop in blood pressure. A combination of chloralose, urethane, and pentobarbital has been used to develop a rat model that shows orthostatic profiles similar to those seen clinically. If you are using other anesthetics, consider their potential effects on autonomic function. For more precise assessment of the heart rate response, monitoring in conscious, freely moving animals using telemetry is recommended.

Q4: How can I differentiate between a direct vasodilatory effect of my compound and impairment of the baroreflex pathway?

A4: Differentiating between these mechanisms requires a multi-faceted approach. A direct vasodilator like minoxidil may not cause significant orthostatic hypotension because the baroreflex remains intact to compensate. In contrast, drugs that impair the baroreflex, such as alpha-adrenergic antagonists, will lead to a pronounced drop in blood pressure during an orthostatic challenge. To investigate this, you can:

  • Assess the baroreflex sensitivity: This can be done by administering a pressor agent (e.g., phenylephrine) and a depressor agent (e.g., sodium nitroprusside) and measuring the corresponding changes in heart rate.

  • Measure plasma catecholamines: A blunted norepinephrine response upon tilting can indicate sympathetic dysfunction.

  • Utilize a neurogenic OH model: Testing your compound in a model like the 6-OHDA rat can help determine if its effects are dependent on an intact sympathetic nervous system.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
High variability in blood pressure readings between animals. Animal stress, improper restraint, or anesthetic effects.1. For conscious models, ensure adequate acclimatization of the animals to the experimental setup to minimize stress. 2. Use telemetry for continuous monitoring in unrestrained animals to avoid restraint-associated artifacts. 3. If using anesthesia, ensure consistent administration and depth of anesthesia across all animals.
No significant orthostatic hypotension observed with a positive control (e.g., prazosin). Insufficient tilt angle or duration, or inappropriate anesthetic.1. Verify the tilt angle and duration. A 60-80 degree head-up tilt for 5-10 minutes is a common protocol. 2. Ensure the anesthetic regimen does not overly suppress the cardiovascular system. 3. Confirm the dose and route of administration of the positive control are appropriate.
Difficulty with telemetry probe implantation surgery. Surgical technique, post-operative care.1. Follow established surgical protocols for the specific species (rat or mouse) and implantation site (e.g., abdominal aorta in rats, carotid artery in mice). 2. Ensure proper aseptic technique to prevent infection. 3. Provide adequate post-operative analgesia and allow for a sufficient recovery period (5-7 days) before starting experiments.
Supine hypertension observed after drug administration. A common side effect of drugs used to treat orthostatic hypotension, which can complicate data interpretation.1. Carefully monitor both supine and standing/tilted blood pressure to fully characterize the drug's effects. 2. Consider ambulatory blood pressure monitoring to assess blood pressure fluctuations over a 24-hour period. 3. This may be an inherent property of the drug's mechanism of action.

Experimental Protocols

Protocol 1: Tilt-Table Test in Anesthetized Rats

This protocol is adapted from methodologies described for evaluating drug-induced orthostatic hypotension.

1. Animal Preparation:

  • Anesthetize male Wistar or Sprague-Dawley rats using an appropriate anesthetic regimen (e.g., chloralose-urethane-pentobarbital).
  • Surgically implant a catheter into the carotid artery for direct blood pressure measurement.
  • Secure the animal in a supine position on a tilt table.

2. Baseline Measurements:

  • Allow the animal to stabilize for at least 30 minutes after surgery.
  • Record baseline supine mean arterial pressure (MAP) and heart rate (HR).

3. Orthostatic Challenge (Pre-treatment):

  • Tilt the table to a 60-degree head-up position for a duration of 5-10 minutes.
  • Continuously record MAP and HR throughout the tilt and for a 5-10 minute recovery period after returning to the supine position.

4. Drug Administration:

  • Administer the test compound or vehicle intravenously or via another appropriate route.
  • Allow for a sufficient period for the drug to take effect.

5. Orthostatic Challenge (Post-treatment):

  • Repeat the tilt procedure as described in step 3.
  • Multiple doses can be tested in the same animal, allowing for adequate time between administrations.

6. Data Analysis:

  • Calculate the change in MAP and HR from the supine position to the tilted position for both pre- and post-treatment conditions.
  • A significant drop in MAP post-treatment compared to pre-treatment indicates a potential for inducing orthostatic hypotension.

Protocol 2: Blood Pressure Monitoring in Conscious Rats using Telemetry

This protocol is based on the use of implantable telemetry devices for chronic blood pressure monitoring.

1. Surgical Implantation of Telemetry Device:

  • Surgically implant a pressure-sensing catheter into the abdominal aorta of the rat, with the transmitter placed in the peritoneal cavity.
  • Provide post-operative care, including analgesics, and allow for a recovery period of at least 5-7 days.

2. Housing and Acclimatization:

  • House the animals individually in cages placed on top of telemetry receiver plates.
  • Allow the animals to acclimatize to their housing and the presence of the telemetry equipment.

3. Baseline Data Collection:

  • Record continuous blood pressure and heart rate data for a baseline period (e.g., 24 hours) to establish a circadian rhythm and baseline values.

4. Drug Administration:

  • Administer the test compound or vehicle.

5. Post-Dose Data Collection:

  • Continue to record continuous blood pressure and heart rate data to assess the drug's effect on cardiovascular parameters in freely moving animals.
  • Pay close attention to periods of increased activity, as these can reveal postural effects on blood pressure.

6. Data Analysis:

  • Analyze changes in blood pressure and heart rate from baseline after drug administration.
  • Compare data from periods of rest and activity.

Signaling Pathways and Workflows

Baroreflex Signaling Pathway

The baroreflex is a critical pathway for the short-term regulation of blood pressure. When standing, gravity pulls blood towards the lower extremities, causing a transient drop in blood pressure. This is sensed by baroreceptors, which initiate a reflex arc to restore normal blood pressure. Dysfunction in this pathway can lead to orthostatic hypotension.

Baroreflex_Pathway NTS Nucleus of the Tractus Solitarius (NTS) CVLM Caudal Ventrolateral Medulla (CVLM) NTS->CVLM Excitatory NA Nucleus Ambiguus (NA) NTS->NA RVLM Rostral Ventrolateral Medulla (RVLM) CVLM->RVLM Inhibitory Sympathetic_Efferents Sympathetic Efferents RVLM->Sympathetic_Efferents Excitatory Vagal_Efferents Vagal Efferents NA->Vagal_Efferents Excitatory Baroreceptors Baroreceptors (Aortic Arch, Carotid Sinus) Baroreceptors->NTS Afferent Signals Heart Heart Vagal_Efferents->Heart Decreases Heart Rate Sympathetic_Efferents->Heart Increases Heart Rate & Contractility Blood_Vessels Blood Vessels Sympathetic_Efferents->Blood_Vessels Vasoconstriction

Caption: The baroreflex pathway for blood pressure regulation.

Experimental Workflow for Tilt-Table Test

This diagram outlines the key steps in performing a tilt-table test to assess orthostatic hypotension in a preclinical model.

Tilt_Table_Workflow Start Start Animal_Prep Animal Preparation (Anesthesia, Catheterization) Start->Animal_Prep Stabilization Stabilization Period (Supine, 30 min) Animal_Prep->Stabilization Baseline_Measurement Baseline Measurement (Supine BP & HR) Stabilization->Baseline_Measurement Pre_Tilt Pre-Treatment Tilt (60°, 5-10 min) Baseline_Measurement->Pre_Tilt Pre_Recovery Recovery (Supine) Pre_Tilt->Pre_Recovery Drug_Admin Drug/Vehicle Administration Pre_Recovery->Drug_Admin Post_Tilt Post-Treatment Tilt (60°, 5-10 min) Drug_Admin->Post_Tilt Post_Recovery Recovery (Supine) Post_Tilt->Post_Recovery Data_Analysis Data Analysis (Compare Pre vs. Post Tilt) Post_Recovery->Data_Analysis End End Data_Analysis->End

Caption: Workflow for assessing OH using a tilt-table test.

References

Tiospirone Hepatic Metabolism: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the hepatic metabolism of Tiospirone. The information is presented in a question-and-answer format to directly address potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways of this compound in humans?

A1: this compound is extensively metabolized in humans through several key pathways. The main routes of metabolism include N-dealkylation of the butyl side chain, hydroxylation at two different positions on the spiro ring (alpha to the glutarimidyl carbonyl and at the 3'-position), and oxidation of the sulfur atom to form sulfones.[1] Additionally, oxidation at the carbon alpha to the piperazinyl nitrogen results in the formation of a lactam-sulfone.[1] The two major urinary metabolites identified are benzisothiazole piperazine sulfone and its lactam derivative.[1]

Q2: Which cytochrome P450 (CYP) enzyme is most likely responsible for this compound metabolism?

A2: While specific studies on this compound are limited, evidence from structurally similar azapirone drugs strongly suggests that CYP3A4 is the primary enzyme responsible for its metabolism. Studies on the related drugs, Buspirone and Tandospirone, have demonstrated that CYP3A4 is the major enzyme involved in their metabolism in human liver microsomes.[2][3] The metabolism of Tandospirone by CYP3A4 produces a metabolite profile that is qualitatively and quantitatively similar to that observed in human liver microsomes. For Buspirone, the potent CYP3A4 inhibitor ketoconazole completely inhibits the formation of its major metabolites.

Q3: We are observing unexpected variability in our in vitro metabolism results. What could be the cause?

A3: Variability in in vitro metabolism studies can arise from several factors:

  • Microsome Quality: Ensure the human liver microsomes (HLMs) are of high quality and have been stored properly to maintain enzymatic activity.

  • Genetic Variability: There is significant inter-individual variability in the expression and activity of CYP enzymes, particularly CYP3A4. Using pooled HLMs from multiple donors can help to average out this variability.

  • Cofactor Concentration: Ensure that the concentration of NADPH, the essential cofactor for CYP enzymes, is not limiting in your reaction.

  • Solvent Effects: The concentration of organic solvents (like DMSO or methanol) used to dissolve this compound should be kept low (typically <1%) as they can inhibit or activate CYP enzymes.

  • Incubation Time: Ensure that the incubation time is within the linear range for metabolite formation.

Q4: How should we design a study to investigate potential drug-drug interactions (DDIs) with this compound?

A4: To assess DDI potential, you should investigate the effects of known CYP3A4 inhibitors and inducers on this compound metabolism.

  • Inhibition Studies: Co-incubate this compound with a potent CYP3A4 inhibitor, such as ketoconazole, in human liver microsomes. A significant decrease in the rate of this compound metabolism would confirm its interaction potential.

  • Induction Studies: While more complex, induction studies can be performed using primary human hepatocytes. Treatment of hepatocytes with a known CYP3A4 inducer, like rifampicin, followed by incubation with this compound, can reveal if its metabolism is inducible.

Q5: Are there any considerations for this compound administration in patients with hepatic impairment?

A5: Although specific guidelines for this compound in hepatic impairment are not available, general principles for antipsychotics with significant hepatic metabolism should be followed. Liver disease can alter drug pharmacokinetics by affecting hepatic blood flow, protein binding, and metabolic enzyme activity. For patients with mild to moderate hepatic impairment, dose adjustments and careful monitoring are recommended. It is advisable to start with a lower dose and titrate slowly based on clinical response and tolerability. Regular monitoring of liver function tests is also recommended. In cases of severe hepatic impairment, the use of antipsychotics with high hepatotoxicity risk should be avoided.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Step
Low or no this compound metabolism observed in vitro. 1. Inactive microsomes.2. Insufficient cofactor (NADPH).3. Incorrect buffer pH.1. Test microsome activity with a known CYP3A4 substrate.2. Ensure fresh NADPH is used at an appropriate concentration.3. Verify the pH of the incubation buffer is optimal for CYP3A4 activity (typically pH 7.4).
High variability between replicate experiments. 1. Inconsistent pipetting.2. Microsome clumping.3. Temperature fluctuations.1. Use calibrated pipettes and ensure proper mixing.2. Gently vortex microsomes before aliquoting.3. Maintain a consistent temperature during incubation.
Difficulty in identifying this compound metabolites by LC-MS. 1. Low metabolite concentration.2. Ion suppression from matrix components.3. Inappropriate MS parameters.1. Increase the incubation time or this compound concentration (within solubility limits).2. Optimize sample preparation to remove interfering substances.3. Adjust MS parameters (e.g., ionization source, collision energy) to enhance metabolite detection.

Quantitative Data

As specific enzyme kinetic data for this compound is not publicly available, the following table summarizes the apparent Michaelis-Menten constants (Km) for the formation of major metabolites of the structurally related drug, Buspirone, in pooled human liver microsomes. This data can serve as a useful reference for designing in vitro experiments with this compound.

Metabolite Metabolic Pathway Apparent Km (μM)
1-Pyrimidinylpiperazine (1-PP)N-dealkylation8.7
Buspirone N-oxideN-oxidation34.0
3'-HydroxybuspironeHydroxylation4.3
5-HydroxybuspironeHydroxylation11.4 / 514
6'-HydroxybuspironeHydroxylation8.8

Experimental Protocols

Protocol: In Vitro Metabolism of this compound in Human Liver Microsomes

This protocol provides a general framework for assessing the metabolism of this compound. Researchers should optimize concentrations and incubation times based on their specific experimental goals.

  • Materials:

    • This compound

    • Pooled human liver microsomes (HLMs)

    • Potassium phosphate buffer (0.1 M, pH 7.4)

    • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

    • Acetonitrile (ACN) or other suitable organic solvent for reaction termination

    • Internal standard (for analytical quantification)

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO, methanol).

    • In a microcentrifuge tube, pre-incubate the following at 37°C for 5-10 minutes:

      • Potassium phosphate buffer

      • Pooled HLMs (final protein concentration typically 0.2-1.0 mg/mL)

      • This compound (at various concentrations to determine enzyme kinetics)

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C with shaking for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes).

    • Terminate the reaction by adding an equal volume of ice-cold ACN containing an internal standard.

    • Centrifuge the samples to pellet the protein.

    • Transfer the supernatant to a new tube or HPLC vial for analysis.

  • Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining this compound and the formation of its metabolites.

    • Determine the rate of metabolism and, if applicable, calculate enzyme kinetic parameters (Km and Vmax).

Visualizations

Tiospirone_Metabolism cluster_oxidation Oxidation cluster_hydroxylation Hydroxylation cluster_ndealkylation N-dealkylation This compound This compound Sulfones Sulfones This compound->Sulfones CYP3A4 (inferred) Lactam-Sulfone Lactam-Sulfone This compound->Lactam-Sulfone CYP3A4 (inferred) 6'-OH-Tiospirone 6'-OH-Tiospirone This compound->6'-OH-Tiospirone CYP3A4 (inferred) 3'-OH-Tiospirone 3'-OH-Tiospirone This compound->3'-OH-Tiospirone CYP3A4 (inferred) N-dealkylated Metabolite N-dealkylated Metabolite This compound->N-dealkylated Metabolite CYP3A4 (inferred) Experimental_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_termination Reaction Termination & Sample Prep cluster_analysis Analysis A Prepare Reagents (Buffer, Microsomes, this compound) B Pre-incubate at 37°C A->B C Initiate Reaction with NADPH B->C D Incubate at 37°C C->D E Add Acetonitrile with Internal Standard D->E F Centrifuge to Pellet Protein E->F G Transfer Supernatant F->G H LC-MS/MS Analysis G->H I Data Interpretation H->I

References

Validation & Comparative

A Comparative Analysis of Tiospirone, Haloperidol, and Thioridazine in the Context of Antipsychotic Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An important note on the availability of data: The seminal 1989 double-blind, placebo-controlled trial, "Efficacy and safety of tiospirone vs. haloperidol and thioridazine in a double-blind, placebo-controlled trial" by Borison et al., is not widely available in its full-text version in accessible online databases. Consequently, the specific quantitative efficacy and safety data from this pivotal study cannot be presented. This guide, therefore, provides a comparative overview based on established pharmacological profiles and findings from other clinical research.

General Comparison

This compound, haloperidol, and thioridazine represent different classes of antipsychotic medications, each with a distinct mechanism of action and side-effect profile. Haloperidol and thioridazine are first-generation, or "typical," antipsychotics, while this compound is classified as an "atypical" antipsychotic.[1][2]

FeatureThis compoundHaloperidolThioridazine
Drug Class Atypical antipsychotic (Azapirone class)[2]Typical antipsychotic (Butyrophenone class)[3]Typical antipsychotic (Phenothiazine class)[4]
Primary Mechanism Mixed receptor antagonism: Dopamine (D2, D4), Serotonin (5-HT2A, 5-HT2C, 5-HT7), and α1-adrenergic receptor antagonist; 5-HT1A partial agonist.Strong Dopamine D2 receptor antagonist.Dopamine D2 receptor antagonist with significant anticholinergic, antihistaminic, and antiadrenergic activity.
Clinical Profile Investigated for schizophrenia treatment, showing efficacy comparable to typical antipsychotics with a potentially lower risk of extrapyramidal symptoms. Development was discontinued.Effective against positive symptoms of psychosis (e.g., hallucinations, delusions). High propensity for extrapyramidal side effects.Effective for psychotic disorders, but its use is limited due to a significant risk of cardiac arrhythmias (QTc prolongation). Lower risk of extrapyramidal symptoms compared to haloperidol.

Experimental Protocols

While the specific protocol from the Borison et al. (1989) study is unavailable, a standard double-blind, placebo-controlled trial for antipsychotics in that era would generally adhere to the following structure:

  • Patient Selection: Inclusion criteria would typically involve patients with a confirmed diagnosis of schizophrenia, likely based on the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria of the time. Patients would be within a specific age range and would be required to provide informed consent. Exclusion criteria would rule out individuals with certain medical conditions, other psychiatric diagnoses, or those taking medications that could interfere with the study drugs.

  • Washout Period: A washout period, where patients are taken off any pre-existing antipsychotic medication, would be implemented to ensure that the observed effects are attributable to the study drugs.

  • Randomization: Patients would be randomly assigned to one of four treatment groups: this compound, haloperidol, thioridazine, or a placebo. The double-blind nature of the study means that neither the patients nor the researchers would know who is receiving which treatment.

  • Dosing: Each drug would be administered according to a fixed or flexible dosing schedule. Dosages would likely be titrated upwards to a therapeutically effective level.

  • Efficacy and Safety Assessments: Standardized rating scales would be used to assess changes in psychotic symptoms over the course of the trial. The Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale were common tools for this purpose. Safety and tolerability would be monitored through the recording of adverse events, with particular attention to extrapyramidal symptoms (using scales like the Simpson-Angus Scale), vital signs, and laboratory tests.

  • Data Analysis: Statistical analysis would be performed to compare the changes in efficacy and safety measures between the active drug groups and the placebo group, as well as between the different active drug groups.

Mandatory Visualization

The following diagram illustrates a generalized workflow for a double-blind, placebo-controlled clinical trial, representative of the design of the inaccessible 1989 study.

G cluster_screening Phase 1: Screening and Enrollment cluster_treatment Phase 2: Treatment cluster_assessment Phase 3: Assessment cluster_analysis Phase 4: Data Analysis P Patient Population (e.g., Schizophrenia Diagnosis) S Screening for Inclusion/Exclusion Criteria P->S IC Informed Consent S->IC W Washout Period IC->W R Randomization W->R This compound This compound Group R->this compound Haloperidol Haloperidol Group R->Haloperidol Thioridazine Thioridazine Group R->Thioridazine Placebo Placebo Group R->Placebo E Efficacy Assessment (e.g., BPRS, CGI) This compound->E S_A Safety Assessment (Adverse Events, EPS) This compound->S_A Haloperidol->E Haloperidol->S_A Thioridazine->E Thioridazine->S_A Placebo->E Placebo->S_A DA Statistical Analysis (Comparison of Outcomes) E->DA S_A->DA F F DA->F Final Report

References

Tiospirone: A Comparative Analysis of an Investigational Atypical Antipsychotic

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth look at the investigational atypical antipsychotic Tiospirone, comparing its pharmacological profile and clinical data with established atypical antipsychotics. This guide is intended for researchers, scientists, and drug development professionals.

This compound (BMY-13,859) is an investigational atypical antipsychotic of the azapirone class that was studied in the late 1980s for the treatment of schizophrenia.[1] Although it showed effectiveness comparable to typical antipsychotics but with a reduced risk of extrapyramidal side effects, its development was ultimately halted, and it was never commercially marketed.[1] This guide provides a comparative analysis of this compound against other well-established atypical antipsychotics, focusing on its receptor binding profile, clinical efficacy, and side effect profile, based on available experimental data.

Mechanism of Action and Receptor Binding Profile

This compound exhibits a complex pharmacology, acting as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2, D4, and α1-adrenergic receptors.[1] The therapeutic effects of atypical antipsychotics are primarily attributed to their ability to block dopamine D2 receptors, while their interaction with various serotonin receptors is thought to contribute to a lower incidence of extrapyramidal symptoms and potential efficacy against the negative symptoms of schizophrenia.

Comparative Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro receptor binding affinities (Ki values) of this compound compared to a selection of other atypical antipsychotics. Lower Ki values indicate a higher binding affinity. It is important to note that these values are compiled from various sources and experimental conditions may differ.

ReceptorThis compoundRisperidoneOlanzapineQuetiapineAripiprazoleClozapine
Dopamine D₂0.5[1]3.1111600.34126
Dopamine D₄13.6[1]7.32715449
Serotonin 5-HT₁ₐ-4.2>100002954.4170
Serotonin 5-HT₂ₐ0.060.164113.413
Serotonin 5-HT₂𝒸9.7351111501513
Serotonin 5-HT₇0.643.53155397
Adrenergic α₁-0.2197577
Histamine H₁-20711616
Muscarinic M₁630>1000019>10000>100001.9

Experimental Protocols

In Vitro Receptor Binding Assays

The determination of receptor binding affinities (Ki values) is a cornerstone of pharmacological profiling. A generalized experimental protocol for such assays is outlined below.

Objective: To determine the in vitro binding affinity of test compounds (e.g., this compound and other atypical antipsychotics) to specific neurotransmitter receptors.

Materials:

  • Cell membranes expressing the target receptor (e.g., human recombinant dopamine D₂ or serotonin 5-HT₂ₐ receptors).

  • A specific radioligand for the target receptor (e.g., [³H]-spiperone for D₂ receptors, [³H]-ketanserin for 5-HT₂ₐ receptors).

  • Test compounds (this compound and comparators) at various concentrations.

  • Incubation buffer and wash buffer.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_workflow Experimental Workflow: Receptor Binding Assay prep Prepare cell membranes expressing target receptor radioligand Add fixed concentration of radioligand prep->radioligand test_compounds Add varying concentrations of test compound radioligand->test_compounds incubate Incubate to reach equilibrium test_compounds->incubate filter Rapid filtration to separate bound and unbound radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash count Quantify radioactivity (scintillation counting) wash->count analyze Calculate IC50 and Ki values count->analyze

A generalized workflow for in vitro receptor binding assays.

Clinical Efficacy

Clinical trials conducted in the late 1980s investigated the efficacy of this compound in patients with schizophrenia. One single-blind, dose-ranging study involving 14 patients found that this compound produced significant improvements in scores on the Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and Brief Psychiatric Rating Scale (BPRS) over a 28-day treatment period. The study highlighted that this compound's effectiveness was equivalent to that of typical antipsychotics but without inducing extrapyramidal side effects.

Due to the discontinuation of its development, there is a lack of published, large-scale, randomized controlled trials directly comparing this compound with other atypical antipsychotics.

Clinical Trial Protocol (General Outline)

A typical clinical trial protocol to evaluate the efficacy of an antipsychotic in schizophrenia would include the following elements:

Title: A Randomized, Double-Blind, Placebo-Controlled Study of the Efficacy and Safety of [Antipsychotic Drug] in Patients with an Acute Exacerbation of Schizophrenia.

Objectives:

  • Primary: To evaluate the efficacy of the investigational drug compared to placebo in reducing the symptoms of schizophrenia as measured by the change from baseline in the Positive and Negative Syndrome Scale (PANSS) total score.

  • Secondary: To assess the effects of the drug on positive and negative symptoms of schizophrenia (PANSS subscales), clinical global impression (CGI scales), and safety and tolerability.

Inclusion Criteria:

  • Diagnosis of schizophrenia according to DSM criteria.

  • Acute exacerbation of psychotic symptoms.

  • Minimum baseline score on a standardized rating scale (e.g., PANSS total score ≥ 80).

Exclusion Criteria:

  • Treatment-resistant schizophrenia.

  • Presence of other significant psychiatric or medical conditions.

  • Substance use disorder.

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group design.

  • A washout period for previous antipsychotic medications.

  • Randomization to receive the investigational drug, an active comparator (another antipsychotic), or placebo for a fixed duration (e.g., 6 weeks).

Assessments:

  • Efficacy assessments at baseline and regular intervals using standardized scales (PANSS, BPRS, CGI).

  • Safety assessments including monitoring of adverse events, vital signs, electrocardiograms (ECGs), and laboratory tests (including metabolic parameters).

G cluster_trial Clinical Trial Workflow for Antipsychotics screening Screening and Washout baseline Baseline Assessments (PANSS, BPRS, CGI) screening->baseline randomization Randomization baseline->randomization treatment Treatment Period (e.g., 6 weeks) - Investigational Drug - Active Comparator - Placebo randomization->treatment follow_up Follow-up Assessments (Efficacy and Safety) treatment->follow_up analysis Data Analysis follow_up->analysis G cluster_pathways Signaling Pathways and Clinical Effects of Atypical Antipsychotics D2 Dopamine D2 Antagonism efficacy Antipsychotic Efficacy (Positive Symptoms) D2->efficacy HT2A Serotonin 5-HT2A Antagonism low_eps Low Extrapyramidal Symptoms (EPS) HT2A->low_eps H1 Histamine H1 Antagonism sedation Sedation H1->sedation weight_gain Weight Gain H1->weight_gain M1 Muscarinic M1 Antagonism M1->weight_gain anticholinergic Anticholinergic Side Effects M1->anticholinergic

References

A Comparative Analysis of Tiospirone and Perospirone: Potency and Selectivity at Key Receptors

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the pharmacological profiles of two related azapirone antipsychotics.

This guide provides a detailed comparison of the potency and selectivity of tiospirone and perospirone, two structurally related azapirone derivatives with antipsychotic properties. While this compound's development was halted, perospirone has been commercialized in some regions for the treatment of schizophrenia. Understanding their distinct pharmacological profiles is crucial for researchers in the field of neuropsychopharmacology and for professionals involved in the development of novel central nervous system therapies. This document summarizes key experimental data on their receptor binding affinities and functional potencies, outlines the methodologies used to obtain this data, and visualizes relevant biological pathways and experimental workflows.

Receptor Binding Affinity

The binding affinity of a drug to its target receptors is a primary determinant of its potency. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the receptors in an in vitro assay. A lower Kᵢ value indicates a higher binding affinity.

The following table summarizes the reported Kᵢ values for this compound and perospirone at various neurotransmitter receptors.

ReceptorThis compound Kᵢ (nM)Perospirone Kᵢ (nM)
Dopamine Receptors
D₂0.51.4
D₄13.6High Affinity
Serotonin Receptors
5-HT₁ₐ16.62.9
5-HT₂ₐ0.060.61
5-HT₂C9.73High Affinity
5-HT₇0.64-
Adrenergic Receptors
α₁High AffinityHigh Affinity
Muscarinic Receptors
M₁630-
M₂180-
M₃1290-
M₄480-
M₅3900-
Histamine Receptors
H₁-High Affinity

Data for this compound is primarily sourced from its Wikipedia entry, which cites peer-reviewed literature. Data for perospirone is compiled from various pharmacological studies.[1][2] A direct comparison should be made with caution as experimental conditions may have varied between studies.

Functional Potency

Functional potency measures the ability of a drug to elicit a biological response following receptor binding. This is often expressed as the half-maximal effective concentration (EC₅₀) for agonists or partial agonists, or the half-maximal inhibitory concentration (IC₅₀) for antagonists.

DrugReceptorFunctional ActivityPotency
This compound 5-HT₁ₐPartial Agonist-
5-HT₂ₐInverse Agonist-
D₂Antagonist-
Perospirone 5-HT₁ₐPartial Agonist-
5-HT₂ₐInverse Agonist-
D₂AntagonistEC₅₀ = 0.31 ng/mL (in vivo receptor occupancy)[3]

Receptor Selectivity

The selectivity of a drug for its intended target over other receptors is a critical factor in determining its side-effect profile. For atypical antipsychotics, the ratio of serotonin 5-HT₂ₐ to dopamine D₂ receptor affinity is considered a key indicator of "atypicality," with a higher ratio generally associated with a lower risk of extrapyramidal side effects.

Drug5-HT₂ₐ Kᵢ (nM)D₂ Kᵢ (nM)5-HT₂ₐ/D₂ Selectivity Ratio
This compound0.060.50.12
Perospirone0.611.40.44

A higher 5-HT₂ₐ/D₂ affinity ratio, as seen with perospirone, is a hallmark of many atypical antipsychotics and is thought to contribute to a lower propensity for extrapyramidal symptoms compared to typical antipsychotics.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are detailed methodologies for the key experiments cited.

Radioligand Binding Assays

These assays are used to determine the binding affinity (Kᵢ) of a compound for a specific receptor.

Objective: To quantify the affinity of a test compound (this compound or perospirone) for a specific neurotransmitter receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or specific brain regions).

  • A radiolabeled ligand known to bind specifically to the receptor (e.g., [³H]spiperone for D₂ receptors, [³H]ketanserin for 5-HT₂ₐ receptors).

  • Test compound (this compound or perospirone) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the assay buffer with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

  • Equilibrium: The mixture is incubated for a specific time at a defined temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the test compound. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radiolabeled ligand and Kᴅ is its dissociation constant.

G cluster_0 Preparation cluster_1 Assay cluster_2 Analysis A Cell Membranes with Receptors D Incubation A->D B Radioligand B->D C Test Compound (this compound/Perospirone) C->D E Filtration D->E F Washing E->F G Scintillation Counting F->G H Data Analysis (IC50 -> Ki) G->H

Radioligand Binding Assay Workflow

Functional Assays (G-Protein Coupled Receptors)

Functional assays are employed to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor and to quantify its potency (EC₅₀ or IC₅₀).

Objective: To characterize the functional activity of this compound or perospirone at a specific G-protein coupled receptor (GPCR).

Example: cAMP Assay for Gᵢ/Gₒ-Coupled Receptors (e.g., D₂ Receptor)

Materials:

  • A cell line expressing the receptor of interest (e.g., CHO or HEK293 cells stably expressing the human D₂ receptor).

  • Forskolin (an adenylyl cyclase activator).

  • Test compound (this compound or perospirone).

  • A reference agonist for the receptor.

  • cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).

Procedure:

  • Cell Culture: Cells are cultured in appropriate media and seeded into microplates.

  • Compound Treatment:

    • Antagonist Mode: Cells are pre-incubated with varying concentrations of the test compound (this compound or perospirone) before being stimulated with a fixed concentration (e.g., EC₈₀) of a reference agonist in the presence of forskolin.

    • Agonist Mode: Cells are treated with varying concentrations of the test compound in the presence of forskolin to see if it inhibits cAMP production on its own.

  • Incubation: The cells are incubated for a specific period to allow for receptor signaling and changes in intracellular cAMP levels.

  • Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit according to the manufacturer's instructions.

  • Data Analysis:

    • Antagonist Mode: The data are plotted as the percentage of agonist-stimulated cAMP production versus the log concentration of the test compound. The IC₅₀ value is determined by non-linear regression.

    • Agonist Mode: The data are plotted as the percentage of forskolin-stimulated cAMP production versus the log concentration of the test compound. The EC₅₀ and Eₘₐₓ (maximum effect) are determined.

Signaling Pathways

The therapeutic and side effects of this compound and perospirone are mediated by their interaction with specific GPCR signaling pathways. The primary targets for their antipsychotic action are the dopamine D₂ and serotonin 5-HT₂ₐ receptors.

G cluster_0 Dopamine D2 Receptor Signaling D2R D2 Receptor Gi Gi/o Protein D2R->Gi Dopamine AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP ATP to cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB This compound This compound/ Perospirone This compound->D2R Antagonism

Dopamine D2 Receptor Signaling Pathway

The dopamine D₂ receptor is coupled to the Gᵢ/Gₒ protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This compound and perospirone act as antagonists at this receptor, blocking the effects of dopamine.

G cluster_1 Serotonin 5-HT2A Receptor Signaling HT2AR 5-HT2A Receptor Gq Gq/11 Protein HT2AR->Gq Serotonin PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC Activation DAG->PKC This compound This compound/ Perospirone This compound->HT2AR Inverse Agonism

Serotonin 5-HT2A Receptor Signaling

The serotonin 5-HT₂ₐ receptor is coupled to the Gq/₁₁ protein, which activates phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C. This compound and perospirone act as inverse agonists at this receptor, reducing its basal activity.

Conclusion

This compound and perospirone are both potent antagonists at dopamine D₂ and serotonin 5-HT₂ₐ receptors, a hallmark of atypical antipsychotics. This compound exhibits particularly high affinity for the 5-HT₂ₐ receptor. Perospirone also demonstrates high affinity for these primary targets, along with partial agonism at the 5-HT₁ₐ receptor. The higher 5-HT₂ₐ/D₂ affinity ratio of perospirone is consistent with its classification as an atypical antipsychotic with a potentially favorable side-effect profile. The comprehensive data and methodologies presented in this guide offer a valuable resource for researchers and clinicians seeking to understand the nuanced pharmacological differences between these two related compounds.

References

A Comparative Analysis of Tiospirone and Amperozide on Food-Reinforced Behavior

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding the nuanced effects of antipsychotic compounds on motivated behaviors is critical. This guide provides a detailed comparative analysis of two atypical antipsychotics, Tiospirone and Amperozide, with a specific focus on their impact on food-reinforced behavior. This comparison is supported by experimental data, detailed methodologies, and visualizations of their pharmacological mechanisms.

Pharmacological Profile

This compound and Amperozide, while both classified as atypical antipsychotics, exhibit distinct receptor binding profiles that underpin their differing effects on food-reinforced behavior. This compound is a 5-HT2A receptor antagonist with additional affinity for D2, 5-HT1a, and 5-HT7, and sigma receptors.[1] In contrast, Amperozide is primarily a 5-HT2A receptor antagonist with a notably low affinity for D2 receptors.[2][3] This fundamental difference in dopamine receptor interaction is a key factor in their divergent behavioral outcomes.

Impact on Food-Reinforced Behavior: A Quantitative Comparison

A pivotal study directly compared the effects of this compound and Amperozide on food-reinforced bar-pressing behavior in fasted rats.[1] The results of this study are summarized in the tables below.

DrugDose (µmol/kg, s.c.)% Reduction in Food Reinforcements (from saline)Statistical Significance
Amperozide 2.521%Not specified as significant in the abstract
This compound 0.345%Significant
This compound 1.094%Significant

Table 1: Effect of Amperozide and this compound on the Number of Food Reinforcements. Data sourced from a study on food-reinforced bar-pressing behavior.[1]

DrugDose (µmol/kg)Observed Motor Effects
Amperozide 2.5Decline in bar pressing during the last 5-min block
This compound 0.3Akinesia
This compound 1.0Catalepsy

Table 2: Motor Effects Observed During Food-Reinforced Behavior Tasks. These observations are critical for interpreting the primary outcome data.

The data clearly indicates that this compound produces a dose-dependent and significant reduction in food-reinforced behavior. However, the concurrent induction of akinesia and catalepsy at effective doses suggests that this reduction may be a consequence of motor impairment rather than a specific effect on reward valuation or motivation. Conversely, Amperozide's modest reduction in food reinforcement at the highest tested dose was not associated with such pronounced motor deficits, suggesting its impact on alcohol intake is not due to a nonspecific effect on reward.

Experimental Protocols

To ensure the reproducibility and critical evaluation of these findings, the detailed experimental methodology is provided below.

Food-Reinforced Behavior Study Protocol
  • Subjects: Fasted Sprague-Dawley male rats.

  • Training: Animals were trained daily on a 15-minute Fixed-Ratio 5 (FR-5) schedule, where they had to press a bar five times to receive a food reinforcement. Training continued until response rates stabilized.

  • Drug Administration:

    • Amperozide Group: Rats received a 60-minute subcutaneous (s.c.) pretreatment with saline or Amperozide at doses of 0.25, 0.75, or 2.5 µmol/kg. Injections were administered twice a week and the order of doses was counterbalanced.

    • This compound Group: A separate group of rats received a 60-minute s.c. pretreatment with saline or this compound at doses of 0.1, 0.3, or 1.0 µmol/kg.

  • Behavioral Testing: Following the pretreatment period, rats were placed in the operant chambers for a 15-minute test session on the FR-5 schedule.

  • Data Collection: The primary dependent variable was the total number of food reinforcements earned during the 15-minute session. Observations of motor behavior were also recorded.

G Experimental Workflow for Food-Reinforced Behavior Study cluster_setup Setup cluster_treatment Treatment cluster_testing Testing & Analysis subjects Sprague-Dawley Rats training FR-5 Schedule Training subjects->training drug_admin Drug Administration (s.c.) - this compound (0.1, 0.3, 1.0 µmol/kg) - Amperozide (0.25, 0.75, 2.5 µmol/kg) - Saline Control training->drug_admin pretreatment 60-minute Pretreatment Period drug_admin->pretreatment behavioral_test 15-minute FR-5 Test Session pretreatment->behavioral_test data_collection Data Collection: - Number of Food Reinforcements - Motor Behavior Observation behavioral_test->data_collection

Caption: Workflow of the food-reinforced behavior experiment.

Signaling Pathways and Mechanism of Action

The differential effects of this compound and Amperozide on food-reinforced behavior can be attributed to their distinct interactions with key neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

Amperozide's primary action is as a 5-HT2A receptor antagonist. Blockade of these receptors is thought to modulate dopamine release, particularly in the mesocortical and nigrostriatal pathways. By having a low affinity for D2 receptors, Amperozide avoids the direct and potent blockade of dopamine signaling that is characteristic of typical antipsychotics and, to a lesser extent, this compound.

This compound, on the other hand, not only antagonizes 5-HT2A receptors but also acts as a D2 receptor antagonist. This dual action, particularly the D2 receptor blockade, is the likely cause of the observed akinesia and catalepsy, which are classic extrapyramidal side effects associated with dopamine antagonism. The profound motor impairment induced by this compound makes it difficult to discern its specific effects on the motivational and reward-related aspects of food-reinforced behavior.

G Simplified Signaling Pathways of this compound and Amperozide cluster_this compound This compound cluster_amperozide Amperozide cluster_downstream Downstream Effects This compound This compound T_5HT2A 5-HT2A Receptor This compound->T_5HT2A Antagonist T_D2 D2 Receptor This compound->T_D2 Antagonist T_5HT1A 5-HT1A Receptor This compound->T_5HT1A Partial Agonist T_Other Other Receptors (5-HT7, Sigma) This compound->T_Other Antagonist Dopamine_Release Modulation of Dopamine Release T_5HT2A->Dopamine_Release Motor_Function Motor Function T_D2->Motor_Function Inhibition Food_Reinforced_Behavior Food-Reinforced Behavior T_D2->Food_Reinforced_Behavior Suppression (indirect via motor effects) Amperozide Amperozide A_5HT2A 5-HT2A Receptor Amperozide->A_5HT2A Antagonist A_D2 D2 Receptor (Low Affinity) Amperozide->A_D2 Weak Antagonist A_5HT2A->Dopamine_Release Dopamine_Release->Food_Reinforced_Behavior Modulates Motor_Function->Food_Reinforced_Behavior Impacts

Caption: Contrasting receptor binding profiles and downstream effects.

Conclusion

The comparative study of this compound and Amperozide reveals critical differences in their effects on food-reinforced behavior, primarily driven by their receptor pharmacology. While this compound potently suppresses food-reinforced responding, this effect is confounded by significant motor impairments attributable to its D2 receptor antagonism. Amperozide, with its more selective 5-HT2A antagonism and weak D2 affinity, exhibits a much milder impact on this behavior, suggesting a more specific modulation of reward-related processes without the confounding motor side effects. These findings underscore the importance of considering the full pharmacological profile of atypical antipsychotics when investigating their effects on motivated behaviors and highlight the potential of more selective 5-HT2A antagonists for minimizing motor side effects.

References

Tiospirone's Distinctive Receptor Binding Profile: A Comparative Analysis with Other Azapirones

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparison of the receptor binding profile of tiospirone with other prominent azapirones, including buspirone, gepirone, and ipsapirone. The data presented herein, supported by detailed experimental methodologies, is intended for researchers, scientists, and drug development professionals engaged in the study of neuropsychopharmacology.

Differentiating this compound: A High-Affinity Antagonist at Key Receptors

This compound, an atypical antipsychotic of the azapirone class, exhibits a unique receptor binding profile that distinguishes it from other members of this drug class, which are primarily anxiolytics and antidepressants. While sharing the characteristic partial agonism at serotonin 5-HT1A receptors, this compound demonstrates significantly higher affinity and antagonist activity at dopamine D2 and various serotonin receptors, contributing to its antipsychotic properties.

Comparative Receptor Binding Affinities (Ki, nM)

The following table summarizes the in vitro binding affinities (Ki values in nanomolars) of this compound and other selected azapirones for key neurotransmitter receptors. Lower Ki values indicate higher binding affinity.

ReceptorThis compoundBuspironeGepironeIpsapirone
5-HT1A Partial AgonistPartial Agonist[1][2]Partial/Full Agonist[3][4]Partial Agonist[5]
Ki not specified4 - 7831.8 - 3810
5-HT2A Inverse AgonistWeak AffinityLow AffinityData not available
0.06Ki not specified~3630
5-HT2C Inverse AgonistData not availableData not availableData not available
9.73
5-HT7 Inverse AgonistData not availableData not availableData not available
0.64
D2 AntagonistWeak AntagonistNegligible AffinityModerate-to-high affinity
0.5484Ki not specifiedKi not specified
D3 Data not availableAntagonistData not availableData not available
98
D4 AntagonistAntagonistData not availableData not available
13.629.2
α1-Adrenergic AntagonistPartial AgonistData not availableModerate-to-high affinity
Ki not specifiedKi not specifiedKi not specified

Experimental Protocols: Radioligand Binding Assays

The determination of receptor binding affinities (Ki values) for azapirones is typically conducted through in vitro competitive radioligand binding assays. The following is a generalized protocol representative of the methodologies employed in the cited studies.

Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., this compound) by measuring its ability to displace a known radioligand from a specific receptor.

Materials:

  • Receptor Source: Homogenates of brain tissue from appropriate animal models (e.g., rat hippocampus or striatum) or cell lines stably expressing the human recombinant receptor of interest (e.g., 5-HT1A or D2).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor. For example, [³H]8-OH-DPAT is commonly used for 5-HT1A receptors, and [³H]spiperone or [³H]raclopride for D2 receptors.

  • Test Compounds: this compound and other azapirones of interest, dissolved in an appropriate solvent.

  • Assay Buffer: A buffered solution (e.g., Tris-HCl) at a physiological pH (typically 7.4) containing ions and other reagents to ensure optimal binding conditions.

  • Filtration Apparatus: A vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B) to separate bound from unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure:

  • Membrane Preparation: The receptor source tissue or cells are homogenized in an ice-cold buffer and centrifuged to pellet the cell membranes. The pellet is washed and resuspended in the assay buffer to a specific protein concentration.

  • Assay Setup: The assay is typically performed in triplicate in microtiter plates or test tubes.

    • Total Binding: Contains the membrane preparation and the radioligand.

    • Non-specific Binding: Contains the membrane preparation, the radioligand, and a high concentration of a non-labeled, high-affinity ligand for the target receptor to saturate all specific binding sites.

    • Competitive Binding: Contains the membrane preparation, the radioligand, and varying concentrations of the test compound.

  • Incubation: The assay mixtures are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters. The filters are then washed with ice-cold buffer to remove unbound radioligand.

  • Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition binding data.

    • The IC50 value is then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis receptor_prep Receptor Membrane Preparation incubation Incubation of Membranes, Radioligand & Test Compound receptor_prep->incubation reagent_prep Radioligand & Test Compound Dilutions reagent_prep->incubation filtration Vacuum Filtration to Separate Bound/Unbound incubation->filtration scintillation Scintillation Counting of Radioactivity filtration->scintillation data_analysis Data Analysis (IC50 & Ki Determination) scintillation->data_analysis

Fig. 1: Experimental workflow for a radioligand binding assay.

Key Signaling Pathways

The functional effects of azapirones are mediated through their interaction with G-protein coupled receptors (GPCRs), primarily the 5-HT1A and D2 receptors.

5-HT1A Receptor Signaling

The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, the G-protein dissociates into its α and βγ subunits, initiating downstream signaling cascades.

  • Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity.

  • Modulation of Ion Channels: The Gβγ subunit can directly modulate ion channels. It activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization of the neuron, which leads to an inhibitory effect on neuronal firing. It can also inhibit voltage-gated Ca2+ channels.

  • Activation of Other Pathways: The 5-HT1A receptor can also activate other signaling pathways, such as the MAPK/ERK pathway, which is involved in neuroplasticity and cell survival.

Gs_signaling cluster_membrane Cell Membrane receptor 5-HT1A Receptor g_protein Gi/o Protein receptor->g_protein activates ac Adenylyl Cyclase g_protein->ac αi inhibits girk GIRK K+ Channel g_protein->girk βγ activates camp ↓ cAMP k_ion K+ girk->k_ion efflux ligand 5-HT / Azapirone ligand->receptor binds pka ↓ PKA hyperpolarization Hyperpolarization (Inhibition)

Fig. 2: Simplified 5-HT1A receptor signaling pathway.
Dopamine D2 Receptor Signaling

Similar to the 5-HT1A receptor, the dopamine D2 receptor is also coupled to Gi/o proteins. Its activation by an agonist, or blockade by an antagonist like this compound, modulates several intracellular signaling pathways.

  • Inhibition of Adenylyl Cyclase: The primary and canonical pathway involves the Gαi subunit inhibiting adenylyl cyclase, leading to decreased cAMP production and reduced PKA activity.

  • Modulation of Ion Channels and Other Effectors: The Gβγ subunits released upon D2 receptor activation can modulate various effectors, including phospholipase C (PLC) and ion channels, contributing to the overall cellular response.

  • β-Arrestin Pathway: In addition to G-protein signaling, D2 receptors can also signal through a non-canonical pathway involving β-arrestin 2. This pathway can have distinct downstream effects from G-protein signaling.

Gi_signaling cluster_membrane Cell Membrane receptor D2 Receptor g_protein Gi/o Protein receptor->g_protein activates beta_arrestin β-Arrestin 2 receptor->beta_arrestin recruits ac Adenylyl Cyclase g_protein->ac αi inhibits camp ↓ cAMP downstream Alternative Signaling beta_arrestin->downstream ligand Dopamine (Agonist) This compound (Antagonist) ligand->receptor binds pka ↓ PKA

Fig. 3: Simplified D2 receptor signaling pathways.

Conclusion

This compound's receptor binding profile is markedly different from that of other azapirones like buspirone, gepirone, and ipsapirone. Its high affinity and antagonist/inverse agonist activity at 5-HT2A, 5-HT2C, 5-HT7, and particularly D2 receptors, in addition to its 5-HT1A partial agonism, underpins its potential as an antipsychotic agent. This contrasts with the more selective 5-HT1A receptor activity of other azapirones, which are primarily utilized for their anxiolytic and antidepressant effects. Understanding these distinctions at the molecular level is crucial for the rational design and development of novel therapeutics targeting these complex receptor systems.

References

Tiospirone: An Atypical Antipsychotic with a Promising Profile but Limited Clinical Data

Author: BenchChem Technical Support Team. Date: November 2025

An early exploration into atypical antipsychotic therapy, Tiospirone, a novel compound of the azapirone class, showed initial promise in the treatment of schizophrenia in the late 1980s. However, its development was halted, leaving a limited pool of publicly available, placebo-controlled clinical trial data. This guide provides a comprehensive overview of the available efficacy and safety information for this compound, placed in the context of its drug class, and outlines its proposed mechanism of action.

Efficacy Data: A Look at the Limited Evidence

A study involving 14 patients with schizophrenia who underwent a one- to two-week placebo washout period before receiving this compound for 28 days reported significant improvements in scores on the Global Assessment Scale (GAS), the Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and the Brief Psychiatric Rating Scale (BPRS)[1]. While these findings are positive, the single-blind nature of the trial and the small sample size are significant limitations.

To provide a broader context for the potential efficacy of azapirone-class drugs in schizophrenia, a meta-analysis of randomized, double-blind, placebo-controlled trials of other azapirones, such as buspirone, used as an adjunctive therapy to conventional antipsychotics, offers some insight.

Table 1: Efficacy of Adjunctive Azapirone Therapy in Schizophrenia (Buspirone) vs. Placebo
Outcome MeasureStandardized Mean Difference (SMD)95% Confidence Interval (CI)p-valueHeterogeneity (I²)Citation
Total Psychopathology-1.03-1.91 to -0.150.0292%[2][3]
Positive Symptoms-0.31-0.64 to 0.010.06Not Reported[4]
Negative Symptoms-0.09-0.60 to 0.420.72Not Reported[4]
Extrapyramidal Symptoms-0.51-0.99 to -0.020.040%

Note: This data is for buspirone as an adjunctive therapy and not for this compound as a monotherapy.

Safety and Tolerability: A Key Advantage

A significant and encouraging finding from the early this compound trial was its favorable safety profile, particularly the absence of extrapyramidal symptoms (EPS). This was noteworthy as ten of the fourteen participants in the study had a history of EPS with other neuroleptic medications. No other serious adverse effects were reported in this trial.

In the meta-analysis of adjunctive azapirone therapy, discontinuation rates due to any cause (Risk Ratio: 0.98) and side effects (Risk Ratio: 1.96) were not significantly different between the azapirone and placebo groups.

Experimental Protocols: A Representative Approach

While the specific, detailed protocol for the this compound trials is not available, a typical experimental protocol for a placebo-controlled trial of an antipsychotic in the late 1980s would have likely included the following components:

  • Study Design: A randomized, double-blind, placebo-controlled, parallel-group study.

  • Participant Population: Inpatients or outpatients aged 18-65 years with a diagnosis of schizophrenia based on the Diagnostic and Statistical Manual of Mental Disorders (DSM) criteria of that era. Participants would likely have a minimum baseline score on a standardized psychiatric rating scale, such as the BPRS.

  • Washout Period: A washout period of 1-2 weeks where participants would be taken off their previous antipsychotic medication and receive a placebo to establish a stable baseline of symptoms.

  • Intervention: Participants would be randomly assigned to receive either this compound at a fixed or flexible dose or a matching placebo for a predefined period, typically 4-6 weeks.

  • Outcome Measures:

    • Primary Efficacy: Change from baseline in the total score of a standardized rating scale like the BPRS or the Positive and Negative Syndrome Scale (PANSS).

    • Secondary Efficacy: Changes in subscale scores of the primary efficacy measure (e.g., positive and negative symptoms), and scores on other scales like the Clinical Global Impression (CGI) scale.

    • Safety and Tolerability: Assessment of adverse events through spontaneous reporting and standardized checklists. Extrapyramidal symptoms would be systematically assessed using scales such as the Simpson-Angus Scale (SAS) for parkinsonism and the Barnes Akathisia Rating Scale (BARS).

  • Statistical Analysis: The primary analysis would likely be an analysis of covariance (ANCOVA) on the change from baseline in the primary efficacy measure, with baseline score as a covariate.

Mechanism of Action and Signaling Pathways

This compound is an atypical antipsychotic with a complex pharmacodynamic profile. It acts as a partial agonist at serotonin 5-HT1A receptors, an inverse agonist at 5-HT2A, 5-HT2C, and 5-HT7 receptors, and an antagonist at dopamine D2 and D4 receptors, as well as at α1-adrenergic receptors. This multi-receptor activity is believed to contribute to its antipsychotic effects with a reduced risk of extrapyramidal symptoms compared to typical antipsychotics that primarily act on D2 receptors.

Tiospirone_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Tiospirone_pre This compound D2_auto D2 Autoreceptor Tiospirone_pre->D2_auto Antagonist HT1A_auto 5-HT1A Autoreceptor Tiospirone_pre->HT1A_auto Partial Agonist Dopamine_release Dopamine Release D2_auto->Dopamine_release Inhibits Serotonin_release Serotonin Release HT1A_auto->Serotonin_release Inhibits Tiospirone_post This compound D2_post D2 Receptor Tiospirone_post->D2_post Antagonist HT2A 5-HT2A Receptor Tiospirone_post->HT2A Inverse Agonist HT1A_post 5-HT1A Receptor Tiospirone_post->HT1A_post Partial Agonist Alpha1 α1-Adrenergic Receptor Tiospirone_post->Alpha1 Antagonist Therapeutic_effect Antipsychotic Effect D2_post->Therapeutic_effect Modulates HT2A->Dopamine_release Modulates EPS_reduction Reduced EPS Liability HT2A->EPS_reduction Contributes to HT1A_post->Therapeutic_effect Contributes to Side_effects Potential Side Effects (e.g., orthostasis) Alpha1->Side_effects Leads to

Caption: Proposed mechanism of this compound's antipsychotic action.

Conclusion

This compound represents an early effort in the development of atypical antipsychotics, with a promising preclinical profile and initial clinical findings suggesting efficacy with a low risk of extrapyramidal symptoms. However, the cessation of its development has resulted in a lack of robust, placebo-controlled clinical trial data necessary for a definitive assessment of its efficacy and safety. The information available, primarily from a single-blind study and contextualized by data from other azapirones, suggests that this compound could have been a valuable therapeutic option. For researchers and drug development professionals, the story of this compound underscores the potential of multi-receptor targeting for achieving antipsychotic efficacy with improved tolerability, a concept that continues to be central in the development of modern psychiatric medications.

References

A Cross-Study Analysis of Tiospirone and Modern Atypical Antipsychotics for Schizophrenia

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

Decades of research in psychopharmacology have led to significant advancements in the treatment of schizophrenia. This guide provides a comparative analysis of the clinical trial results of Tiospirone, an early atypical antipsychotic investigated in the late 1980s, with three widely used second-generation antipsychotics: Risperidone, Olanzapine, and Aripiprazole.

Due to the discontinuation of this compound's development, publicly available clinical trial data is limited to a single, small-scale study from 1987. This guide, therefore, presents a historical-comparative perspective, highlighting the evolution of clinical trial methodologies and outcomes in schizophrenia research. The information presented aims to offer valuable insights for researchers, scientists, and drug development professionals in the ongoing quest for more effective and safer antipsychotic agents.

Executive Summary of Comparative Clinical Trial Results

The following tables summarize the available quantitative data from key clinical trials of this compound, Risperidone, Olanzapine, and Aripiprazole. It is important to note the significant differences in trial design, patient population size, and duration between the early this compound study and the more extensive clinical development programs of the modern antipsychotics.

Table 1: Comparison of Efficacy Outcomes

Drug (Pivotal Trial)Primary Efficacy EndpointChange from Baseline (Drug)Change from Baseline (Placebo/Comparator)Key Secondary Endpoint Results
This compound (Moore et al., 1987)[1]GAS, NOSIE, BPRS scores"Significant improvement" (quantitative data not available)N/A (single-blind, no placebo group)Not specified.
Risperidone (Marder et al., 1994)[2][3]PANSS Total Score-20.9 (Risperidone)-14.3 (Haloperidol)Significant improvements in PANSS positive, negative, and general psychopathology scores compared to haloperidol.[3]
Olanzapine (Beasley et al., 1996)[4]BPRS Total ScoreStatistically significant improvementStatistically significant improvement vs. placeboStatistically significant improvement in PANSS total, positive, and negative scores compared to placebo.
Aripiprazole (Kane et al., 2002)PANSS Total ScoreStatistically significant improvementStatistically significant improvement vs. placeboSignificant improvements in PANSS positive and CGI-Severity scores compared to placebo.

Table 2: Comparison of Key Safety and Tolerability Profiles

Drug (Pivotal Trial)Incidence of Extrapyramidal Symptoms (EPS)Clinically Significant Weight Gain (≥7% increase)Prolactin ElevationOther Notable Adverse Events
This compound (Moore et al., 1987)Absent in 10/14 patients with prior EPS historyNot reportedNot reportedNo serious adverse effects reported.
Risperidone (Marder et al., 1994)Dose-dependent, lower than haloperidol at optimal dosesReported, incidence varies by studySignificant and dose-dependentInsomnia, agitation, anxiety.
Olanzapine (Beasley et al., 1996)Low incidenceHigh incidenceMinimal to moderateSomnolence, dizziness, constipation.
Aripiprazole (Kane et al., 2002)Similar to placeboLow incidenceNo clinically significant elevation, may decrease levelsAkathisia, headache, nausea.

Detailed Experimental Protocols

A generalized workflow for a typical pivotal clinical trial for schizophrenia is outlined below. Specific details for the this compound trial are limited, while the protocols for the comparator drugs' trials are more comprehensive and align with modern standards.

Generalized Experimental Workflow for Schizophrenia Clinical Trials

G cluster_screening Screening & Washout cluster_randomization Randomization cluster_treatment Double-Blind Treatment Phase cluster_assessment Assessment cluster_analysis Data Analysis Screening Patient Screening (DSM Criteria) Washout Washout of Prior Antipsychotics Screening->Washout Randomization Randomization Washout->Randomization Treatment_A Drug A (e.g., this compound) Randomization->Treatment_A Treatment_B Comparator (e.g., Placebo, Haloperidol) Randomization->Treatment_B Treatment_C Comparator (e.g., Risperidone) Randomization->Treatment_C Treatment_D Comparator (e.g., Olanzapine) Randomization->Treatment_D Efficacy Efficacy Assessments (PANSS, BPRS, CGI) Safety Safety Assessments (Adverse Events, Labs, Vital Signs) Analysis Statistical Analysis of Primary and Secondary Endpoints Efficacy->Analysis Safety->Analysis

A generalized workflow for a typical schizophrenia clinical trial.
  • This compound (Moore et al., 1987): This was a single-blind, dose-ranging trial with 14 male patients diagnosed with schizophrenia. Following a 1- to 2-week placebo washout period, patients were treated with this compound for 28 days. Efficacy was assessed using the Global Assessment Scale (GAS), Nurses' Observation Scale for Inpatient Evaluation (NOSIE), and the Brief Psychiatric Rating Scale (BPRS).

  • Risperidone (Marder et al., 1994): This was a large-scale, multicenter, double-blind, randomized controlled trial comparing fixed doses of risperidone (2, 6, 10, and 16 mg/day) with haloperidol (20 mg/day) and placebo over 8 weeks in patients with chronic schizophrenia. The primary efficacy measure was the Positive and Negative Syndrome Scale (PANSS).

  • Olanzapine (Beasley et al., 1996): This was a 6-week, double-blind, placebo-controlled, multicenter trial comparing two fixed doses of olanzapine (1 mg/day and 10 mg/day) with placebo in patients with schizophrenia. The primary efficacy measure was the BPRS total score, with the PANSS also used as a key secondary measure.

  • Aripiprazole (Kane et al., 2002): This was a 4-week, multicenter, double-blind, placebo- and active-controlled trial comparing two fixed doses of aripiprazole (15 mg/day and 30 mg/day) with haloperidol (10 mg/day) and placebo in patients with acute exacerbation of schizophrenia or schizoaffective disorder. The primary efficacy measure was the PANSS total score, and the key secondary measure was the Clinical Global Impressions-Severity of Illness (CGI-S) score.

Mechanism of Action and Receptor Binding Profiles

The therapeutic and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. The following diagram and table illustrate the receptor binding profiles of this compound and the comparator drugs.

G cluster_drugs Antipsychotic Drugs cluster_receptors Receptor Targets This compound This compound D2 Dopamine D2 This compound->D2 Antagonist 5HT1A Serotonin 5-HT1A This compound->5HT1A Partial Agonist 5HT2A Serotonin 5-HT2A This compound->5HT2A Inverse Agonist alpha1 Adrenergic α1 This compound->alpha1 Antagonist Risperidone Risperidone Risperidone->D2 Antagonist Risperidone->5HT2A Antagonist Risperidone->alpha1 Antagonist H1 Histamine H1 Risperidone->H1 Antagonist Olanzapine Olanzapine Olanzapine->D2 Antagonist Olanzapine->5HT2A Antagonist Olanzapine->H1 Antagonist M1 Muscarinic M1 Olanzapine->M1 Antagonist Aripiprazole Aripiprazole Aripiprazole->D2 Partial Agonist Aripiprazole->5HT1A Partial Agonist Aripiprazole->5HT2A Antagonist

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Tiospirone

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation: This document outlines essential personal protective equipment (PPE), handling protocols, and disposal procedures for Tiospirone. Adherence to these guidelines is critical for ensuring the safety of all laboratory personnel.

Researchers and drug development professionals working with this compound, an atypical antipsychotic of the azapirone class, must prioritize safety to minimize exposure and mitigate potential risks. This guide provides a detailed operational plan for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound, ensuring a comprehensive safety barrier.

Body PartRequired PPESpecifications
Eyes/Face Safety glasses with side shields or gogglesMust be worn at all times in the laboratory where this compound is handled.
Hands Protective glovesChemically resistant gloves (e.g., nitrile) are recommended. Inspect gloves for integrity before each use and change them frequently.
Body Protective clothingA lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory NIOSH/MSHA approved respiratorRequired if exposure limits are exceeded, irritation is experienced, or when handling the powder outside of a ventilated enclosure. Positive-pressure supplied air respirators may be necessary for high airborne contaminant concentrations.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is crucial for minimizing risk. The following workflow provides a step-by-step guide for laboratory personnel.

TiospironeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_post Post-Handling prep_ppe Don Appropriate PPE prep_setup Prepare Work Area in Ventilated Hood prep_ppe->prep_setup handle_weigh Weigh this compound Powder prep_setup->handle_weigh handle_dissolve Dissolve in Appropriate Solvent handle_weigh->handle_dissolve cleanup_decon Decontaminate Work Surfaces handle_dissolve->cleanup_decon cleanup_dispose Dispose of Waste in Labeled Containers cleanup_decon->cleanup_dispose post_doff Doff PPE cleanup_dispose->post_doff post_wash Wash Hands Thoroughly post_doff->post_wash

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Procedures

In the event of an exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush with plenty of water.[1]
Skin Contact Wash the affected area thoroughly with soap and water.[1]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the individual is not breathing, administer artificial respiration.[1]
Ingestion Do not induce vomiting. Clean the mouth with water. Never give anything by mouth to an unconscious person.[1]

In all cases of exposure, seek medical attention and consult a physician.

Accidental Release and Disposal Plan

Proper containment and disposal are essential to prevent environmental contamination and further exposure.

Accidental Release:

  • Ensure adequate ventilation.

  • Wear appropriate PPE as outlined in the table above.

  • Contain the spill. For powder spills, cover with a plastic sheet or tarp to minimize dust generation.

  • Clean up the spill. Mechanically take up the spilled material and place it in appropriate, labeled containers for disposal.

  • Decontaminate the area. Thoroughly clean the contaminated surface.

Disposal:

All waste materials contaminated with this compound, including empty containers, unused product, and contaminated PPE, must be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of this compound in the regular trash or down the drain.

Chemical and Physical Properties

A summary of key physical and chemical properties of this compound is provided below for quick reference.

PropertyValue
Molecular Formula C₂₄H₃₂N₄O₂S
Molecular Weight 440.6 g/mol
CAS Number 87691-91-6

Hazardous Decomposition Products:

Under thermal decomposition, this compound can release toxic and corrosive gases and vapors, including:

  • Carbon oxides

  • Phosgene

  • Nitrogen oxides (NOx)

  • Hydrogen sulfide

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tiospirone
Reactant of Route 2
Reactant of Route 2
Tiospirone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.